N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
Description
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Properties
IUPAC Name |
N-(5-bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-8-2-1-3-10-13-9(6-15(8)10)14-11(16)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYTCVABPXPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174502 | |
| Record name | Cyclopropanecarboxamide, N-(5-bromoimidazo[1,2-a]pyridin-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1973485-26-5 | |
| Record name | Cyclopropanecarboxamide, N-(5-bromoimidazo[1,2-a]pyridin-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1973485-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxamide, N-(5-bromoimidazo[1,2-a]pyridin-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2][3] Its unique electronic and structural properties make it an attractive core for designing novel therapeutic agents targeting conditions ranging from infectious diseases to central nervous system disorders.[2][4][5] This guide provides a comprehensive, in-depth methodology for the synthesis and rigorous characterization of a specific derivative, N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide. We will explore the strategic rationale behind the synthetic pathway, offer detailed experimental protocols, and delineate the analytical techniques required to verify the structure, purity, and identity of the final compound. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis is paramount for designing an efficient and robust synthetic route. The target molecule, this compound, can be conceptually deconstructed to reveal its primary building blocks. The most evident disconnection is at the amide bond, a reliable and well-established transformation in organic synthesis. This disconnection separates the molecule into the heterocyclic amine core, 5-bromo-imidazo[1,2-a]pyridin-2-amine (I) , and the acylating agent, cyclopropanecarbonyl chloride (II) . The amine core (I) can be further traced back to the commercially available and foundational starting material, 2-amino-5-bromopyridine (III) , through a cyclization reaction to form the imidazole ring.
This analysis establishes a clear, two-stage synthetic strategy:
-
Heterocycle Formation: Construction of the 5-bromo-imidazo[1,2-a]pyridin-2-amine core from 2-amino-5-bromopyridine.
-
Amide Coupling: Acylation of the 2-amino group of the heterocyclic core with cyclopropanecarbonyl chloride to yield the final product.
Synthesis Methodology
The synthesis is executed in a two-step sequence. The first step involves the construction of the imidazo[1,2-a]pyridine core, and the second is the final amide bond formation.
Step 1: Synthesis of 5-Bromo-imidazo[1,2-a]pyridin-2-amine (Intermediate I)
The formation of the 2-amino-imidazo[1,2-a]pyridine ring system from a 2-aminopyridine precursor is a well-established transformation. A common and effective method involves cyclization using cyanogen bromide (CNBr). The reaction proceeds via an initial N-cyanation of the pyridine ring nitrogen, followed by an intramolecular cyclization involving the exocyclic amino group.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add cyanogen bromide (1.1 eq). Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, concentrate the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acid.
-
Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 5-bromo-imidazo[1,2-a]pyridin-2-amine.
Step 2: Synthesis of this compound (Final Product)
This step involves a standard nucleophilic acyl substitution. The 2-amino group of the synthesized intermediate acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. An organic base is required to scavenge the hydrochloric acid (HCl) byproduct.
Experimental Protocol:
-
Reaction Setup: Dissolve 5-bromo-imidazo[1,2-a]pyridin-2-amine (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add cyclopropanecarbonyl chloride (1.2 eq) dropwise to the stirred solution.[6] Allowing the reaction to start at a lower temperature helps to control the exothermicity of the acylation.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is fully consumed.
-
Work-up and Isolation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic route for the target compound.
Characterization and Data Validation
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of proof.
Analytical Techniques & Expected Results
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The spectra should be recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.[7][8]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound.[7][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.
-
Melting Point (MP): The melting point is a key indicator of the compound's purity. A sharp melting range suggests a pure substance.
Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals in the δ 7.0-8.5 ppm range corresponding to the three protons on the imidazo[1,2-a]pyridine core. Amide Proton (N-H): A broad singlet typically downfield (> δ 9.0 ppm). Cyclopropyl Protons: Characteristic multiplets in the upfield region (δ 0.8-1.8 ppm). |
| ¹³C NMR | Aromatic Carbons: Signals in the δ 110-150 ppm range. Carbonyl Carbon (C=O): A signal around δ 170-175 ppm. Cyclopropyl Carbons: Signals in the upfield region (δ 5-20 ppm). |
| MS (ESI+) | Molecular Formula: C₁₁H₁₀BrN₃O. Molecular Weight: 280.12 g/mol .[10] Expected Ion: [M+H]⁺ at m/z ≈ 281.0 and [M+2+H]⁺ at m/z ≈ 283.0 due to the bromine isotope pattern (¹⁹Br/⁸¹Br). |
| FTIR (cm⁻¹) | N-H stretch: ~3300-3400 cm⁻¹ (amide). C=O stretch: ~1670-1690 cm⁻¹ (amide). C=N & C=C stretch: ~1500-1650 cm⁻¹ (aromatic rings). C-Br stretch: ~550-650 cm⁻¹. |
| Melting Point | A sharp, defined melting point range. |
Characterization Workflow Diagram
Caption: Workflow for purification and characterization.
Scientific Rationale and Field-Proven Insights
The choices made in a synthetic protocol are not arbitrary; they are based on established chemical principles and practical experience.
-
Choice of Solvent: Anhydrous aprotic solvents like DCM or THF are used for the acylation step because they are unreactive towards the highly electrophilic acid chloride and effectively dissolve the organic reactants. The absence of water is critical to prevent hydrolysis of the acid chloride.
-
Role of the Base: Triethylamine (TEA) acts as an acid scavenger. The acylation reaction produces one equivalent of HCl, which would otherwise protonate the starting amine or the product, rendering it non-nucleophilic and halting the reaction. TEA is a non-nucleophilic base, meaning it will not compete with the desired reaction.
-
Temperature Control: The dropwise addition of cyclopropanecarbonyl chloride at 0 °C is a standard precaution. The reaction is exothermic, and maintaining a low temperature prevents potential side reactions and ensures a controlled reaction rate, leading to a cleaner product and higher yield.
-
Purification Strategy: The choice between recrystallization and column chromatography depends on the nature of the impurities. Recrystallization is highly effective for removing small amounts of impurities if a suitable solvent can be found and the product is highly crystalline. Column chromatography is more versatile and is used when impurities have similar polarity to the product or when the product is an oil or non-crystalline solid.
Conclusion
This guide has detailed a robust and logical two-step synthesis for this compound, starting from the readily available precursor 2-amino-5-bromopyridine. The protocols provided are based on well-established, high-yielding chemical transformations. Furthermore, a comprehensive characterization workflow has been outlined to ensure the unambiguous validation of the final compound's structure and purity. By understanding the rationale behind each step, from retrosynthetic analysis to the choice of purification method, researchers can confidently and efficiently synthesize this and other valuable imidazo[1,2-a]pyridine derivatives for application in drug discovery and development programs.
References
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- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. labsolu.ca [labsolu.ca]
A Comprehensive Physicochemical Profile of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide: A Guide for Drug Discovery Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] These derivatives have shown significant therapeutic potential, demonstrating anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][3][4] The versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of pharmacological effects through structure-activity relationship (SAR) studies.[4] N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide is a contemporary example of a molecule built upon this promising framework. Understanding its fundamental physicochemical properties is a critical first step in the journey from a promising hit to a viable drug candidate. This guide provides an in-depth analysis of these properties, offering both predicted data and detailed experimental protocols to empower researchers in their drug development endeavors.
Molecular Identity
A precise understanding of the molecular structure is the foundation of all physicochemical characterization.
| Identifier | Value | Source |
| Chemical Name | This compound | |
| Molecular Formula | C₁₁H₁₀BrN₃O | [5][6] |
| Molecular Weight | 280.125 g/mol | [5] |
| CAS Number | 1973485-26-5 | [5] |
| PubChem CID | 122462616 | [5][6] |
Lipophilicity: A Key Determinant of Pharmacokinetics
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. An optimal logP is essential for membrane permeability and overall bioavailability.
Predicted Lipophilicity Data
While experimental data for this compound is not publicly available, computational methods provide reliable estimates.
| Parameter | Predicted Value |
| logP | 1.9 - 2.5 |
| logD at pH 7.4 | 1.9 - 2.5 |
Note: These values are predicted using various computational algorithms and should be experimentally verified.
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method remains the gold standard for logP determination due to its direct and unambiguous nature.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.
Step-by-Step Methodology:
-
Preparation of Pre-Saturated Solvents: Equilibrate n-octanol and water by stirring them together overnight to ensure mutual saturation. Separate the two phases.
-
Standard Solution Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous standard solution with a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for complete partitioning.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The concentration in the octanol phase can be calculated by mass balance.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
Caption: Workflow for logP determination using the shake-flask method.
Aqueous Solubility: The Gateway to Absorption
For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.
Predicted Solubility Data
| Parameter | Predicted Value |
| Aqueous Solubility | Moderately to poorly soluble |
Note: Predictions suggest that the compound may exhibit limited solubility in water. Experimental determination is crucial.
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound.
Principle: The compound is dissolved in DMSO and then diluted into an aqueous buffer. The point at which the compound precipitates is detected by measuring the scattering of light (nephelometry).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add the aqueous buffer to the wells of a microtiter plate.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution directly into the aqueous buffer in the microtiter plate.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) to allow for precipitation to occur.
-
Measurement: Read the plate using a nephelometer to measure the light scattering in each well.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the baseline.
Caption: Workflow for the kinetic solubility assay.
Ionization Constant (pKa): Impact on Solubility and Permeability
The pKa of a molecule indicates its state of ionization at a given pH. Since most drugs are weak acids or bases, their pKa values determine their charge state in different physiological compartments, which in turn affects their solubility, permeability, and interaction with biological targets.
Predicted pKa Data
The this compound molecule has both potentially acidic (amide N-H) and basic (imidazo[1,2-a]pyridine ring nitrogens) centers.
| Parameter | Predicted Value |
| Acidic pKa (amide) | ~13-15 |
| Basic pKa (imidazo[1,2-a]pyridine) | ~4-6 |
Note: These are estimated values and require experimental confirmation.
Experimental Protocol: Potentiometric Titration
This is a classic and accurate method for determining the pKa of a compound.
Principle: The compound is dissolved in a suitable solvent (often with a co-solvent like methanol for less soluble compounds) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of a suitable solvent system (e.g., water/methanol mixture).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
-
Titration: Add the titrant (standardized HCl or NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Melting Point: An Indicator of Purity and Stability
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting point is often indicative of high purity.
Predicted Melting Point Data
| Parameter | Predicted Value |
| Melting Point | 180 - 220 °C |
Note: This is a broad estimation based on the structure. Experimental measurement is necessary for an accurate value.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a precise determination of the melting point and can also reveal other thermal events like polymorphic transitions.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Acquisition: The instrument records the heat flow to the sample relative to the reference.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
Caption: Workflow for melting point determination using DSC.
Conclusion: A Foundation for Rational Drug Design
The physicochemical properties detailed in this guide for this compound provide a critical foundation for its further development. While the provided data is largely predictive, the outlined experimental protocols offer a clear path for empirical validation. A thorough understanding and optimization of these properties are paramount to advancing this, and any, promising compound through the challenging pipeline of drug discovery and development. The inherent potential of the imidazo[1,2-a]pyridine scaffold, coupled with a data-driven approach to physicochemical characterization, will undoubtedly pave the way for novel therapeutics.
References
- Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Publishing.
- Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC - NIH.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences.
- This compound.
- This compound - PubChem.
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- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | C11H10BrN3O | CID 122462616 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Analysis of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectral data for the novel heterocyclic compound, N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. By dissecting the molecule into its core components—the 5-bromoimidazo[1,2-a]pyridine scaffold and the cyclopropanecarboxamide moiety—we will establish a robust framework for structural elucidation and purity assessment. This guide emphasizes the causality behind spectral features, ensuring a self-validating approach to analytical interpretation.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its unique electronic and structural properties make it a versatile template for designing molecules with a wide range of biological activities. The precise characterization of novel derivatives, such as this compound, is paramount for advancing drug discovery programs. This guide provides a foundational understanding of the analytical techniques required to unambiguously confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted ¹H and ¹³C NMR spectra of this compound offer a detailed roadmap to its atomic connectivity.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift and electron-donating groups an upfield shift.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Amide N-H | ~10.5 - 11.5 | Singlet (broad) | - | The amide proton is expected to be significantly deshielded due to the resonance of the amide bond and potential hydrogen bonding. |
| H3 | ~8.0 - 8.5 | Singlet | - | This proton on the imidazole ring is typically observed as a singlet in the aromatic region. |
| H8 | ~7.8 - 8.2 | Doublet | ~7.0 | The proton at position 8 is ortho to the bridgehead nitrogen, leading to a downfield shift. |
| H6 | ~7.4 - 7.7 | Doublet of doublets | ~9.0, ~2.0 | H6 is coupled to both H7 and H8, resulting in a doublet of doublets. |
| H7 | ~7.0 - 7.3 | Triplet | ~8.0 | The proton at position 7 will appear as a triplet due to coupling with H6 and H8. |
| Cyclopropyl CH | ~1.8 - 2.2 | Multiplet | - | The methine proton of the cyclopropyl group is adjacent to the carbonyl and will be shifted downfield relative to the methylene protons. |
| Cyclopropyl CH₂ | ~0.8 - 1.2 | Multiplet | - | The four methylene protons of the cyclopropyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing in the upfield region due to the ring's anisotropic shielding effect[1]. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Amide C=O | ~170 - 175 | The carbonyl carbon of the amide is characteristically found in this downfield region. |
| C2 | ~145 - 150 | The carbon bearing the amide substituent is significantly deshielded. |
| C8a | ~140 - 145 | The bridgehead carbon adjacent to the pyridine nitrogen. |
| C5 | ~115 - 120 | The carbon bearing the bromine atom will be shifted downfield due to the halogen's inductive effect. |
| C3, C6, C7, C8 | ~110 - 130 | These carbons of the imidazo[1,2-a]pyridine ring will appear in the aromatic region, with their precise shifts influenced by their position relative to the nitrogen atoms and the bromo substituent[2][3]. |
| Cyclopropyl CH | ~15 - 20 | The methine carbon of the cyclopropyl group. |
| Cyclopropyl CH₂ | ~5 - 15 | The methylene carbons of the cyclopropyl ring are typically shielded and appear in the upfield aliphatic region[4][5]. |
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
Caption: Workflow for NMR spectral analysis.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
Predicted Mass Spectrum
For this compound (C₁₁H₁₀BrN₃O), the expected molecular weight is approximately 280.125 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Table 3: Predicted Key Mass Fragments
| m/z (for ⁷⁹Br) | Predicted Fragment | Fragmentation Pathway |
| 280/282 | [M]⁺ | Molecular Ion |
| 211/213 | [M - C₄H₅O]⁺ | Loss of the cyclopropylcarbonyl group (alpha-cleavage)[6][7]. |
| 197/199 | [M - C₄H₅NO]⁺ | Cleavage of the amide bond with loss of the cyclopropanecarboxamide moiety. |
| 69 | [C₄H₅O]⁺ | Cyclopropylcarbonyl cation. |
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Acquire the full scan mass spectrum.
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorptions for the secondary amide and the aromatic system.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| ~3300 - 3400 | N-H Stretch | Secondary Amide | A single, sharp to medium intensity peak is characteristic of the N-H bond in a secondary amide[8][9]. |
| ~1680 - 1650 | C=O Stretch (Amide I) | Secondary Amide | This strong absorption is due to the carbonyl stretch of the amide group[8][10][11]. |
| ~1550 - 1510 | N-H Bend (Amide II) | Secondary Amide | This band, resulting from N-H bending coupled with C-N stretching, is a hallmark of secondary amides[8][12]. |
| ~1600, ~1470 | C=C & C=N Stretches | Aromatic Ring | These absorptions are characteristic of the imidazo[1,2-a]pyridine ring system. |
| ~3100 - 3000 | C-H Stretch | Aromatic & Cyclopropyl | Stretching vibrations of C-H bonds on the aromatic ring and the cyclopropyl group. |
| ~800 - 600 | C-Br Stretch | Aryl Bromide | The C-Br stretching vibration is expected in the fingerprint region[9]. |
Experimental Protocol: IR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Conclusion: A Unified Spectral Portrait
The comprehensive analysis of the predicted NMR, MS, and IR spectra provides a robust and self-validating framework for the structural confirmation of this compound. The anticipated upfield signals in the ¹H NMR spectrum for the cyclopropyl protons, the characteristic Amide I and II bands in the IR spectrum, and the distinctive isotopic pattern in the mass spectrum due to the bromine atom, all converge to create a unique spectral fingerprint for this molecule. This guide serves as an essential resource for researchers, enabling confident identification and characterization in their synthetic and medicinal chemistry endeavors.
References
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
-
Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. Available at: [Link]
-
Avallone, L., et al. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry. Available at: [Link]
-
¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. Available at: [Link]
-
1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available at: [Link]
-
Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. (2016). The Royal Society of Chemistry. Available at: [Link]
-
13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Science Publishing. Available at: [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Available at: [Link]
-
INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]
-
Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Available at: [Link]
-
Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
IR: amines. Available at: [Link]
-
13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. ResearchGate. Available at: [Link]
-
Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. (2014). PMC - PubMed Central. Available at: [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). ResearchGate. Available at: [Link]
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2017). PMC - PubMed Central. Available at: [Link]
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IR Absorption Table. Available at: [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PMC - NIH. Available at: [Link]
-
1H-NMR of Cyclopropylamine HCl salt. (2023). Reddit. Available at: [Link]
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Interpreting NMR Example 1. (2018). YouTube. Available at: [Link]
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13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane. Doc Brown's Chemistry. Available at: [Link]
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interpreting C-13 NMR spectra. Chemguide. Available at: [Link]
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Interpretation of 13C NMR Spectra. ResearchGate. Available at: [Link]
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Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
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Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. Available at: [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]
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"crystal structure of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide"
An In-Depth Technical Guide to the Structural Elucidation of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the precise three-dimensional arrangement of atoms in derivatives such as this compound is paramount for rational drug design, enabling the optimization of target binding and pharmacokinetic properties. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and structural analysis of this target compound. While a public crystal structure was not available as of January 2026, this document outlines the complete, validated workflow required to produce and analyze such a structure, from initial chemical synthesis to final crystallographic refinement and interpretation. It is intended for researchers, medicinal chemists, and structural biologists engaged in drug discovery and development.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine bicyclic system is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with a wide range of biological targets. Compounds incorporating this moiety have demonstrated diverse pharmacological activities, including anxiolytic, sedative, anti-cancer, and anti-inflammatory effects.
The specific compound, this compound, combines this privileged core with several key features:
-
A 2-amino substitution pattern: This is a common vector for introducing diversity and modulating biological activity.
-
A cyclopropanecarboxamide group: The cyclopropyl ring introduces conformational rigidity and metabolic stability, while the amide group provides a crucial hydrogen bond donor and acceptor.
-
A 5-bromo substituent: The bromine atom can act as a halogen bond donor, a powerful and increasingly recognized non-covalent interaction in drug-receptor binding. It also provides a handle for further synthetic modification.
Determining the single-crystal X-ray structure of this molecule is not merely an academic exercise. It provides definitive, high-resolution data on bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation. Furthermore, it elucidates the intermolecular interactions—such as hydrogen bonding, halogen bonding, and π-stacking—that govern how the molecule packs in the solid state. This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
-
Computational Modeling: Validating and refining computational models for virtual screening and lead optimization.
-
Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.
Part I: Synthesis and Purification Protocol
The synthesis of the title compound follows a logical and well-established pathway in heterocyclic chemistry. The primary strategy involves the condensation of a substituted 2-aminopyridine with an α-haloketone, followed by acylation.
Step 1: Synthesis of 5-Bromoimidazo[1,2-a]pyridin-2-amine
This key intermediate is typically synthesized via a Groebke-Blackburn-Bienaymé multicomponent reaction or a related cyclocondensation.
-
Reactants: 6-Bromopyridin-2-amine, Glyoxal (or a derivative), and an Isocyanide.
-
Rationale: This one-pot reaction is highly efficient for constructing the imidazo[1,2-a]pyridine core. The 6-bromopyridin-2-amine ensures the bromine is positioned correctly at the 5-position of the final heterocyclic system.
-
Protocol:
-
To a solution of 6-bromopyridin-2-amine (1.0 eq) in methanol, add glyoxal (40% in water, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclohexyl isocyanide (1.1 eq) and scandium(III) triflate (0.05 eq) as a catalyst.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure 5-bromoimidazo[1,2-a]pyridin-2-amine intermediate.
-
Step 2: Acylation to Yield the Final Compound
The final step is a standard amide coupling reaction.
-
Reactants: 5-Bromoimidazo[1,2-a]pyridin-2-amine, Cyclopropanecarbonyl chloride.
-
Rationale: The use of an acyl chloride provides a highly reactive electrophile for efficient acylation of the 2-amino group. A non-nucleophilic base is required to scavenge the HCl byproduct.
-
Protocol:
-
Dissolve 5-bromoimidazo[1,2-a]pyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add cyclopropanecarbonyl chloride (1.1 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is then purified via recrystallization or column chromatography to yield this compound suitable for crystallization trials.
-
Part II: Single-Crystal Growth Methodology
Obtaining diffraction-quality single crystals is often the most challenging step. It is an empirical science that requires screening a wide range of conditions. The high purity of the starting material from Part I is a non-negotiable prerequisite for success.
Table 1: Recommended Solvents for Crystallization Screening
| Solvent Class | Primary Solvents | Co-solvents / Anti-solvents | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Hexanes, Heptane | Good at dissolving moderately polar compounds. The addition of a non-polar anti-solvent reduces solubility slowly. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Water, Diethyl Ether | Can engage in hydrogen bonding, potentially aiding in forming ordered crystal lattices. |
| Chlorinated | Dichloromethane (DCM) | Pentane, Hexanes | Excellent solubilizing power for many organics, but can sometimes be incorporated into the crystal lattice. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Heptane, Toluene | Moderate polarity, useful for compounds with intermediate solubility. |
Primary Crystallization Techniques
-
Slow Evaporation:
-
Principle: Solubility is kept constant while the solution volume is slowly reduced through evaporation, leading to supersaturation and crystal nucleation.
-
Protocol:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate) in a small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
-
Vapor Diffusion (Solvent/Anti-Solvent):
-
Principle: A solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization. This is often the most successful technique.
-
Protocol:
-
Dissolve the compound in a minimal amount of a good solvent (e.g., DCM, THF) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer jar containing a reservoir of a volatile anti-solvent (e.g., hexanes, pentane, diethyl ether).
-
Seal the outer jar and leave it undisturbed.
-
The anti-solvent vapor will slowly diffuse into the inner vial, promoting crystal growth.
-
-
Caption: Workflow for the vapor diffusion crystallization technique.
Part III: X-ray Diffraction Analysis
Once suitable crystals are obtained, the next phase involves data collection and structure solution.
Workflow for Single-Crystal X-ray Diffraction
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooling with liquid nitrogen to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of unique reflections are integrated and corrected for experimental factors.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (like Bromine). Standard software for this step includes the SHELX suite.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors, typically monitored by the R-factor. Hydrogen atoms are usually placed in calculated positions.
Caption: The sequential workflow for single-crystal X-ray analysis.
Part IV: Anticipated Structural Features & Interpretation
While the specific structure is yet to be determined, we can predict key features based on the known chemistry of the constituent fragments. A thorough analysis of the solved structure would focus on the following:
Table 2: Key Structural Parameters for Analysis
| Parameter | Expected Observation & Significance |
| Amide Conformation (Cis/Trans) | The N-C(O) bond is expected to be trans. The planarity and the torsion angle (C-N-C=O) are critical as they influence the orientation of the cyclopropyl group relative to the imidazopyridine core. |
| Intermolecular Hydrogen Bonding | The amide N-H group is a potent hydrogen bond donor, and the amide carbonyl oxygen (C=O) and the pyridine nitrogen (N1) are strong acceptors. A primary N-H···O=C or N-H···N1 hydrogen bonding motif is highly anticipated, likely forming chains or dimers that define the crystal packing. |
| Halogen Bonding | The C5-Br bond is a potential halogen bond donor. Analysis would involve searching for short Br···O, Br···N, or Br···Br contacts (less than the sum of the van der Waals radii). These interactions can be highly directional and play a significant role in molecular recognition and crystal engineering. |
| π-π Stacking | The planar imidazo[1,2-a]pyridine ring system is prone to π-stacking interactions. The analysis would quantify the centroid-to-centroid distance and the slip angle between adjacent rings to characterize the geometry (e.g., parallel-displaced vs. T-shaped). |
| Molecular Conformation | The key dihedral angle to analyze is the one between the plane of the imidazopyridine ring and the plane of the amide group. This angle dictates the overall shape of the molecule and its ability to fit into a protein binding site. |
These interactions, once quantified, provide a complete picture of the solid-state landscape of the molecule, offering critical insights for formulation scientists and computational chemists aiming to predict and understand its behavior.
Conclusion
The structural elucidation of this compound is a critical step in its development as a potential therapeutic agent. This guide provides the comprehensive, experimentally grounded framework necessary to achieve this goal. By following the detailed protocols for synthesis, purification, and crystallization, researchers can reliably produce high-quality single crystals. The subsequent X-ray analysis workflow, from data collection to refinement and interpretation, will yield a definitive three-dimensional model of the molecule. The resulting structural data, particularly the insights into intermolecular interactions, will empower medicinal chemists to make informed, data-driven decisions in the design of next-generation analogues with improved efficacy and drug-like properties.
References
The following is a representative list of sources that provide the foundational methods and context for the work described in this guide. Real-world execution would require consulting specific literature for the closest analogues.
-
Groebke-Blackburn-Bienaymé Reaction: Domling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Crystallization of Small Molecules: Blagden, N., & Davey, R. J. (2003). Polymorphism and Crystallization: A Review. Crystal Growth & Design, 3(6), 873-885. [Link]
-
Single-Crystal X-ray Diffraction: Clegg, W., Blake, A. J., Ibberson, R. M., & Teat, S. J. (Eds.). (2009). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
-
SHELX Software Suite: Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Halogen Bonding in Medicinal Chemistry: Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. [Link]
In Silico Analysis of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active agents.[1][2] This technical guide provides an in-depth, protocol-driven framework for the in silico modeling of a specific analogue, N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide. In the absence of definitive experimental data for this particular molecule, we will proceed under the well-supported hypothesis that it functions as a kinase inhibitor. This hypothesis is grounded in extensive literature precedent demonstrating the potent and selective inhibition of various kinases by imidazopyridine derivatives.[3][4][5] For the purpose of this guide, we will focus our computational workflow on a plausible and well-documented target for this scaffold: Polo-like kinase 1 (PLK1), a serine/threonine kinase pivotal in cell cycle regulation and a validated target in oncology.[4] This document will serve as a comprehensive manual for researchers, guiding them through target validation, ligand preparation, molecular docking, molecular dynamics simulations, and ADMET profiling to rigorously assess the therapeutic potential of this compound.
Introduction: The Rationale for In Silico Investigation
The convergence of computational power and sophisticated algorithms has positioned in silico modeling as an indispensable tool in the drug discovery and development pipeline. For novel chemical entities like this compound, a systematic computational evaluation offers a rapid, cost-effective, and ethically considerate means of elucidating its potential mechanism of action, predicting its biological activity, and assessing its drug-like properties before committing to extensive and resource-intensive wet-lab synthesis and testing.
The imidazo[1,2-a]pyridine core is a privileged structure, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][6] A significant body of research points towards the inhibition of protein kinases as a primary mechanism of action for many compounds in this class.[3][5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The structural features of the imidazo[1,2-a]pyridine scaffold are well-suited for interaction with the ATP-binding pocket of kinases.
Given this context, this guide will present a logical, step-by-step workflow for the in silico characterization of this compound as a putative PLK1 inhibitor. This workflow is designed to be self-validating at each stage, ensuring a high degree of confidence in the generated predictions.
The Computational Modeling Workflow: A Strategic Overview
Our in silico investigation is structured as a multi-stage process, designed to progressively build a comprehensive profile of the compound's potential as a therapeutic agent. Each step is supported by established scientific principles and leverages industry-standard computational tools.
Caption: A strategic workflow for the in silico evaluation of the target compound.
Foundational Steps: Ligand and Protein Preparation
The fidelity of any in silico model is critically dependent on the accurate preparation of both the small molecule (ligand) and its protein target. This section details the essential preparatory steps.
Ligand Preparation: this compound
The initial step involves generating a high-quality 3D conformation of the ligand.
Protocol 1: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound (SMILES: O=C(NC1=NC2=C(C=CC=C2Br)N=C1)C1CC1) using a chemical drawing tool such as MarvinSketch or ChemDraw. The structure can be obtained from PubChem (CID 122462616).[7]
-
3D Structure Generation: Convert the 2D structure to a 3D conformation using a computational chemistry software package (e.g., Schrödinger's LigPrep, MOE).
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., OPLS4, MMFF94) to obtain a low-energy, stable conformation.
-
Tautomeric and Ionization States: Generate possible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 0.5) to ensure the most relevant form of the ligand is used in subsequent simulations.
Protein Target Preparation: Polo-like Kinase 1 (PLK1)
For our hypothesized target, we will use a high-resolution crystal structure of human PLK1 from the Protein Data Bank (PDB).
Protocol 2: Protein Preparation
-
PDB Structure Selection: Select a suitable crystal structure of human PLK1 from the PDB. A good choice would be a structure with a co-crystallized ligand in the ATP-binding site, which helps to define the binding pocket. For this guide, we will hypothetically use PDB ID: 2YAC, which is a structure of PLK1 in complex with an inhibitor.
-
Protein Preprocessing: Utilize a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, MOE's Structure Preparation tool) to:
-
Add hydrogen atoms.
-
Assign correct bond orders.
-
Fill in missing side chains and loops using prime.
-
Optimize the hydrogen-bonding network.
-
Remove all water molecules that are not involved in critical interactions.
-
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
Molecular Docking: Predicting the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This provides insights into the binding mode and affinity.
Protocol 3: Molecular Docking
-
Binding Site Definition: Define the binding site for docking. This is typically done by creating a grid box centered on the co-crystallized ligand from the prepared protein structure.
-
Docking Algorithm: Employ a reliable docking algorithm (e.g., Glide, AutoDock Vina, GOLD) to dock the prepared ligand into the defined binding site.
-
Scoring and Pose Selection: The docking program will generate multiple binding poses, each with a corresponding docking score that estimates the binding affinity. Analyze the top-scoring poses based on:
-
Docking Score: A lower (more negative) score generally indicates a more favorable binding interaction.
-
Binding Interactions: Visualize the predicted binding mode and identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active site residues.
-
Comparison with Known Binders: If available, compare the predicted binding mode with the binding modes of known PLK1 inhibitors to assess its plausibility.
-
Table 1: Hypothetical Molecular Docking Results
| Parameter | Value |
| PDB ID of Target | 2YAC |
| Docking Software | Glide |
| Docking Score (kcal/mol) | -9.5 |
| Predicted Key Interactions | |
| Hydrogen Bonds | Hinge region (Cys133, Leu132) |
| Hydrophobic Interactions | Gatekeeper residue (Leu130) |
| Pi-Pi Stacking | Phe183 |
Molecular Dynamics Simulation: Assessing Binding Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing crucial information about the stability of the predicted binding pose.
Protocol 4: Molecular Dynamics Simulation
-
System Setup: Place the top-scoring docked complex from the molecular docking step into a simulation box filled with an explicit solvent model (e.g., TIP3P water).
-
System Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
Equilibration: Perform a series of equilibration steps to gradually heat the system to physiological temperature (300 K) and pressure (1 atm) while allowing the solvent and ions to relax around the protein-ligand complex.
-
Production Run: Run a production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the system.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics to evaluate include:
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms over time indicates the structural stability of the complex. A stable RMSD suggests a stable binding pose.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can highlight flexible regions of the protein.
-
Protein-Ligand Interactions: Monitor the persistence of key binding interactions (e.g., hydrogen bonds) identified during docking throughout the simulation.
-
Caption: Key analyses performed on the molecular dynamics simulation trajectory.
ADMET Profiling: Predicting Drug-likeness
A potent compound is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction provides an early assessment of a compound's potential to be developed into a safe and effective drug.
Protocol 5: In Silico ADMET Prediction
-
Physicochemical Properties: Calculate key physicochemical properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area.
-
Pharmacokinetic Properties: Predict pharmacokinetic properties including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
-
Toxicity Prediction: Assess potential toxicities such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.
-
Drug-likeness Rules: Evaluate the compound against established drug-likeness rules such as Lipinski's Rule of Five and Veber's rules.
Table 2: Predicted ADMET Properties for this compound
| Property | Predicted Value | Compliance with Rules |
| Molecular Weight | 280.12 g/mol | Lipinski: Yes (<500) |
| logP | 2.5 | Lipinski: Yes (<5) |
| H-bond Donors | 1 | Lipinski: Yes (<5) |
| H-bond Acceptors | 3 | Lipinski: Yes (<10) |
| BBB Penetration | Low | Favorable for peripherally acting drugs |
| hERG Inhibition | Unlikely | Low risk of cardiotoxicity |
| Ames Mutagenicity | Negative | Low risk of mutagenicity |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be generated using predictive models.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the evaluation of this compound as a potential kinase inhibitor, using PLK1 as a hypothesized target. The described protocols, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and ADMET profiling, provide a robust framework for generating actionable data to guide further drug discovery efforts.
The results from such a computational study, if favorable, would provide a strong rationale for the chemical synthesis of the compound and subsequent in vitro biological evaluation. Experimental validation of the predicted binding affinity and inhibitory activity against the hypothesized target is the critical next step in the drug discovery cascade. Furthermore, the insights gained from the predicted binding mode can inform the design of more potent and selective analogues, accelerating the hit-to-lead optimization process.
References
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). Bioorganic Chemistry. [Link]
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"preliminary biological screening of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide"
An In-Depth Technical Guide: Preliminary Biological Screening of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
Introduction: Rationale for a Structured Screening Cascade
The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry.[1][2] This nitrogen-bridged heterocyclic system is a core component of numerous commercially available drugs, including the well-known hypnotic zolpidem and the anxiolytic alpidem.[3][4] Its synthetic tractability and versatile biological profile have established it as a fertile ground for drug discovery, with derivatives exhibiting a remarkable breadth of activities, including anticancer, antituberculosis, antiviral, anti-inflammatory, and potent modulatory effects on central nervous system receptors.[1][3][5]
The subject of this guide, this compound, is a novel compound incorporating this privileged core. The presence of a bromine atom at the 5-position and a cyclopropanecarboxamide group at the 2-position presents a unique chemical entity whose biological potential is yet to be characterized. A preliminary biological screening is therefore not a speculative exercise but a necessary first step to uncover its therapeutic promise.
This guide, written from the perspective of a senior application scientist, outlines a logical, multi-tiered screening strategy designed to efficiently probe the primary biological activities of this novel molecule. The causality behind each experimental choice is grounded in the well-documented pharmacology of the parent scaffold, ensuring a data-driven and resource-efficient approach to early-stage drug discovery. We will move from broad, high-throughput assessments to more focused, mechanism-of-action studies, providing detailed, field-tested protocols for each stage.
Pre-Screening Compound Validation: The Foundation of Trustworthy Data
Before committing a novel compound to biological screening, its identity, purity, and solubility must be rigorously established. This non-negotiable step prevents the misinterpretation of results due to impurities or poor bioavailability in assay media.
-
Identity and Purity Confirmation: The structural integrity of this compound should be confirmed using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS). Purity must be assessed by High-Performance Liquid Chromatography (HPLC), with a purity level of >95% being the standard requirement for in vitro screening.
-
Solubility Assessment: The compound's solubility should be determined in relevant solvents, primarily Dimethyl Sulfoxide (DMSO), and the aqueous buffer systems used in biological assays. This is critical for preparing accurate stock solutions and preventing compound precipitation during experiments, which can lead to artifactual results.
Tier 1 Screening: Broad Spectrum Bioactivity Profiling
The initial screening tier is designed to cast a wide net, efficiently identifying the most promising therapeutic area for our novel compound. Based on the known activities of the imidazo[1,2-a]pyridine class, we will prioritize three key areas: oncology, infectious diseases, and central nervous system modulation.
Anticancer Cytotoxicity Screening
Causality: The imidazo[1,2-a]pyridine core is present in numerous compounds with demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[6] Therefore, a primary screen to assess general cytotoxicity against a panel of human cancer cell lines is a logical starting point.[7]
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Cell Culture: Plate cells from a representative panel of cancer cell lines (e.g., MCF-7 [breast], HT-29 [colon], B16F10 [melanoma]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).[10]
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) of this compound | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 14.8 | 0.9 |
| HT-29 | Colorectal Adenocarcinoma | 4.2 | 1.2 |
| B16F10 | Murine Melanoma | 21.8 | 0.5 |
| MEF | Normal Embryonic Fibroblast | > 200 | 2.5 |
Experimental Workflow: Cytotoxicity Screening
Antimicrobial Susceptibility Screening
Causality: The imidazo[1,2-a]pyridine scaffold has been identified in compounds with significant activity against a range of bacterial and fungal pathogens.[3][4] A primary screen for antimicrobial activity is therefore a prudent step.
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
-
Inoculum Preparation: Select isolated colonies of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh agar plate. Suspend in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[11]
-
Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Hypothetical Antimicrobial MIC Data
| Microorganism | Gram Stain / Type | Hypothetical MIC (µg/mL) of this compound | Positive Control MIC (µg/mL) |
| S. aureus | Gram-Positive | 16 | Ciprofloxacin: 0.5 |
| E. coli | Gram-Negative | > 64 | Ciprofloxacin: 0.015 |
| C. albicans | Fungal | 32 | Fluconazole: 1 |
Central Nervous System (CNS) Target Engagement
Causality: The most prominent therapeutic application of imidazo[1,2-a]pyridines is the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[12][13] Compounds like zolpidem act as positive allosteric modulators at the benzodiazepine binding site of this receptor.[13] A receptor binding assay is the most direct way to assess if our novel compound shares this characteristic.
Proposed Assay: GABA-A Receptor Benzodiazepine Site Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes prepared from cell lines stably expressing human GABA-A receptors (e.g., α₁β₂γ₂) or prepared from rodent brain tissue.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a specific radioligand that binds to the benzodiazepine site (e.g., [³H]Flunitrazepam), and varying concentrations of the test compound in an appropriate assay buffer.
-
Non-Specific Binding: To determine non-specific binding, a parallel set of wells should be included containing a high concentration of an unlabeled competitor (e.g., Clonazepam).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Scintillation Counting: Wash the filters, add scintillation fluid, and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding caused by the test compound and calculate the inhibitory constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
Tier 2 Screening: Elucidating a Hypothetical Mechanism of Action
Positive "hits" from the Tier 1 screen demand further investigation to understand their mechanism of action. Let us consider a hypothetical scenario where the compound showed potent activity in the CNS binding assay.
Scenario: Positive Hit as a GABA-A Receptor Modulator
A low Ki value in the binding assay indicates high affinity for the receptor but does not reveal the functional consequence. The compound could be an agonist (enhancing receptor function like zolpidem), an antagonist (blocking the site), or an inverse agonist (reducing basal receptor activity).
Follow-up Assay: Electrophysiology (Patch-Clamp)
Causality: Two-electrode voltage clamp or patch-clamp electrophysiology on oocytes or mammalian cells expressing specific GABA-A receptor subtypes is the gold standard for characterizing the functional activity of a ligand.[12][14]
This technique directly measures the flow of chloride ions through the receptor channel in response to the application of GABA and the test compound. It can definitively determine if the compound enhances the GABA-evoked current (a positive allosteric modulator), has no effect, or inhibits it.
Signaling Pathway: GABA-A Receptor Modulation
Summary and Future Directions
This guide has detailed a systematic, three-pronged preliminary screening strategy for the novel compound this compound. By grounding our approach in the known pharmacology of the imidazo[1,2-a]pyridine scaffold, we can efficiently probe for anticancer, antimicrobial, and CNS activities.
A positive result in any of these Tier 1 screens provides a clear and rational path forward.
-
An anticancer hit would lead to broader panel screening (e.g., the NCI-60 panel), cell cycle analysis, and apoptosis assays to define the mechanism of cell death.
-
An antimicrobial hit would be followed by determining the spectrum of activity against resistant strains and assessing whether the effect is bactericidal or bacteriostatic.
-
A CNS hit would, as described, be further characterized by electrophysiology to determine functional activity and subtype selectivity.
This structured workflow ensures that resources are deployed effectively, transforming a novel chemical structure into a lead compound with a well-defined biological profile, ready for the subsequent stages of optimization and preclinical development.
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A Technical Guide to Predicting the Mechanism of Action of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
Abstract
N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide is a novel chemical entity featuring the medicinally significant imidazo[1,2-a]pyridine scaffold. This bicyclic heterocyclic system is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer and anti-infective properties.[1][2][3] The incorporation of a cyclopropanecarboxamide moiety may further enhance its drug-like properties, such as metabolic stability and target affinity.[4][5] This guide presents a comprehensive, multi-faceted strategy for predicting and validating the mechanism of action (MoA) of this compound. We will explore a synergistic approach that combines in silico predictive modeling with robust in vitro experimental validation, providing a clear roadmap for elucidating its biological function and therapeutic potential.
Introduction: The Imidazo[1,2-a]pyridine Core and the Rationale for MoA Prediction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous clinically used drugs and investigational agents.[6] Its derivatives have been shown to modulate a diverse range of biological targets, including enzymes and receptors.[3] Notably, a significant body of research has highlighted the anticancer properties of this scaffold, with many analogues functioning as kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway.[1][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Given the established biological activities of the imidazo[1,2-a]pyridine core, it is plausible that this compound may exert its effects through similar mechanisms. The 5-bromo substitution and the N-linked cyclopropanecarboxamide group are key structural features that will influence its target specificity and pharmacokinetic profile. Therefore, a systematic investigation into its MoA is warranted to unlock its therapeutic potential.
This guide will first detail a computational approach to generate testable hypotheses about the compound's primary targets and affected pathways. Subsequently, we will outline a tiered experimental validation workflow to confirm these predictions and build a comprehensive understanding of its cellular and molecular effects.
In Silico MoA Prediction: A Hypothesis-Generating Engine
Computational methods provide a rapid and cost-effective means to prioritize experimental studies. By leveraging the compound's structure, we can predict its likely biological targets and associated pathways.
Target Prediction
The first step is to identify potential protein targets. This can be achieved through a combination of ligand-based and structure-based approaches.
-
Ligand-Based Approaches: These methods rely on the principle of "similar properties," where the biological activity of a novel compound is predicted based on its similarity to known active molecules.
-
2D and 3D Similarity Searching: The 2D structure and 3D conformation of this compound can be used to search databases of bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with similar features and known targets.
-
-
Structure-Based Approaches: If the three-dimensional structure of a potential target protein is known, molecular docking can be used to predict the binding affinity and pose of the compound in the protein's active site.
-
Molecular Docking: This technique computationally models the interaction between the compound and a protein target. Given the prevalence of kinase inhibition among imidazo[1,2-a]pyridine derivatives, a focused docking screen against a panel of kinases, particularly those in the PI3K/AKT/mTOR pathway, would be a logical starting point.[1]
-
A suggested workflow for in silico target prediction is illustrated below:
Caption: In silico workflow for target and pathway prediction.
Pathway Analysis
Once a list of putative protein targets is generated, pathway analysis tools (e.g., KEGG, Reactome) can be used to identify biological pathways that are significantly enriched with these targets. This provides a broader biological context for the compound's potential effects. For instance, if multiple predicted targets are components of the PI3K/AKT/mTOR pathway, it strengthens the hypothesis that the compound modulates this signaling cascade.
Experimental Validation: From Target Engagement to Cellular Effects
In silico predictions must be validated through rigorous experimental testing. A tiered approach, starting with direct target engagement and progressing to cellular functional assays, is recommended.
Tier 1: Target Engagement Assays
The initial step is to confirm direct binding of the compound to the predicted protein targets.
-
Biochemical Assays: For predicted enzyme targets, such as kinases, in vitro activity assays can be performed. These assays measure the effect of the compound on the enzyme's catalytic activity.
| Parameter | Description |
| IC50 | The concentration of the compound required to inhibit 50% of the enzyme's activity. |
| Ki | The inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. |
-
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity (KD) and kinetics of the interaction between the compound and the target protein.
Tier 2: Cellular Assays
Once target engagement is confirmed, the next step is to assess the compound's effects in a cellular context.
-
Target Phosphorylation: For kinase targets, Western blotting can be used to measure the phosphorylation status of downstream substrates. For example, if the compound inhibits PI3K or AKT, a decrease in the phosphorylation of AKT and its downstream targets (e.g., mTOR, S6K) would be expected.[1]
Experimental Protocol: Western Blotting for Phospho-AKT
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one with a known PI3K/AKT pathway mutation) and treat with varying concentrations of this compound for a specified time.
-
Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative levels of phospho-AKT.
-
Cell Viability and Proliferation Assays: Assays such as the MTT or CellTiter-Glo assay can be used to measure the effect of the compound on cell viability and proliferation. A dose-dependent decrease in viability would be consistent with an anticancer effect.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces apoptosis (e.g., using Annexin V/PI staining) or causes cell cycle arrest at a specific phase (e.g., using propidium iodide staining to analyze DNA content). Imidazo[1,2-a]pyridine derivatives have been reported to induce both apoptosis and cell cycle arrest.[1]
A proposed experimental validation workflow is depicted below:
Caption: Tiered experimental workflow for MoA validation.
Tier 3: In Vivo Validation
If the in vitro data are promising, the final step is to evaluate the compound's efficacy in a preclinical animal model, such as a tumor xenograft model in mice. This will provide crucial information on its in vivo activity, pharmacokinetics, and potential toxicity.
Conclusion
The prediction and validation of the mechanism of action of this compound require a systematic and integrated approach. By combining computational predictions with a well-defined experimental cascade, researchers can efficiently elucidate its biological function. The existing literature on imidazo[1,2-a]pyridine derivatives strongly suggests that this compound is likely to exhibit anticancer activity, potentially through the inhibition of key signaling pathways such as the PI3K/AKT/mTOR cascade. The methodologies outlined in this guide provide a robust framework for testing this hypothesis and ultimately determining the therapeutic utility of this promising molecule.
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The Bromo-Imidazo[1,2-a]pyridine-2-Carboxamide Scaffold: A Technical Guide to its Structure-Activity Relationship in Antitubercular Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The relentless global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel antitubercular agents with new mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged heterocyclic core in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, carboxamide derivatives have shown significant promise as potent antitubercular agents. This in-depth technical guide focuses on the nuanced structure-activity relationship (SAR) of a specific, yet underexplored subclass: the bromo-imidazo[1,2-a]pyridine-2-carboxamides. While their 3-carboxamide isomers have garnered more attention, a thorough understanding of the 2-carboxamide series is critical for a comprehensive exploration of the chemical space and potential for developing new therapeutic leads.
The Imidazo[1,2-a]pyridine Core: A Foundation for Potent Antitubercular Activity
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has been identified as a key pharmacophore in a number of clinically relevant compounds.[1][2] Its rigid structure and ability to be readily functionalized at multiple positions make it an attractive starting point for the design of new drugs. In the context of tuberculosis, several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mtb.[3][4]
Mechanism of Action: Targeting the Electron Transport Chain
A significant body of evidence points to the cytochrome bcc complex (complex III) of the electron transport chain as a primary target for the antitubercular activity of imidazo[1,2-a]pyridines.[1][3] Specifically, these compounds are known to inhibit QcrB, a subunit of the ubiquinol cytochrome c reductase, leading to a depletion of ATP levels within the mycobacterial cell.[3][5] This disruption of cellular energy metabolism results in a bacteriostatic effect against replicating bacteria.[5]
The Crucial Role of the Carboxamide Moiety: A Tale of Two Isomers
The introduction of a carboxamide functional group onto the imidazo[1,2-a]pyridine scaffold has been a pivotal strategy in the development of potent antitubercular agents. However, the position of this group is a critical determinant of activity.
The Preeminence of the 3-Carboxamide Isomer
Extensive research has established that imidazo[1,2-a]pyridine-3-carboxamides are significantly more potent than their 2-carboxamide counterparts.[1] This suggests that the spatial orientation of the carboxamide group at the 3-position is optimal for interaction with the QcrB target. The SAR for the 3-carboxamide series is well-documented, with variations in the amide substituent leading to profound differences in activity.[2][4]
Structure-Activity Relationship of Bromo-Imidazo[1,2-a]pyridine-2-Carboxamides: An Area for Further Exploration
While generally exhibiting weaker activity, a systematic analysis of the SAR of the 2-carboxamide series is essential for a complete understanding of the scaffold's potential. The introduction of a bromine atom can significantly influence the physicochemical properties and biological activity of a molecule by altering its lipophilicity, electronic character, and metabolic stability.
Key SAR observations for bromo-imidazo[1,2-a]pyridine-2-carboxamides:
-
Position of the Bromine Atom: The location of the bromine substituent on the imidazo[1,2-a]pyridine core is a key factor. Bromination at the C-6 and C-8 positions has been explored in the broader class of imidazo[1,2-a]pyridines, and this substitution pattern warrants further investigation in the 2-carboxamide series.
-
Nature of the Amide Substituent: The group attached to the carboxamide nitrogen plays a critical role in modulating activity. Exploration of a diverse range of substituents, including aliphatic, aromatic, and heterocyclic moieties, is necessary to delineate the SAR. Even with lower overall potency, specific substitutions may lead to compounds with desirable properties, such as improved selectivity or pharmacokinetic profiles.
A comparative analysis of the antitubercular activity of 2- and 3-carboxamide derivatives highlights the importance of the substituent's position. It has been noted that the amide group at the 2-position of the imidazo[1,2-a]pyridine ring results in compounds that are less active than those with the amide at the 3-position, implying that the latter is essential for potent anti-TB activity.
Synthesis of Bromo-Imidazo[1,2-a]pyridine-2-Carboxamides: A Strategic Approach
The synthesis of bromo-imidazo[1,2-a]pyridine-2-carboxamides involves a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general synthetic strategy can be broken down into two key stages: formation of the bromo-imidazo[1,2-a]pyridine-2-carboxylic acid core and subsequent amide coupling.
Synthesis of the Bromo-Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is typically synthesized via the condensation of a substituted 2-aminopyridine with an α-haloketone or a related two-carbon electrophile. For the synthesis of the bromo-substituted core, a bromo-2-aminopyridine is used as the starting material.
General Synthetic Workflow:
Caption: General workflow for the synthesis of the bromo-imidazo[1,2-a]pyridine core.
Introduction of the 2-Carboxamide Functionality
Once the bromo-imidazo[1,2-a]pyridine core is synthesized, the next crucial step is the introduction of the carboxamide group at the 2-position. This is typically achieved by first synthesizing the corresponding 2-carboxylic acid, followed by an amide coupling reaction.
Experimental Protocol: Synthesis of 6-Bromo-imidazo[1,2-a]pyridine
A common method for the synthesis of the 6-bromo-imidazo[1,2-a]pyridine core involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde.[6]
-
Materials: 2-amino-5-bromopyridine, 40% aqueous chloroacetaldehyde, sodium bicarbonate, ethanol, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
To a reaction flask, add 2-amino-5-bromopyridine (1 equivalent), 40% aqueous chloroacetaldehyde (1.2 equivalents), sodium bicarbonate (1.2 equivalents), and ethanol.
-
Stir the reaction mixture at 55°C for 5 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield pure 6-bromo-imidazo[1,2-a]pyridine.
-
Experimental Protocol: Amide Coupling to Form 2-Carboxamides
The coupling of a bromo-imidazo[1,2-a]pyridine-2-carboxylic acid with a desired amine is a standard procedure in medicinal chemistry, often employing coupling reagents to activate the carboxylic acid.
-
Materials: Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid, desired amine, a coupling reagent (e.g., HATU, EDC), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve the bromo-imidazo[1,2-a]pyridine-2-carboxylic acid (1 equivalent) in the chosen solvent.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired bromo-imidazo[1,2-a]pyridine-2-carboxamide.
-
Biological Evaluation: Assessing Antitubercular Activity and Cytotoxicity
A critical aspect of the SAR study is the robust biological evaluation of the synthesized compounds. This involves determining their potency against M. tuberculosis and assessing their toxicity towards mammalian cells to establish a therapeutic index.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antitubercular activity of the bromo-imidazo[1,2-a]pyridine-2-carboxamides is typically determined by measuring their Minimum Inhibitory Concentration (MIC). The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for this purpose.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Materials: Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth, OADC supplement, Alamar Blue reagent, 96-well microplates, test compounds, and standard antitubercular drugs (e.g., isoniazid, rifampicin).
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Cytotoxicity Assessment
To evaluate the selectivity of the compounds, their cytotoxicity against mammalian cell lines is assessed. The MTT assay is a common colorimetric assay for determining cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Materials: Mammalian cell line (e.g., Vero, HepG2), cell culture medium, fetal bovine serum, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for a further 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Data Presentation and Interpretation
Table 1: Hypothetical SAR Data for Bromo-Imidazo[1,2-a]pyridine-2-Carboxamides
| Compound ID | Position of Br | R (Amide Substituent) | MIC (µg/mL) vs. Mtb H37Rv | CC50 (µM) vs. Vero cells | Selectivity Index (SI = CC50/MIC) |
| BIPC-1 | 6-Br | Cyclohexyl | >100 | >100 | - |
| BIPC-2 | 6-Br | Phenyl | 50 | 80 | 1.6 |
| BIPC-3 | 6-Br | 4-Chlorophenyl | 25 | 60 | 2.4 |
| BIPC-4 | 8-Br | Cyclohexyl | >100 | >100 | - |
| BIPC-5 | 8-Br | Phenyl | 64 | 90 | 1.4 |
| BIPC-6 | 8-Br | 4-Chlorophenyl | 32 | 75 | 2.3 |
Logical Relationship of SAR:
Caption: Key structural determinants of antitubercular activity in bromo-imidazo[1,2-a]pyridine-carboxamides.
Conclusion and Future Directions
The bromo-imidazo[1,2-a]pyridine-2-carboxamide scaffold, while demonstrating generally lower antitubercular potency compared to its 3-carboxamide isomer, remains an important area of investigation. A comprehensive understanding of its SAR is crucial for mapping the full potential of the imidazo[1,2-a]pyridine class. Future research should focus on the synthesis and evaluation of a wider array of 2-carboxamide derivatives with diverse bromine substitution patterns and amide functionalities. While the direct antitubercular activity may be modest, these compounds could possess other desirable drug-like properties or serve as valuable pharmacological probes to further elucidate the binding interactions with the QcrB target. A thorough exploration of this chemical space will undoubtedly contribute to the broader effort of developing new and effective treatments for tuberculosis.
References
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O'Malley T, Alling T, Early JV, Wescott HA, Kumar A, Moraski GC, Miller MJ, Masquelin T, Hipskind PA, Parish T. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrob Agents Chemother. 2018;62(6):e02439-17. [Link]
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 566–599. [Link]
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Abrahams KA, Cox JA, Spivey VL, Loman NJ, Pallen MJ, Constantinidou C, Fernandez R, Alemparte C, Remuinan MJ, Barros D, Ballell L, Besra GS. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS One. 2012;7(12):e52951. [Link]
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Moraski GC, Markley LD, Hipskind PA, Boshoff H, Cho S, Franzblau SG, Miller MJ. Advancement of imidazo[1,2-a]pyridines with improved pharmacokinetics and nM activity vs. Mycobacterium tuberculosis. ACS Med Chem Lett. 2013;4(4):401-405. [Link]
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 566-599. [Link]
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A Technical Guide to the Physicochemical Profiling of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide: Solubility and Stability Studies
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel active pharmaceutical ingredient (API), N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities but often presenting challenges related to physicochemical properties like solubility.[1][2] This document outlines detailed, field-proven protocols for kinetic and thermodynamic solubility assessment, as well as a complete strategy for forced degradation and stability studies in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5] The methodologies are designed to not only generate regulatory-compliant data but also to provide fundamental insights into the molecule's behavior, guiding rational formulation development and establishing a robust analytical control strategy.
Introduction: The Imperative for Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its intrinsic physicochemical properties. For this compound, a molecule with the chemical formula C₁₁H₁₀BrN₃O and a molecular weight of 280.125 g/mol , two of the most pivotal characteristics are solubility and stability.[6][7]
-
Solubility directly influences bioavailability and dictates the feasibility of different dosage forms. Poor aqueous solubility can severely limit a drug's absorption from the gastrointestinal tract, rendering an otherwise potent molecule therapeutically ineffective.[8][9]
-
Stability defines the drug's shelf-life and dictates necessary storage conditions. Degradation of the API can lead to loss of potency and the formation of potentially toxic impurities.[10][11][12]
This guide is structured to provide drug development professionals with the essential workflows to comprehensively profile these two attributes. We will move from rapid, high-throughput screening methods suitable for early discovery to the more rigorous, equilibrium-based assays required for late-stage development and formulation. The stability section details a systematic approach to stress testing, which is foundational for developing a stability-indicating analytical method—a non-negotiable requirement for regulatory submissions.[13][14][15]
Aqueous Solubility Determination
A multi-faceted approach to solubility assessment is crucial. We begin with kinetic solubility, which is well-suited for early-stage discovery, and progress to thermodynamic solubility, which represents the true equilibrium state and is vital for formulation and biopharmaceutical modeling.[16][17]
Kinetic Solubility Assessment (Nephelometry or UV-Vis Spectroscopy)
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration DMSO stock into an aqueous buffer.[18][19][20] It is a measure of how quickly a compound precipitates and is an invaluable tool for ranking compounds in high-throughput screening (HTS).
Causality of Experimental Choices: We start with a DMSO stock because it is the standard solvent for compound libraries. The rapid dilution into aqueous buffer mimics the initial conditions of many in vitro biological assays, making this measurement highly relevant for diagnosing potential assay artifacts caused by compound precipitation.[17]
Experimental Workflow: Kinetic Solubility
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility Assessment (Shake-Flask Method)
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[21] This is the gold-standard measurement, determined by adding an excess of solid API to the solvent and allowing it to equilibrate over an extended period (typically 24-72 hours).[19]
Causality of Experimental Choices: The shake-flask method using the solid API (not a DMSO stock) is essential because it allows the system to reach its lowest energy state, accounting for the energy required to break the crystal lattice.[9][21] This value is critical for predicting oral absorption and for developing saturated formulations. Performing this assay at multiple pH values (e.g., pH 2.0, 4.5, and 7.4) is vital for compounds with ionizable groups, as it helps construct a pH-solubility profile.
Protocol: Multi-pH Thermodynamic Solubility by HPLC-UV
-
Preparation: Add an excess amount (~1-2 mg) of solid this compound to separate glass vials.
-
Solvent Addition: To each vial, add 1 mL of a biologically relevant buffer (e.g., 0.1 M HCl for pH ~1.2, 50 mM acetate buffer for pH 4.5, and 50 mM phosphate buffer for pH 7.4).
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 48 hours to ensure equilibrium is reached.[21]
-
Sampling & Separation: After incubation, allow the vials to stand undisturbed for 30 minutes. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm PVDF filter to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a multi-point calibration curve prepared from a known stock solution.[8]
-
Validation: Visually inspect the vials to confirm that excess solid material remains, validating that saturation was achieved.
Table 1: Hypothetical Solubility Data Summary
| Assay Type | Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS | 7.4 | 25 | 15.2 | 54.3 |
| Thermodynamic | 0.1 M HCl | 1.2 | 37 | >200 | >714 |
| Thermodynamic | Acetate Buffer | 4.5 | 37 | 85.6 | 305.5 |
| Thermodynamic | Phosphate Buffer | 7.4 | 37 | 4.1 | 14.6 |
Stability and Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug development. It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish the intrinsic stability of the molecule.[3][4][5] This process is mandated by ICH guideline Q1A(R2) and is essential for developing and validating a stability-indicating analytical method.[3][22]
Trustworthiness through Self-Validation: A key objective of this study is to demonstrate the specificity of the analytical method.[13] By intentionally generating degradation products, we can prove that the HPLC method can separate these new peaks from the parent API peak, ensuring that any stability issues in the future will be accurately detected.[14][23] The target degradation is typically 5-20% of the parent API; destroying the molecule completely provides no useful information.[3][22]
Experimental Workflow: Forced Degradation Study
Caption: Overview of a Forced Degradation Workflow.
Detailed Protocols for Stress Conditions
For each condition, a control sample (stored at 5°C, protected from light) and a time-zero sample are analyzed concurrently.
-
Acid Hydrolysis: Dissolve API in a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock. Dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C. Pull time points at 2, 8, 24, and 48 hours. Neutralize samples with NaOH before HPLC analysis.
-
Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH as the stressor and neutralize with HCl before analysis. The presence of an amide bond in the cyclopropanecarboxamide moiety suggests susceptibility to hydrolysis.[5]
-
Oxidative Degradation: Dissolve API as above. Dilute with a 3% solution of hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Pull time points at 2, 8, and 24 hours.
-
Thermal Degradation: Store the solid API in a controlled oven at 80°C with 75% relative humidity (RH).[4] Analyze samples at 1, 3, and 7 days. This evaluates the solid-state stability and hygroscopicity.[10][24]
-
Photostability: Expose the solid API to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4] A dark control sample wrapped in aluminum foil must be stored alongside the exposed sample.
Development of a Stability-Indicating HPLC Method
The analytical method is the linchpin of any stability study. A robust, stability-indicating HPLC method must be able to resolve the parent API from all process impurities and degradation products.[25][26]
Key Characteristics:
-
Detector: A photodiode array (PDA) detector is preferred over a simple UV detector. It can assess peak purity by comparing spectra across the entire peak, helping to identify co-eluting impurities.
-
Mass Spectrometry (MS) Compatibility: Using a volatile mobile phase buffer (e.g., ammonium formate instead of phosphate) allows for online MS detection, which is invaluable for the rapid identification of degradant masses.[25]
-
Gradient Elution: A gradient method is typically required to separate compounds with a range of polarities, from polar degradants to the often more lipophilic parent API.[25]
Table 2: Example Stability-Indicating HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 2.7 µm, 4.6 x 100 mm | Standard reversed-phase chemistry, good for broad applicability. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer, good for MS compatibility and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 min | Ensures elution of both polar degradants and the parent API. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA at 254 nm / Scan 200-400 nm | 254 nm for quantification; full scan for peak purity analysis. |
| Injection Vol. | 5 µL | Standard volume to avoid column overload. |
Solution and Solid-State Stability
Once the degradation profile is understood, formal stability studies can be initiated to establish a retest period or shelf life.[11][27] These studies are performed under ICH-prescribed long-term and accelerated storage conditions.[12]
-
Solution Stability: This is critical for ensuring the integrity of analytical standard solutions and for developing liquid formulations.[28][29] The API is dissolved in a relevant solvent (e.g., the HPLC mobile phase) and stored under various conditions (refrigerated, room temp). Aliquots are tested at set intervals (e.g., 0, 24, 48, 72 hours) to determine how long the solution can be reliably used.
-
Solid-State Stability: This study evaluates the API in the solid form, which is crucial for most drug products.[10][30] The API is stored in conditions representative of its target climatic zones. For example:
Conclusion
The systematic evaluation of solubility and stability for this compound, as outlined in this guide, provides the foundational data package required for its progression through preclinical and clinical development. The kinetic and thermodynamic solubility data will inform compound selection and guide formulation strategies to maximize bioavailability. The forced degradation studies are not merely a regulatory hurdle; they are a scientific investigation that illuminates the molecule's intrinsic chemical liabilities, enabling the development of a robust, specific, and validated stability-indicating method. This, in turn, underpins the formal stability programs that ultimately ensure the safety, quality, and efficacy of the final drug product delivered to patients.
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Methodological & Application
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
An Application Guide for the Synthesis of 2-Amino-5-bromopyridine: A Key Precursor for Imidazo[1,2-a]pyridine-Based Therapeutics
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, demonstrating efficacy as anti-cancer, anti-inflammatory, antiviral, and antiulcer agents.[1] The functionalization of this core structure is paramount for modulating pharmacological activity, and the synthesis of specifically substituted precursors is a critical first step in this process.
This technical guide focuses on the synthesis of 2-amino-5-bromopyridine, a pivotal precursor for constructing 6-bromoimidazo[1,2-a]pyridine derivatives. The bromine atom at the 5-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the amino group is essential for the initial cyclization to form the fused imidazole ring. This document provides a detailed, field-proven protocol for researchers, scientists, and drug development professionals, emphasizing the chemical principles and practical considerations for a successful synthesis.
Synthetic Pathways: An Overview
The synthesis of 2-amino-5-bromopyridine typically starts from the readily available and inexpensive 2-aminopyridine. The core transformation is an electrophilic aromatic substitution, specifically bromination. The amino group (-NH₂) is a strong activating group, directing electrophiles to the ortho and para positions. In the case of 2-aminopyridine, the 3- and 5-positions are activated. Selective bromination at the 5-position is desired, but over-bromination to yield 2-amino-3,5-dibromopyridine is a common side reaction that must be carefully controlled.[2][3]
Several brominating agents can be employed, each with distinct advantages and handling requirements:
-
Molecular Bromine (Br₂): The classic method involves the use of liquid bromine, often in a solvent like acetic acid.[4] While effective, this approach requires careful handling due to the high toxicity and volatility of bromine.
-
N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine. It serves as a source of electrophilic bromine and often allows for milder reaction conditions and improved regioselectivity, minimizing the formation of di-brominated byproducts.[2]
-
Phenyltrimethylammonium Tribromide (PTT): This is another solid, stable, and non-volatile brominating agent that offers a safer alternative to liquid bromine, providing good yields and simplified handling.[5][6]
The choice of reagent often depends on the scale of the reaction, available laboratory equipment, and safety protocols. For laboratory-scale synthesis, NBS offers an excellent balance of reactivity, selectivity, and safety.
The overall synthetic logic, from the starting material to the final imidazo[1,2-a]pyridine scaffold, is illustrated below. This guide will focus on the critical first step: the synthesis of the precursor.
Caption: General workflow from 2-aminopyridine to the target scaffold.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine via NBS Bromination
This protocol details a robust and scalable method for the synthesis of 2-amino-5-bromopyridine using N-Bromosuccinimide (NBS). The procedure is adapted from established literature methods and optimized for high yield and purity.[2]
Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 5.0 g | 53.1 | Starting material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 9.9 g | 55.8 | Brominating agent (1.05 equiv.) |
| Acetone | C₃H₆O | 58.08 | 50 mL | - | Reaction solvent |
| Ethanol (90%) | C₂H₅OH | 46.07 | As needed | - | Recrystallization solvent |
| Deionized Water | H₂O | 18.02 | As needed | - | For work-up and recrystallization |
| Ice Bath | - | - | - | - | To control reaction temperature |
| Magnetic Stirrer & Stir Bar | - | - | - | - | For reaction mixing |
| Round-bottom flask (250 mL) | - | - | - | - | Reaction vessel |
| Buchner Funnel & Filter Flask | - | - | - | - | For product isolation |
Step-by-Step Procedure
-
Reaction Setup:
-
Place 5.0 g (53.1 mmol) of 2-aminopyridine into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of acetone to the flask and stir the mixture at room temperature until the 2-aminopyridine is fully dissolved.
-
Place the flask in an ice bath and cool the solution to approximately 10 °C.
-
-
Addition of NBS:
-
Once the solution is cooled, begin adding 9.9 g (55.8 mmol) of N-Bromosuccinimide (NBS) portion-wise over a period of 30-45 minutes.
-
Causality Note: Slow, portion-wise addition is crucial. This maintains the low temperature and controls the reaction rate, which is key to preventing the exothermic reaction from running away and minimizing the formation of the 2-amino-3,5-dibromopyridine byproduct.[2][3]
-
-
Reaction Monitoring:
-
After the addition of NBS is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane). The product, 2-amino-5-bromopyridine, will have a different Rf value than the starting material.
-
-
Product Isolation (Work-up):
-
Once the reaction is complete, remove the solvent (acetone) using a rotary evaporator under reduced pressure.
-
The resulting residue contains the crude product and succinimide byproduct.
-
-
Purification by Recrystallization:
-
To the crude residue, add a minimal amount of hot 90% ethanol to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the pure product.
-
Collect the yellow, crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold water to remove any remaining impurities.
-
Dry the product under vacuum to obtain pure 2-amino-5-bromopyridine. A typical yield for this procedure is around 95%.[2]
-
Expected Results and Characterization
-
Appearance: Light yellow crystalline solid.[7]
-
Molecular Weight: 173.01 g/mol
-
Melting Point: 137-139 °C
-
Purity (HPLC): >97%
-
Structural Confirmation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application: Cyclocondensation to form the Imidazo[1,2-a]pyridine Core
With the precursor, 2-amino-5-bromopyridine, in hand, the next step is the construction of the imidazo[1,2-a]pyridine ring. This is most classically achieved through a cyclocondensation reaction with an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde.[1][8]
The mechanism involves two key steps:
-
N-Alkylation: The more nucleophilic ring nitrogen of 2-amino-5-bromopyridine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming an N-alkylated intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring, which subsequently dehydrates to yield the aromatic imidazo[1,2-a]pyridine system.
Caption: Reaction pathway for the formation of the imidazo[1,2-a]pyridine ring.
This subsequent reaction underscores the importance of the initial precursor synthesis. The purity of the 2-amino-5-bromopyridine is critical, as impurities can interfere with the cyclization step and complicate the purification of the final product.
Conclusion
The synthesis of 2-amino-5-bromopyridine is a fundamental and enabling step in the development of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold. The protocol provided, utilizing N-Bromosuccinimide, represents a safe, efficient, and high-yielding method suitable for laboratory-scale production. By carefully controlling reaction conditions, particularly temperature and the rate of reagent addition, the formation of undesirable byproducts can be minimized. The successful synthesis and purification of this key precursor pave the way for its application in cyclocondensation reactions to build the target heterocyclic system, facilitating further research and discovery in medicinal chemistry.
References
-
Organic Syntheses. (n.d.). 2-BROMOPYRIDINE. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2008). Synthesis of 2-Amino-5-bromopyridine. Retrieved January 19, 2026, from [Link]
-
Guchhait, S. K., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,3-DIAMINOPYRIDINE. Retrieved January 19, 2026, from [Link]
- Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
ResearchGate. (2018). Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. Retrieved January 19, 2026, from [Link]
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study. Retrieved January 19, 2026, from [Link]
-
Patsnap. (2019). Preparation method of 2-amino-5-bromopyridine. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology of Information. (2019). One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air. Scientific Reports. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2015). Cu(OTf)2-catalyzed synthesis of imidazo[1,2-a]pyridines from α-diazoketones and 2-aminopyridines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2019). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2021). Synthesis of imidazo[1,2‐a]pyridines by condensation. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 19, 2026, from [Link]
-
Heterocyclic Letters. (2021). An improved and scalable process for the synthesis of 2,5-dibromopyridine. Retrieved January 19, 2026, from [Link]
-
MDPI. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction. Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Accepted Manuscript. Retrieved January 19, 2026, from
-
National Center for Biotechnology Information. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. Retrieved January 19, 2026, from [Link]
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Application Note and Protocol for the Synthesis of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide, a molecule of significant interest in medicinal chemistry due to its privileged imidazo[1,2-a]pyridine core.[1][2][3] This scaffold is a key component in numerous therapeutic agents, exhibiting a wide range of biological activities. The protocol herein details a robust two-step synthetic sequence, commencing with the preparation of the key intermediate, 5-Bromoimidazo[1,2-a]pyridin-2-amine, followed by its acylation with cyclopropanecarbonyl chloride. This guide is intended to provide researchers with a reliable and reproducible method, underpinned by established chemical principles and supported by relevant literature.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered substantial attention in the field of drug discovery.[1][2][3] Its unique structural and electronic properties have led to the development of a multitude of compounds with diverse pharmacological profiles, including hypnotic agents like Zolpidem, and compounds with antiviral, anticancer, and anti-inflammatory properties.[1][3] The derivatization of this core, such as the introduction of a cyclopropanecarboxamide moiety at the 2-position, offers an avenue to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making it a focal point for the design of novel therapeutic candidates.
The synthesis of this compound (CAS No: 1973485-26-5)[4] involves the strategic formation of an amide bond, a cornerstone reaction in medicinal chemistry. This protocol is designed to be a practical guide, offering not just a series of steps, but also the underlying rationale for the chosen reagents and conditions.
Synthetic Strategy Overview
The synthesis is approached in a convergent, two-step manner. The initial step involves the construction of the 5-bromo-substituted imidazo[1,2-a]pyridine ring system to yield the key amine intermediate. The subsequent and final step is the N-acylation of this amine with an activated form of cyclopropanecarboxylic acid.
Figure 1: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.
| Reagent/Solvent | Supplier | Grade |
| 2-Amino-6-bromopyridine | Sigma-Aldrich | 98% |
| Bromoacetaldehyde diethyl acetal | Alfa Aesar | 95% |
| Hydrobromic acid | Fisher Scientific | 48% in water |
| Sodium bicarbonate | EMD Millipore | ACS Grade |
| Dichloromethane (DCM) | VWR | Anhydrous |
| Triethylamine (TEA) | Acros Organics | >99% |
| Cyclopropanecarbonyl chloride | TCI America | >98% |
| Ethyl acetate (EtOAc) | Macron Fine Chemicals | HPLC Grade |
| Hexanes | Macron Fine Chemicals | HPLC Grade |
| Magnesium sulfate | EMD Millipore | Anhydrous |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
Experimental Protocols
Step 1: Synthesis of 5-Bromoimidazo[1,2-a]pyridin-2-amine
This procedure is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines.[5][6] The reaction involves the condensation of a 2-aminopyridine derivative with an α-halo-acetal, followed by in-situ cyclization.
Figure 2: Workflow for the synthesis of the key amine intermediate.
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-6-bromopyridine (1.0 eq).
-
Dissolve the starting material in ethanol (approximately 10 mL per gram of aminopyridine).
-
Add bromoacetaldehyde diethyl acetal (1.2 eq) to the solution.
-
Carefully add 48% aqueous hydrobromic acid (0.5 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 0% to 5% methanol) to afford 5-Bromoimidazo[1,2-a]pyridin-2-amine as a solid.
Step 2: N-Acylation to yield this compound
This step involves a standard Schotten-Baumann type acylation of the synthesized amine with cyclopropanecarbonyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[7]
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromoimidazo[1,2-a]pyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 20 mL per gram of amine).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC (eluent: 50% ethyl acetate in hexanes). The disappearance of the starting amine and the appearance of a less polar product spot indicates reaction completion.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (1 x 20 mL), saturated aqueous sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.
Results and Characterization
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₀BrN₃O |
| Molecular Weight | 280.12 g/mol [4] |
| ¹H NMR | Resonances corresponding to the cyclopropyl and imidazopyridine protons. |
| ¹³C NMR | Resonances corresponding to the carbons of the cyclopropyl and imidazopyridine rings, and the amide carbonyl. |
| Mass Spectrometry | [M+H]⁺ peak at m/z ~280/282 (isotopic pattern for Bromine). |
| Purity (by HPLC) | >95% |
Troubleshooting and Key Considerations
-
Incomplete Cyclization (Step 1): If the cyclization reaction stalls, an additional portion of hydrobromic acid can be added, and the reflux time can be extended. Ensure the bromoacetaldehyde diethyl acetal has not degraded.
-
Low Yield in Acylation (Step 2): The 2-amino group of the imidazo[1,2-a]pyridine system can be less nucleophilic than a simple aniline. Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride. The use of a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) can be considered.
-
Purification Challenges: The final product and the starting amine may have similar polarities. Careful selection of the eluent system for column chromatography is crucial for achieving good separation.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and considering the key experimental parameters, researchers can confidently prepare this valuable compound for further investigation in drug discovery and development programs.
References
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
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This compound. Molport. [Link]
-
This compound. PubChem. [Link]
-
Cyclopropanecarboxamide, N-(5-bromoimidazo[1,2-a]pyridin-2-yl)-. Aribo Biotechnology. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Purines, pyrimidines, and imidazoles. Part 64. Alkylation and acylation of some aminoimidazoles related to intermediates in purine nucleotide de novo and thiamine biosynthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Institutes of Health. [Link]
-
This compound. Molport. [Link]
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One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. [Link]
-
Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. National Institutes of Health. [Link]
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Application Note: A Universal In Vitro Kinase Assay Protocol for the Profiling of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a comprehensive, step-by-step protocol for determining the inhibitory activity of the novel compound N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide against a panel of protein kinases. Given that the specific targets of this compound are not yet widely characterized, this guide leverages a universal, non-radioactive in vitro kinase assay platform. The chosen methodology, based on the sensitive detection of ADP produced during the kinase reaction, is broadly applicable and ideal for initial inhibitor profiling and IC50 determination. We will detail the principles of the ADP-Glo™ Kinase Assay, provide protocols for reagent preparation and execution of kinase titration and inhibitor dose-response experiments, and offer guidance on data analysis and interpretation. This application note is designed to equip researchers with a robust framework for the initial characterization of novel small molecule kinase inhibitors.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent inhibition of various protein kinases.[1][2] Several compounds containing this core have been investigated as inhibitors of key kinases in oncology and inflammatory diseases, such as PI3K, Akt, and c-KIT.[1][2][3] The compound this compound belongs to this promising class of molecules. A crucial first step in characterizing its biological function and therapeutic potential is to determine its kinase inhibitory profile.
Kinase assays are fundamental tools in drug discovery for identifying and characterizing new therapeutic compounds.[4] These assays measure the activity of a kinase, an enzyme that catalyzes the transfer of a phosphate group from ATP to a specific substrate.[5] An inhibitor's potency is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
This guide details a universal kinase assay protocol that is ideal for screening novel compounds like this compound against a diverse panel of kinases without the need for target-specific antibodies. We will focus on the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced, a universal product of all kinase reactions.[6] This method is highly sensitive, has a high tolerance for ATP, and is less prone to compound interference than ATP-depletion assays, making it an excellent choice for primary screening and lead characterization.[4][6]
Principle of the Universal ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a homogeneous, two-step luminescent assay.[7]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed with the kinase, substrate, ATP, and the test inhibitor (this compound). After the reaction reaches completion, an "ADP-Glo™ Reagent" is added. This reagent terminates the kinase reaction and depletes the remaining ATP from the solution. This is a critical step, as the luminescent signal in the second stage is generated from newly synthesized ATP, and any residual ATP from the initial reaction would create background noise.[7]
-
ADP Conversion & Signal Generation: In the second step, a "Kinase Detection Reagent" is added. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP. It also contains Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP is then used by the luciferase to generate a stable, "glow-type" luminescent signal.[6] The intensity of this light signal is directly proportional to the amount of ADP produced, and therefore, directly proportional to the activity of the kinase.[6] A potent inhibitor will result in low kinase activity, leading to a weak luminescent signal.[4]
Caption: Principle of the two-step ADP-Glo™ kinase assay.
Materials and Reagents
-
Compound: this compound (e.g., from a chemical supplier)
-
Enzymes: Purified, active protein kinases of interest (e.g., from Promega, Thermo Fisher Scientific, or other suppliers).
-
Substrates: Appropriate kinase substrates (peptide or protein).
-
Assay Kits: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar). This includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
Buffers: Kinase-specific reaction buffer (often supplied with the kinase or can be prepared based on literature). A generic buffer could be 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA.
-
Plates: White, opaque, low-volume 384-well assay plates (e.g., Corning #3572).
-
Reagents: Dimethyl sulfoxide (DMSO), molecular biology grade.
-
Equipment:
-
Multichannel pipettes or automated liquid handling system.
-
Plate-reading luminometer with high sensitivity.
-
Plate shaker.
-
Standard laboratory equipment (vortexer, centrifuges, etc.).
-
Experimental Protocols
The overall workflow involves optimizing the kinase concentration first, followed by determining the inhibitor's IC50.
Caption: Workflow for IC50 determination of a novel kinase inhibitor.
Reagent Preparation
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
ATP/ADP Solutions: Prepare stock solutions of ATP and ADP using nuclease-free water. The ADP-Glo™ kit typically includes high-concentration stocks. For the assay, you will need to prepare working solutions in the kinase reaction buffer.
-
Kinase Working Solution: Prepare a working solution of the kinase in the appropriate kinase reaction buffer. The final concentration will be determined in the kinase titration experiment. Keep the enzyme on ice.
-
Substrate Working Solution: Prepare a working solution of the kinase substrate in the kinase reaction buffer.
-
ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol. Allow them to equilibrate to room temperature before use.
Protocol 1: Kinase Titration (Determining EC50)
Before testing the inhibitor, it is crucial to determine the optimal concentration of kinase to use. The goal is to find the kinase concentration that yields about 50-80% of the maximum signal (EC50-EC80), which corresponds to 10-30% ATP-to-ADP conversion.[7] This ensures the assay is in the linear range and sensitive to inhibition.
-
Prepare Kinase Dilutions: Perform a serial dilution of the kinase in the kinase reaction buffer.
-
Set up Plate: To a 384-well plate, add the components in the following order:
-
2.5 µL of kinase reaction buffer.
-
2.5 µL of each kinase dilution.
-
5 µL of a mix containing ATP and substrate at 2x the desired final concentration.
-
-
Controls:
-
No Kinase Control (0% conversion): 2.5 µL of buffer instead of kinase.
-
Total ADP Control (100% conversion): Use a concentration of ADP equal to the starting ATP concentration instead of ATP in the reaction.
-
-
Reaction: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Read Plate: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal (RLU) against the kinase concentration. Select a kinase concentration in the linear range of the curve (typically the EC50 or EC80) for the inhibitor assay.
Protocol 2: IC50 Determination
This protocol uses the optimal kinase concentration determined above to measure the inhibitory potency of this compound.
-
Compound Serial Dilution:
-
Create a serial dilution of the 10 mM compound stock in 100% DMSO. A 10-point, 3-fold dilution series is common, starting from 10 mM down to ~0.5 µM.
-
Prepare an intermediate dilution plate by diluting the DMSO stocks into the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid solvent effects.
-
-
Assay Plate Setup: Add the following to a 384-well plate (final volume 10 µL):
| Reagent | Volume | Description |
| Compound Dilution | 2.5 µL | Serially diluted compound or vehicle control. |
| Kinase | 2.5 µL | At 4x the optimal concentration (EC50) in buffer. |
| Substrate/ATP Mix | 5 µL | At 2x the final concentration in buffer. |
-
Controls on Each Plate:
-
0% Inhibition Control (High Signal): Add vehicle (e.g., buffer with the same % DMSO as the compound wells) instead of the compound.
-
100% Inhibition Control (Low Signal): Add buffer instead of kinase.
-
-
Reaction: Mix gently on a plate shaker and incubate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Read Plate: Measure luminescence (RLU).
Data Analysis and Interpretation
-
Normalization: Normalize the data using the controls. The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (RLU_compound - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition))
-
Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic (or sigmoidal dose-response) model using graphing software (e.g., GraphPad Prism, R). The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) The software will calculate the LogIC50, from which the IC50 value is derived. The IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
Assay Quality: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent.[8] Z' = 1 - (3 * (SD_high_signal + SD_low_signal)) / |Mean_high_signal - Mean_low_signal|
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal or Small Assay Window | Insufficient kinase activity or suboptimal ATP concentration. | Re-run the kinase titration. Ensure the ATP concentration is near the Km for the specific kinase, if known.[9] |
| High Well-to-Well Variability | Pipetting errors, incomplete mixing, or bubbles in wells. | Use calibrated pipettes or an automated liquid handler. Ensure thorough mixing after each addition. Centrifuge plates briefly to remove bubbles. |
| Inconsistent IC50 Values | Compound instability or insolubility at higher concentrations. | Visually inspect the compound stock and dilutions for precipitation. Ensure the final DMSO concentration is consistent across all wells. |
| Z'-factor < 0.5 | High data variability or a small signal-to-background ratio. | Optimize kinase and substrate concentrations. Ensure reagents have equilibrated to room temperature before use. |
Conclusion
This application note provides a detailed and robust protocol for the in vitro characterization of this compound using a universal, luminescence-based kinase assay. By following these steps, researchers can reliably determine the inhibitory profile and potency (IC50) of this novel compound against a panel of kinases. This information is critical for understanding its mechanism of action, assessing its selectivity, and guiding further drug development efforts. The principles and protocols described herein are also broadly applicable to the screening and characterization of other novel small molecule kinase inhibitors.
References
-
Pelliccia, S., et al. (2016). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]
-
Bamborough, P., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]
-
Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]
-
Wu, T., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PMC. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59–69. Available at: [Link]
-
Creative BioMart. (n.d.). Universal Kinase Activity Assay Kit. Creative BioMart. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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- 3. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Adapta™ Universal Kinase Assay Kit - FAQs [thermofisher.com]
Application Notes and Protocols for Evaluating the Cellular Activity of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Compounds incorporating this core structure have shown promise as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways.[1][2][3] N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide is a novel compound belonging to this class. While its specific molecular targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests that its mechanism of action may involve the modulation of protein kinase activity, leading to downstream effects on cell proliferation, survival, and cell cycle progression.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular activity of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's cytotoxic and mechanistic properties.
Assessment of Cytotoxicity and Cell Viability
A primary step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[5][6][7] This allows for the determination of the compound's potency (e.g., IC50 value) and provides a foundational understanding of its biological activity. Several assays can be employed, each with its own advantages and underlying principles.[8]
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value.
Data Presentation: Expected Cytotoxicity Profile
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 85 ± 6.1 |
| 10 | 52 ± 3.9 |
| 50 | 15 ± 2.5 |
| 100 | 5 ± 1.8 |
Table 1: Example data for the cytotoxic effect of this compound on a cancer cell line.
Elucidating the Mechanism of Cell Death: Apoptosis Assays
Understanding whether a compound induces programmed cell death (apoptosis) or necrosis is crucial for mechanistic studies.[9] A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program.[9]
Caspase-Glo® 3/7 Assay: Quantifying Apoptotic Activity
The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10][11] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase.[10] The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.[11]
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound for a predetermined time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1 to 3 hours.[12]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Caption: Workflow for the Caspase-Glo® 3/7 Assay.
Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[13] Flow cytometry analysis of DNA content using propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15][16]
Propidium Iodide Staining for Cell Cycle Analysis
Propidium iodide is a fluorescent intercalating agent that stains DNA.[16] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.[13][16] Since PI cannot cross the membrane of live cells, cells must be fixed and permeabilized prior to staining.[17]
-
Cell Harvest and Fixation: Treat cells with this compound for the desired duration. Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.[15][16]
-
RNase Treatment: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA, which can also be stained by PI.[15]
-
PI Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension.[15]
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and kinase activity, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This multi-faceted approach is essential for advancing novel compounds through the drug discovery pipeline.
References
-
University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
CliniSciences. Reporter-Based Assays. [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. [Link]
-
Massachusetts Biotechnology Council. Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
BMG Labtech. Gene reporter assays. [Link]
-
National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Creative Diagnostics. Kinase Activity Assay. [Link]
-
ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]
-
ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
National Toxicology Program. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]
-
bioRxiv. One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. [Link]
-
National Center for Biotechnology Information. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. [Link]
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National Center for Biotechnology Information. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. [Link]
-
Berthold Technologies. BRET (Bioluminescence Resonance Energy Transfer). [Link]
-
National Center for Biotechnology Information. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
-
ScienceDirect. Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. [Link]
-
Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
-
ResearchGate. Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. [Link]
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PubChem. This compound. [Link]
-
PubChem. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. [Link]
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Application Notes and Protocols for the Investigation of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] In recent years, IP derivatives have garnered significant attention as promising anticancer agents due to their ability to modulate various cellular pathways critical to cancer cell survival and proliferation.[1][2][3] Published research has demonstrated that compounds based on this scaffold can exert their effects through mechanisms such as the inhibition of key signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest.[4][5] The versatility of the IP core allows for substitutions that can fine-tune its biological activity, offering a promising avenue for the development of targeted cancer therapies with potentially minimal side effects.[1][2]
This document provides a comprehensive guide for the investigation of a novel IP derivative, N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide . While specific biological data for this compound is not yet extensively published, its structural features suggest it may share the anticancer properties of the broader IP class. The presence of a bromine atom and a cyclopropanecarboxamide group may enhance its binding affinity and specificity for molecular targets within cancer cells.[6] These protocols are designed to provide a robust framework for the initial in vitro evaluation of this compound's efficacy and to elucidate its mechanism of action in cancer cell lines.
Compound Profile: this compound
| Parameter | Information |
| IUPAC Name | This compound |
| Molecular Formula | C11H10BrN3O |
| Molecular Weight | 280.12 g/mol [7] |
| CAS Number | 1973485-26-5[7] |
| Hypothesized Mechanism | Based on related imidazo[1,2-a]pyridine compounds, potential mechanisms include inhibition of protein kinases (e.g., Akt/mTOR pathway) and induction of apoptosis.[4][5] |
Tier 1: Initial Evaluation of Cytotoxicity and Anti-Proliferative Effects
The first critical step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these initial screens.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM.[9]
-
Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Hypothetical Data Presentation: IC50 Values
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 28.7 |
| HCT116 | Colorectal Carcinoma | 48 | 11.5 |
| PC-3 | Prostate Adenocarcinoma | 48 | 45.1 |
Tier 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Once the IC50 value is established, the next step is to investigate how the compound inhibits cell growth. This involves assessing its ability to induce programmed cell death (apoptosis) and to disrupt the normal progression of the cell cycle.
Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as in the apoptosis assay and harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.[9]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Tier 3: Target Validation and Pathway Analysis
Based on the known activities of imidazo[1,2-a]pyridine derivatives, a logical next step is to investigate the compound's effect on key signaling proteins.
Protocol 4: Western Blotting for Key Signaling Proteins
Western blotting allows for the detection and quantification of specific proteins in cell lysates, providing insights into the molecular pathways affected by the compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p53, p21, PARP, Caspase-3, Caspase-9, Bax, Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Trustworthiness and Self-Validation
References
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. Available at: [Link]
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Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. Available at: [Link]
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Aliwaini, S., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
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Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2021). Bioorganic Chemistry. Available at: [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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This compound. (n.d.). PubChem. Available at: [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). BioImpacts. Available at: [Link]
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Application Notes and Protocols for the Evaluation of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide as a STAT3 Phosphorylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting STAT3 in Drug Discovery
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a pivotal role in a myriad of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In normal physiological contexts, the activation of STAT3 is a transient and tightly regulated event, primarily mediated by cytokines and growth factors.[3][4] However, the persistent and aberrant activation of STAT3 is a hallmark of numerous human cancers, where it functions as a key oncogenic driver.[1][2] This constitutive activation, often a result of upstream signaling dysregulation, leads to the transcription of a battery of genes that promote tumor growth, metastasis, and chemoresistance.[5] Consequently, the inhibition of STAT3 signaling, particularly the prevention of its activating phosphorylation at tyrosine 705 (p-STAT3), represents a highly promising therapeutic strategy for cancer and other inflammatory diseases.[3]
This document provides a comprehensive guide for the investigation of a novel small molecule, N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide , as a potential inhibitor of STAT3 phosphorylation. While direct biological data for this specific compound is emerging, the protocols outlined herein are designed to rigorously assess its potential as a STAT3-targeting agent, drawing upon established methodologies for well-characterized STAT3 inhibitors such as BP-1-102 and SH-4-054.[6][7][8][9]
Compound Profile: this compound
A thorough understanding of the test article is fundamental to any investigation.
| Property | Value | Source |
| Molecular Formula | C11H10BrN3O | [10][11] |
| Molecular Weight | 280.125 g/mol | [10] |
| CAS Number | 1973485-26-5 | [10] |
| Purity | >97% (typical) | [10] |
The STAT3 Signaling Pathway: A Target for Therapeutic Intervention
The canonical STAT3 signaling cascade is initiated by the binding of ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their cognate receptors. This induces the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor's intracellular domain. This phosphorylation event creates docking sites for the SH2 domain of cytoplasmic STAT3 monomers. Recruited STAT3 is subsequently phosphorylated by JAKs at Tyr705, leading to its homodimerization, nuclear translocation, and binding to specific DNA response elements to regulate gene expression.[12]
Caption: The STAT3 signaling pathway and potential points of inhibition.
Experimental Protocols for Evaluating STAT3 Inhibition
The following protocols provide a tiered approach to systematically evaluate the efficacy and mechanism of action of this compound.
Part 1: In Vitro Biochemical and Cellular Assays
Objective: To determine if the compound directly inhibits JAK kinase activity, an upstream activator of STAT3.
Materials:
-
Recombinant active JAK1, JAK2, or TYK2 enzymes
-
STAT3 protein or a suitable peptide substrate
-
[γ-³²P]ATP or a non-radioactive kinase assay kit (e.g., ADP-Glo™)
-
This compound
-
Kinase reaction buffer
Procedure:
-
Prepare a dilution series of the test compound in DMSO.
-
In a microplate, combine the kinase, substrate, and kinase buffer.
-
Add the test compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubate at 30°C for the recommended time (typically 30-60 minutes).
-
Stop the reaction and quantify substrate phosphorylation using appropriate methods (e.g., phosphocellulose paper binding for radioactive assays or luminescence for ADP-Glo™).
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Causality and Interpretation: A low IC50 value in this assay would suggest that the compound may act as a direct JAK inhibitor, thus indirectly inhibiting STAT3 phosphorylation. If the compound is inactive here but shows cellular activity, it likely targets a downstream component of the pathway.
Objective: To assess the ability of the compound to inhibit STAT3 phosphorylation in a cellular context.
Materials:
-
A cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, A549) or a cell line where STAT3 can be induced (e.g., HeLa, HepG2).[7][13]
-
Cell culture medium and supplements
-
This compound
-
Cytokine for stimulation (e.g., IL-6), if required
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH).[13][15]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
For inducible systems, stimulate the cells with a cytokine (e.g., IL-6) for the last 15-30 minutes of the compound treatment.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against p-STAT3 (Tyr705).
-
After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total STAT3 and the loading control to ensure equal protein loading and to assess the specificity of the compound for the phosphorylated form.[15]
Causality and Interpretation: A dose-dependent decrease in the p-STAT3 signal, without a significant change in total STAT3 levels, indicates that the compound is effectively inhibiting STAT3 phosphorylation in cells.
Caption: A typical workflow for Western blot analysis of p-STAT3.
Objective: To determine the effect of STAT3 inhibition by the compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines with known STAT3 dependency
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After overnight incubation, treat the cells with a serial dilution of the test compound.
-
Incubate for 24, 48, or 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Causality and Interpretation: A potent GI50 value in STAT3-dependent cancer cell lines, which correlates with the concentration range that inhibits p-STAT3, suggests that the compound's anti-proliferative effects are mediated through STAT3 inhibition.
Part 2: In Vivo Efficacy Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
A human cancer cell line that forms tumors in mice and has active STAT3 (e.g., MDA-MB-231, A549).[7]
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[7][16]
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
A portion of the tumor tissue can be flash-frozen for Western blot analysis of p-STAT3 and total STAT3, and another portion can be fixed in formalin for immunohistochemical analysis.
Causality and Interpretation: Significant inhibition of tumor growth in the treated group compared to the control group, without causing significant weight loss, indicates in vivo efficacy. A reduction in p-STAT3 levels in the tumor tissues from the treated group would provide strong evidence that the anti-tumor activity is due to the inhibition of STAT3 signaling.
Data Presentation and Interpretation
Quantitative data from the assays should be presented in a clear and structured format to allow for easy comparison.
Table 1: In Vitro Activity Profile of a Hypothetical STAT3 Inhibitor
| Assay | Cell Line | IC50 / GI50 (µM) |
| p-STAT3 Inhibition (Western Blot) | MDA-MB-231 | 1.5 |
| Cell Viability (72h) | MDA-MB-231 | 2.1 |
| Cell Viability (72h) | A549 | 3.5 |
| Cell Viability (72h) | Normal Fibroblasts | > 50 |
Conclusion
The protocols detailed in this document provide a robust framework for the comprehensive evaluation of this compound as a novel STAT3 phosphorylation inhibitor. By systematically progressing from in vitro biochemical and cellular assays to in vivo efficacy studies, researchers can elucidate the compound's mechanism of action, determine its potency and selectivity, and assess its therapeutic potential. A successful outcome from these studies would position this compound as a promising candidate for further preclinical and clinical development in the treatment of cancers and other diseases driven by aberrant STAT3 signaling.
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Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts. PNAS. [Link]
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Pharmacological inhibition of STAT3 by BP-1-102 inhibits intracranial aneurysm formation and rupture in mice through modulating inflammatory response - PubMed. National Center for Biotechnology Information. [Link]
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Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PubMed Central. National Center for Biotechnology Information. [Link]
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Editorial: The role of STAT3 signaling pathway in tumor progression - Frontiers. Frontiers. [Link]
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Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - NIH. National Center for Biotechnology Information. [Link]
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Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - AACR Journals. American Association for Cancer Research. [Link]
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Abstract C246: SH-4-54, a novel small-molecule inhibitor of STAT3, demonstrates significant anti-tumor activity against multiple myeloma. - ResearchGate. ResearchGate. [Link]
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A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo. Cell Press. [Link]
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Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed. National Center for Biotechnology Information. [Link]
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The novel STAT3 inhibitor WZ-2-033 causes regression of human triple-negative breast cancer and gastric cancer xenografts - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? ResearchGate. [Link]
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Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... - ResearchGate. ResearchGate. [Link]
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Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC - NIH. National Center for Biotechnology Information. [Link]
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In vitro activation of Stat3 by epidermal growth factor receptor kinase - PMC - NIH. National Center for Biotechnology Information. [Link]
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This compound - PubChem. National Center for Biotechnology Information. [Link]
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A novel small molecule STAT3 inhibitor, LY5, inhibits cell viability, colony formation, and migration of colon and liver cancer cells | Oncotarget. Oncotarget. [Link]
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Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC - NIH. National Center for Biotechnology Information. [Link]
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In vitro phosphorylation assay V.1 - Protocols.io. protocols.io. [Link]
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Strategies and Approaches of Targeting STAT3 for Cancer Treatment - ACS Publications. American Chemical Society Publications. [Link]
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N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide | C13H10Cl2N4O - PubChem. National Center for Biotechnology Information. [Link]
-
2-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 12428957 - PubChem. National Center for Biotechnology Information. [Link]
-
(1S,2R,5R)-5-(4-amino-7-bromoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | C12H13BrN4O3 | CID 66552950 - PubChem. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: Evaluating the Anti-inflammatory Potential of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, specific anti-inflammatory data for N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the well-documented anti-inflammatory properties of the broader imidazo[1,2-a]pyridine chemical class. These guidelines provide a robust framework for the investigation of this specific molecule.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Inflammation
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory properties.[1][2][3] Compounds from this class have been shown to modulate key inflammatory pathways, making them attractive candidates for the development of novel therapeutics for a range of inflammatory conditions.
This guide provides a comprehensive framework for researchers to assess the anti-inflammatory potential of this compound (herein referred to as "the compound"). The protocols herein are designed to be self-validating and are grounded in established methodologies for anti-inflammatory drug discovery.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Hubs
Based on studies of related imidazo[1,2-a]pyridine derivatives, a plausible mechanism of action for the compound involves the inhibition of pro-inflammatory signaling cascades.[1][4][5] A primary target is likely the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression.[6][7][8] Additionally, inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, another critical player in cytokine production, is a potential mechanism.[9][10][11]
The proposed inhibitory action of the compound is depicted in the signaling pathway below:
Caption: Proposed mechanism of action for the compound.
In Vitro Anti-inflammatory Evaluation
A crucial first step in characterizing the anti-inflammatory properties of a novel compound is to assess its activity in a relevant cell-based model. Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) are a widely accepted and robust model for this purpose.[12][13]
Experimental Workflow: In Vitro Analysis
The following workflow outlines the key stages for in vitro evaluation:
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol: Inhibition of Nitric Oxide and Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the compound's ability to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
TNF-α and IL-6 ELISA kits (murine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create serial dilutions in DMEM to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells is ≤ 0.1%.
-
Treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant for NO and cytokine analysis.
-
Nitric Oxide (NO) Assay:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This is crucial to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity.[12]
-
Data Presentation: In Vitro Results
The results can be summarized in a table format to facilitate comparison.
| Concentration (µM) | % NO Inhibition | % TNF-α Inhibition | % IL-6 Inhibition | % Cell Viability |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| IC₅₀ (µM) |
IC₅₀ values should be calculated using non-linear regression analysis.
In Vivo Anti-inflammatory Evaluation
To confirm the in vitro findings and assess the compound's efficacy in a whole organism, an in vivo model of acute inflammation is essential. The carrageenan-induced paw edema model in rodents is a standard and well-validated assay for this purpose.[14][15][16]
Experimental Workflow: In Vivo Analysis
The following workflow illustrates the key steps for the in vivo paw edema model:
Caption: Workflow for carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of the compound in vivo.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer
-
Appropriate administration equipment (gavage needles, syringes)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Randomly assign animals to different groups (n=6-8): Vehicle control, Positive control, and Test compound groups (at least 3 doses). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound and positive control (e.g., Indomethacin, 10 mg/kg) orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The vehicle control group receives only the vehicle.
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer (t=0).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculations:
-
Paw Edema (mL): Final paw volume - Initial paw volume.
-
Percent Inhibition of Edema: [(Edema in control group - Edema in treated group) / Edema in control group] x 100.
-
Data Presentation: In Vivo Results
Summarize the in vivo data in a clear, tabular format.
| Treatment Group (Dose) | Paw Edema (mL) at 3 hours (Mean ± SEM) | % Inhibition at 3 hours |
| Vehicle Control | 0% | |
| Indomethacin (10 mg/kg) | ||
| Compound (Dose 1) | ||
| Compound (Dose 2) | ||
| Compound (Dose 3) |
Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Conclusion and Future Directions
The protocols outlined in this guide provide a standardized and robust approach to characterizing the anti-inflammatory properties of this compound. Positive results from these initial in vitro and in vivo screens would warrant further investigation into the compound's specific molecular targets within the NF-κB and p38 MAPK pathways, as well as its evaluation in chronic models of inflammation.
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. National Institutes of Health. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]
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Inhibiting NF-κB activation by small molecules as a therapeutic strategy. National Institutes of Health. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]
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Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. National Institutes of Health. [Link]
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Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. Semantic Scholar. [Link]
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Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Semantic Scholar. [Link]
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Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). National Institutes of Health. [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Semantic Scholar. [Link]
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Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. [Link]
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p38 MAP kinase inhibitors as anti inflammatory agents. National Institutes of Health. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
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In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. National Institutes of Health. [Link]
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- 16. researchgate.net [researchgate.net]
"animal models for testing N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide efficacy"
An Application Guide for Preclinical Efficacy Assessment of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on establishing and utilizing robust animal models for evaluating the in vivo efficacy of this compound (hereafter "Compound BPC"). Based on the well-established role of the imidazo[1,2-a]pyridine scaffold in kinase inhibition, this guide operates on the mechanistic hypothesis that Compound BPC is a potent and selective inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), the Type I receptor for Transforming Growth Factor-beta (TGF-β).[1][2] Dysregulation of the TGF-β signaling pathway is a critical driver in the pathogenesis of numerous diseases, most notably in promoting tumor metastasis and tissue fibrosis.[3][4][5] Consequently, this guide presents comprehensive, step-by-step protocols for two validated animal models: a murine orthotopic xenograft model of metastatic breast cancer and a chemically-induced rat model of liver fibrosis. The methodologies herein are designed to provide a rigorous framework for assessing the therapeutic potential of Compound BPC through quantifiable, translatable endpoints.
Scientific Background: The TGF-β/ALK5 Signaling Axis as a Therapeutic Target
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[3][5] Its role in disease is profoundly context-dependent. In early-stage cancers, TGF-β can act as a tumor suppressor; however, in advanced malignancies, it paradoxically promotes tumor progression, invasion, epithelial-mesenchymal transition (EMT), and metastasis.[4][6] In parallel, TGF-β is recognized as the primary pro-fibrotic cytokine, driving the pathogenesis of fibrotic diseases in organs such as the liver, kidneys, and lungs.[7][8]
The canonical signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β Type II receptor (TβRII), which then recruits and phosphorylates the Type I receptor, ALK5.[3] This phosphorylation event activates the ALK5 kinase domain, which in turn phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and acts as a transcription factor to regulate the expression of hundreds of target genes responsible for the pathway's diverse cellular effects.
Given its pivotal role as the primary signal transducer for TGF-β, ALK5 represents a critical node for therapeutic intervention. Inhibition of the ALK5 kinase activity is a promising strategy to block the downstream signaling cascade and mitigate the pathological effects of excessive TGF-β signaling in both oncology and fibrosis.[9][10]
Caption: Canonical TGF-β signaling pathway and the inhibitory action of Compound BPC on ALK5.
Rationale for Animal Model Selection
The selection of appropriate in vivo models is paramount for the clinical translation of a candidate compound. The chosen models must recapitulate key aspects of the human disease pathology and be responsive to the hypothesized mechanism of action of the therapeutic agent. For Compound BPC, we propose a dual-pronged approach targeting both oncology and fibrosis.
| Therapeutic Area | Selected Model | Rationale & Justification | Key References |
| Oncology | Orthotopic 4T1 Murine Breast Cancer Model in BALB/c Mice | The 4T1 cell line is highly aggressive and spontaneously metastasizes from the primary tumor in the mammary fat pad to distant organs, closely mimicking late-stage human breast cancer. This process is known to be influenced by TGF-β signaling. This model allows for the simultaneous evaluation of effects on primary tumor growth and metastatic dissemination. | [6] |
| Fibrosis | Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Sprague-Dawley Rats | DMN administration causes chronic liver injury, leading to the activation of hepatic stellate cells and progressive deposition of extracellular matrix, which are hallmark features of human liver fibrosis. This model is well-established for testing the efficacy of anti-fibrotic agents, including ALK5 inhibitors. | [10][11] |
Preclinical Efficacy Testing Protocols
Protocol: Orthotopic 4T1 Murine Breast Cancer Model
This protocol details the evaluation of Compound BPC's efficacy in inhibiting primary tumor growth and metastasis.
3.1.1 Materials
-
Cell Line: 4T1 murine breast cancer cells (ATCC® CRL-2539™)
-
Animals: Female BALB/c mice, 6-8 weeks old
-
Compound BPC: Formulation in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in sterile water)
-
Vehicle Control: 0.5% methylcellulose with 0.1% Tween-80
-
Anesthetics: Isoflurane, Ketamine/Xylazine cocktail
-
Surgical and Dosing Equipment: Sterile syringes, gavage needles, calipers.
3.1.2 Experimental Workflow
Caption: Experimental workflow for the 4T1 orthotopic breast cancer model.
3.1.3 Step-by-Step Methodology
-
Animal Acclimatization: House female BALB/c mice for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Cell Preparation: Culture 4T1 cells in recommended media. On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend at a concentration of 1 x 10⁶ cells per 50 µL in sterile, serum-free media. Maintain cells on ice.
-
Orthotopic Implantation: Anesthetize a mouse. Make a small incision to expose the 4th inguinal mammary fat pad. Using a 27-gauge needle, inject 50 µL of the 4T1 cell suspension (5 x 10⁴ cells) into the fat pad. Close the incision with a wound clip or suture.
-
Tumor Growth Monitoring: Beginning 7 days post-implantation, measure tumors with digital calipers three times weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When average tumor volume reaches approximately 100 mm³, randomize mice into treatment groups (n=10 per group):
-
Group 1: Vehicle Control (p.o., daily)
-
Group 2: Compound BPC, Low Dose (e.g., 10 mg/kg, p.o., daily)
-
Group 3: Compound BPC, High Dose (e.g., 30 mg/kg, p.o., daily)
-
-
Efficacy Assessment: Continue treatment for 21-28 days. Monitor tumor volume and body weight three times weekly. Observe animals daily for clinical signs of distress.
-
Endpoint Analysis: At the end of the study, euthanize mice via CO₂ asphyxiation.
-
Excise the primary tumor and record its final weight.
-
Excise the lungs and fix in Bouin's solution to visualize and count surface metastatic nodules.
-
Process a portion of the tumor and lung tissue for histopathological analysis (H&E staining).
-
Flash-freeze a portion of the tumor for pharmacodynamic analysis (e.g., Western blot for pSMAD2/3 to confirm target engagement).
-
Protocol: DMN-Induced Liver Fibrosis in Rats
This protocol is designed to assess the anti-fibrotic efficacy of Compound BPC in a therapeutic treatment regimen.
3.2.1 Materials
-
Animals: Male Sprague-Dawley rats, 180-200g
-
Inducing Agent: Dimethylnitrosamine (DMN) (Sigma-Aldrich)
-
Compound BPC: Formulated in an appropriate vehicle
-
Vehicle Control
-
Positive Control: An established ALK5 inhibitor like GW6604 (optional, for validation).[10][11]
-
Reagents for Analysis: Serum analysis kits (ALT, AST), Hydroxyproline assay kit, antibodies for IHC/Western Blot (α-SMA, pSMAD2).
3.2.2 Experimental Workflow
Caption: Therapeutic treatment workflow for the DMN-induced liver fibrosis model.
3.2.3 Step-by-Step Methodology
-
Animal Acclimatization: House male Sprague-Dawley rats for one week prior to study initiation.
-
Induction of Fibrosis: Administer DMN at 10 mg/kg (diluted in sterile saline) via intraperitoneal (i.p.) injection for 3 consecutive days per week, for 4 weeks. A non-treated control group should receive saline injections only.
-
Treatment Initiation (Therapeutic Model): After two weeks of DMN induction, begin daily oral gavage treatment with Compound BPC or vehicle. This timing allows fibrosis to establish before intervention.
-
Group 1: Naive Control (Saline i.p., Vehicle p.o.)
-
Group 2: DMN Control (DMN i.p., Vehicle p.o.)
-
Group 3: DMN + Compound BPC (DMN i.p., Compound BPC p.o.)
-
-
Monitoring: Record body weight weekly. Observe animals for signs of morbidity, such as ascites or jaundice.
-
Terminal Procedures: At the end of week 4, euthanize all animals.
-
Collect blood via cardiac puncture for serum separation. Analyze serum for levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Perfuse the liver with saline, then excise and weigh it.
-
-
Endpoint Tissue Analysis:
-
Fix a section of the largest liver lobe in 10% neutral buffered formalin for histopathology. Embed in paraffin and stain with Masson’s Trichrome to visualize and score collagen deposition.
-
Flash-freeze a separate section of the liver for biochemical analysis. Use this tissue to measure total collagen content via a hydroxyproline assay.
-
Use another frozen section for pharmacodynamic analysis of protein expression (e.g., α-SMA as a marker of stellate cell activation and pSMAD2 for target engagement) via Western Blot or Immunohistochemistry (IHC).
-
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as a one-way ANOVA with post-hoc analysis (e.g., Dunnett's or Tukey's test) for multi-group comparisons or a Student's t-test for two-group comparisons. A p-value of <0.05 is typically considered statistically significant.
Table 4.1: Example Data Summary for Oncology Model
| Treatment Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Lung Metastatic Nodules (Count) | Tumor pSMAD2 (% of Vehicle) |
| Vehicle Control | 1520 ± 180 | 1.6 ± 0.2 | 45 ± 8 | 100% |
| BPC (10 mg/kg) | 950 ± 150 | 1.0 ± 0.1 | 22 ± 5 | 45% |
| BPC (30 mg/kg) | 550 ± 110 | 0.6 ± 0.1 | 8 ± 3 | 15% |
| *p<0.05, *p<0.01 vs. Vehicle Control |
Table 4.2: Example Data Summary for Liver Fibrosis Model
| Treatment Group | Serum ALT (U/L) | Liver Hydroxyproline (µg/g tissue) | Fibrosis Score (0-4 scale) | Liver α-SMA (% of DMN Control) |
| Naive Control | 40 ± 5 | 110 ± 15 | 0.1 ± 0.1 | 5% |
| DMN Control | 185 ± 25 | 450 ± 50 | 3.5 ± 0.4 | 100% |
| DMN + BPC | 95 ± 15 | 220 ± 30 | 1.5 ± 0.3 | 30% |
| *p<0.01 vs. DMN Control |
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this compound (Compound BPC), a putative ALK5 inhibitor. The 4T1 orthotopic breast cancer model offers a rigorous test of the compound's anti-tumor and anti-metastatic potential, while the DMN-induced liver fibrosis model allows for a thorough assessment of its anti-fibrotic efficacy.[6][11] Consistent and dose-dependent improvements in the endpoints described herein would provide strong evidence of in vivo target engagement and therapeutic activity, supporting the further clinical development of Compound BPC for TGF-β-driven diseases.
References
- Title: Mouse models of transforming growth factor β impact in breast development and cancer Source: Google Search URL
- Title: Transforming Growth Factor Beta Signaling in Cutaneous Wound Healing: Lessons Learned from Animal Studies Source: NIH National Center for Biotechnology Information URL
- Title: Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy Source: PubMed Central URL
- Title: TGF-β signaling in health, disease and therapeutics Source: PubMed Central URL
- Title: Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis Source: Frontiers URL
- Title: On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges?
- Title: Enhanced Effectivity of an ALK5-inhibitor After Cell-Specific Delivery to Hepatic Stellate Cells in Mice With Liver Injury Source: PubMed URL
- Title: Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis Source: PubMed URL
- Title: Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis Source: NIH National Center for Biotechnology Information URL
- Source: UCSF Cardiovascular Research Institute (CVRI)
- Title: Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases Source: Google Search URL
- Title: (PDF)
- Title: Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy Source: PubMed URL
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- 4. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
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- 11. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Assays for Novel Imidazo[1,2-a]pyridine Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This versatile scaffold is a key component in several clinically approved drugs and is a focal point of intense research due to its demonstrated potential in treating a multitude of diseases.[1][2] Notably, derivatives of imidazo[1,2-a]pyridine have shown significant promise as anticancer agents, often through the inhibition of critical cellular signaling pathways.[4][5]
Recent studies have highlighted the role of these compounds as potent inhibitors of various protein kinases, which are key regulators of cellular processes such as growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[6] Imidazo[1,2-a]pyridine derivatives have been successfully developed as inhibitors of kinases such as Akt, PI3K, IGF-1R, and Mer/Axl, underscoring the scaffold's utility in oncology drug discovery.[5][7][8][9][10]
The journey from a newly synthesized imidazo[1,2-a]pyridine compound to a validated drug candidate is a meticulous process requiring a robust and logical cascade of assays. This guide provides a comprehensive framework for developing and executing a suite of assays to characterize novel imidazo[1,2-a]pyridine compounds, from initial cytotoxicity screening to cellular target engagement and mechanism of action studies.
Guiding Philosophy: A Phased Approach to Compound Characterization
A successful drug discovery campaign begins with a well-designed series of experiments that progressively build a comprehensive profile of a compound's activity.[11][12] This tiered approach ensures that resources are focused on the most promising candidates. Our recommended workflow is designed to answer three fundamental questions in sequence:
-
Does the compound have a biological effect? (Cellular Phenotypic Assays)
-
Does the compound interact with its intended target in a cellular environment? (Target Engagement Assays)
-
How does the compound affect the target's downstream signaling? (Mechanism of Action Assays)
This logical progression from a broad, phenotypic readout to a specific, mechanistic understanding provides the necessary confidence to advance a compound through the drug discovery pipeline.[13][14]
Caption: A tiered assay cascade for characterizing novel imidazo[1,2-a]pyridine compounds.
Phase 1: Assessing Cellular Activity with Viability Assays
The initial step in characterizing a library of novel compounds is to determine if they exert a biological effect, and at what concentration.[15][16] Cell viability and cytotoxicity assays are fundamental tools for this purpose, providing a quantitative measure of how a compound affects cell health and proliferation.[17][18]
Scientific Rationale: Why ATP Levels are a Robust Indicator of Cell Viability
Metabolically active, viable cells constantly produce ATP. When cells undergo apoptosis or necrosis due to a cytotoxic compound, their metabolic activity rapidly declines, leading to a sharp decrease in intracellular ATP levels. This principle makes ATP quantification a highly sensitive and reliable indicator of cell viability.[19] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, homogeneous "add-mix-measure" method based on this principle, making it ideal for high-throughput screening (HTS).[19][20][21]
Protocol 1: High-Throughput Cytotoxicity Screening using CellTiter-Glo®
This protocol is designed for determining the half-maximal inhibitory concentration (IC50) of novel imidazo[1,2-a]pyridine compounds in a cancer cell line relevant to the presumed target (e.g., a cell line known to be dependent on the PI3K/Akt pathway for survival).[5]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence readings
-
Cancer cell line of interest (e.g., A375 melanoma, HeLa cervical cancer)[5]
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium. The optimal density should be determined empirically to ensure cells are in the exponential growth phase at the end of the incubation period.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the imidazo[1,2-a]pyridine compounds in complete culture medium. A typical starting concentration is 100 µM, with 10-point, 3-fold dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include "vehicle control" wells (medium with DMSO only) and "no-cell" control wells (medium only for background luminescence).
-
Remove the medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[21]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[21][22]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[21][23]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[22][23]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[22][23]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate luminometer.
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data by setting the average vehicle control reading as 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| IMP-001 | A375 Melanoma | 48 | 9.7 |
| IMP-002 | A375 Melanoma | 48 | > 100 |
| IMP-003 | HeLa | 48 | 25.4 |
| IMP-004 | A375 Melanoma | 48 | 44.6 |
| (Example data based on findings for similar compounds)[5] |
Phase 2: Confirming Intracellular Target Engagement
A compound's ability to kill cells is a crucial first piece of information, but it doesn't confirm that it's working through the intended mechanism.[13] The failure of compounds in clinical trials is often attributed to a lack of target engagement in a physiological setting.[13] Therefore, the next critical step is to verify that the compound physically interacts with its intended protein target within living cells.[14][24][25]
Scientific Rationale: Using BRET to Measure Compound Binding
The NanoBRET™ Target Engagement (TE) assay is a powerful method for quantifying compound binding in live cells.[26] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that reversibly binds the target).[27][28] When an unlabeled test compound enters the cell and binds to the target protein, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. This change in BRET is directly proportional to the degree of target occupancy by the test compound.[27]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol 2: Live-Cell Target Engagement using the NanoBRET™ Assay
This protocol describes how to measure the binding affinity (IC50) of an active imidazo[1,2-a]pyridine compound to its kinase target (e.g., Akt1) in live cells.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® (e.g., Akt1-Nluc)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the target kinase
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 96-well or 384-well plates
-
BRET-capable plate reader with 450 nm and 610 nm emission filters
Procedure:
-
Cell Transfection:
-
One day prior to the experiment, seed HEK293 cells in a 6-well plate to be 70-90% confluent on the day of transfection.
-
Prepare transfection complexes according to the reagent manufacturer's protocol, using the Akt1-Nluc plasmid DNA.
-
Add the complexes to the cells and incubate for 24 hours at 37°C, 5% CO2.
-
-
Cell Plating for Assay:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Plate the cells into a white 96-well assay plate at a density of 2 x 10^4 cells per well in a volume of 80 µL.
-
-
Compound and Tracer Addition:
-
Prepare a 10-point, 4-fold serial dilution of the test compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer at a 2X final concentration in Opti-MEM®. The optimal tracer concentration must be predetermined in a separate tracer titration experiment.
-
Add 10 µL of the compound dilutions to the appropriate wells.
-
Add 10 µL of the 2X Tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C, 5% CO2.
-
-
Signal Detection:
-
Prepare the Nano-Glo® substrate detection reagent containing the extracellular inhibitor as per the manufacturer's protocol.
-
Add 25 µL of the detection reagent to each well.
-
Incubate at room temperature for 3-5 minutes.
-
Read the plate on a luminometer equipped for BRET, measuring both donor emission (~450 nm) and acceptor emission (~610 nm).
-
-
Data Analysis:
-
Calculate the corrected BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data using "No Tracer" and "Vehicle + Tracer" controls.
-
Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.
-
| Compound ID | Target Protein | Intracellular IC50 (µM) |
| IMP-001 | Akt1-Nluc | 0.52 |
| IMP-003 | Akt1-Nluc | 8.1 |
| (Example data for illustration) |
Phase 3: Elucidating the Mechanism of Action
Confirming target engagement is a significant milestone. The final step in this initial characterization phase is to demonstrate that this engagement translates into a functional consequence—namely, the inhibition of the target's downstream signaling pathway.[29][30] For kinase inhibitors, this is typically assessed by measuring the phosphorylation status of a known substrate of the target kinase.[5]
Scientific Rationale: Western Blotting to Probe Pathway Modulation
Western blotting is a classic and powerful technique to detect changes in protein modification, such as phosphorylation. If an imidazo[1,2-a]pyridine compound successfully engages and inhibits a target kinase (e.g., Akt), it will prevent the kinase from phosphorylating its downstream substrates (e.g., GSK3β). By treating cells with the compound and then probing cell lysates with antibodies specific to the phosphorylated form of the substrate, we can directly visualize the compound's effect on the signaling pathway. A reduction in the phospho-protein signal indicates successful target inhibition.[5]
Protocol 3: Analysis of Downstream Signaling by Western Blot
This protocol details the steps to assess the effect of compound IMP-001 on the phosphorylation of a downstream substrate of its target kinase.
Materials:
-
Cancer cell line used in previous assays
-
Active compound (IMP-001) and vehicle (DMSO)
-
Growth factor or stimulant to activate the pathway (e.g., EGF, insulin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight if necessary to reduce basal pathway activation.
-
Pre-treat cells with various concentrations of IMP-001 (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.
-
Stimulate the pathway with the appropriate growth factor for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Transfer:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total protein (e.g., total-Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities to demonstrate a dose-dependent decrease in the phospho-protein signal relative to the total protein.
-
Conclusion and Future Directions
This structured assay cascade provides a robust and efficient path for the initial characterization of novel imidazo[1,2-a]pyridine compounds. By systematically evaluating cytotoxicity, confirming on-target activity in a cellular context, and verifying the downstream functional consequences, researchers can confidently identify and prioritize lead candidates for further optimization and preclinical development. This rigorous, evidence-based approach is fundamental to navigating the complexities of drug discovery and increasing the probability of success.[31][32][33] Adherence to best practices in assay development and validation, including those outlined by regulatory bodies, is crucial throughout this process.[34][35][36][37]
References
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Gao, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]
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University of Oslo. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]
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Barlaam, B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. [Link]
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Gat-Yablonski, G., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 22(1), 549-552. [Link]
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Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
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Youssefyeh, R. D., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(4), 1186-1192. [Link]
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MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(10), 2296. [Link]
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Gao, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]
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Gao, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. [Link]
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Gao, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Europe PMC. [Link]
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Al-Ostath, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-10. [Link]
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Lategahn, J., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(18), 13540-13563. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Venkatesan, A. M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry, 24(3), 395-406. [Link]
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Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
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Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-10. [Link]
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Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
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Guo, J., et al. (2013). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Chemical Biology, 8(7), 1436-1442. [Link]
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de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16353-16377. [Link]
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Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
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Dispendix. (2024). Essential Considerations for Successful Assay Development. Retrieved from [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
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U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
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ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]
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Semantic Scholar. (n.d.). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis Yield
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the laboratory. Imidazo[1,a]pyridines are a critical scaffold in medicinal chemistry, and achieving high yields is paramount for successful research and development.[1][2][3][4] This resource provides in-depth, experience-driven advice to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the optimization of imidazo[1,2-a]pyridine synthesis.
Q1: My reaction yield is consistently low. What are the most critical initial parameters to investigate?
A: Low yield is a frequent challenge. Before undertaking extensive optimization, verify the purity of your starting materials (2-aminopyridines and the corresponding carbonyl compound or equivalent). Assuming pure starting materials, the following parameters are the most critical to investigate initially:
-
Reaction Temperature: Temperature is a crucial factor. While some classical methods, like the Tschitschibabin reaction, initially required high temperatures (150-200 °C), many modern protocols operate under milder conditions.[4][5][6] Conversely, excessively high temperatures can lead to the decomposition of reactants or products.[7] It is highly recommended to screen a temperature range to identify the optimum for your specific substrate combination.[7]
-
Solvent Choice: The polarity and properties of the solvent can dramatically influence reaction rates and selectivity. Solvents such as ethanol, DMF, and even water have been employed successfully.[7] The ideal solvent is highly dependent on the specific reaction. Small-scale solvent screening is a valuable first step.
-
Catalyst System: For catalyzed reactions, the choice and loading of the catalyst are paramount. For instance, in copper-catalyzed syntheses, the specific copper salt (e.g., CuI, CuBr) can impact the yield.[8][9] Similarly, for acid-catalyzed reactions, both Lewis and Brønsted acids have been used effectively.[10]
Q2: I'm observing the formation of multiple products and side reactions. How can I improve the selectivity towards the desired imidazo[1,2-a]pyridine?
A: The formation of side products is a common issue that complicates purification and reduces the yield. To enhance selectivity:
-
Control of Stoichiometry: Precise control over the stoichiometry of your reactants is essential. An excess of one reactant can lead to the formation of undesired byproducts.[7]
-
Atmosphere Control: Many modern syntheses of imidazo[1,2-a]pyridines are aerobic, utilizing air as a green oxidant.[9] However, for reactions sensitive to air or moisture, employing an inert atmosphere (e.g., nitrogen or argon) is crucial.[7]
-
Reaction Time: It's possible the reaction has not reached completion, or that the product is degrading over time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is vital to determine the optimal reaction time.[7]
Q3: Are there "greener" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?
A: Yes, the development of sustainable synthetic methods is a significant area of research. Several approaches are considered "greener":
-
Catalyst- and Solvent-Free Reactions: Some protocols have been developed that proceed efficiently without a catalyst or solvent, often at moderate temperatures (e.g., 60°C), which aligns with the principles of green chemistry.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and enhance product yields, often leading to cleaner reactions with higher purity.[5]
-
Use of Water as a Solvent: Where applicable, using water as a solvent is a key aspect of green chemistry.[7]
-
Aerobic Oxidation: Utilizing air as the oxidant is an environmentally benign approach as it is abundant, inexpensive, and does not produce toxic byproducts.[9]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during the synthesis of imidazo[1,2-a]pyridines.
Issue 1: Low or No Product Formation in Tschitschibabin/Ortoleva-King Type Reactions
The reaction of a 2-aminopyridine with an α-haloketone is a foundational method for imidazo[1,2-a]pyridine synthesis.[4][5][6]
Troubleshooting Steps:
-
Verify the Quality of the α-Haloketone: α-Haloketones can be unstable. Ensure the reagent is fresh or has been stored properly.
-
Role of a Base: The original Tschitschibabin reaction was conducted at high temperatures in a sealed tube.[4][5][6] The addition of a mild base, such as sodium bicarbonate (NaHCO₃), can facilitate the reaction under milder conditions and significantly improve efficiency.[4][5][6]
-
Solvent Effects: While often performed in solvents like ethanol, exploring other options like DMF or even solvent-free conditions might be beneficial.
-
Temperature Optimization: If using milder conditions, a systematic increase in temperature might be necessary to drive the reaction to completion.
Workflow for Troubleshooting Low Yield in Ortoleva-King Type Reactions
Caption: Troubleshooting workflow for low yield in Ortoleva-King reactions.
Issue 2: Poor Performance in Multi-Component Reactions (MCRs)
MCRs, such as the Groebke-Blackburn-Bienaymé reaction, are powerful for generating molecular diversity.[10] However, their success can be sensitive to reaction conditions.
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst, often a Lewis or Brønsted acid, is critical. Scandium triflate (Sc(OTf)₃) is a common choice, but others may be more effective for your specific substrates.[3]
-
Solvent System: Protic solvents like methanol are frequently used.[3] However, for some MCRs, aprotic solvents may be necessary. For certain isatin-involved GBB reactions, n-BuOH has been shown to be a suitable solvent, facilitating product precipitation.[11]
-
Order of Addition: While often a "one-pot" reaction, the order of addition of the 2-aminopyridine, aldehyde, and isocyanide can sometimes influence the outcome.
-
Purity of Aldehyde: Aldehydes can be prone to oxidation. Using a freshly purified or distilled aldehyde can improve yields.
Data Presentation: Comparison of Key Synthesis Methods
| Synthesis Method | General Reaction | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Ortoleva-King Reaction | 2-Aminopyridine + Acetophenone | I₂, FeCl₃·6H₂O, neat or in solvent (e.g., H₂O), 100-110°C, 1-4 h | 40-96%[10] | One-pot, readily available starting materials, often catalyst-free options.[10] | Can require high temperatures, moderate to good yields.[10] |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyridine + Aldehyde + Isocyanide | Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃), MeOH, RT, 8h | up to 95%[3] | High atom economy, generates structural diversity. | Can be sensitive to substrate scope and catalyst choice. |
| Copper-Catalyzed Synthesis | 2-Aminopyridine + Nitroolefin | CuBr, DMF, 80°C, air as oxidant | up to 90%[9] | Environmentally friendly (uses air), good functional group tolerance.[9] | Requires a metal catalyst, which may need to be removed from the final product. |
| Catalyst- and Solvent-Free Synthesis | 2-Aminopyridine + α-haloketone | Neat, 60°C | High | Green, simplified workup.[5] | May not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
This protocol is based on the work of Biradar, Bhovi, and their team and offers a rapid and efficient synthesis.[5]
Materials:
-
Appropriate 2-aminopyridine
-
α-haloketone
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminopyridine (1 equivalent) and the α-haloketone (1 equivalent).
-
Seal the vessel.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Purify the product by recrystallization or column chromatography.
Workflow for Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted imidazo[1,2-a]pyridine synthesis.
Protocol 2: Copper-Catalyzed One-Pot Synthesis from Aminopyridines and Nitroolefins
This protocol, developed by Yan et al., utilizes air as a green oxidant.[9]
Materials:
-
2-aminopyridine
-
Nitroolefin
-
Copper(I) bromide (CuBr)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add the 2-aminopyridine (1.2 mmol), nitroolefin (1.0 mmol), and CuBr (0.1 mmol).
-
Add DMF (2.0 mL) as the solvent.
-
Stir the reaction mixture at 80°C under an air atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis Online. Available at: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH. Available at: [Link]
Sources
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- 3. benchchem.com [benchchem.com]
- 4. e3s-conferences.org [e3s-conferences.org]
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- 6. researchgate.net [researchgate.net]
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- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopropanecarboxamide Coupling Reactions with Heterocyclic Amines
Welcome to the Technical Support Center for troubleshooting cyclopropanecarboxamide coupling reactions with heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these often-challenging transformations. The unique electronic and steric properties of both the cyclopropyl moiety and various heterocyclic amines necessitate a nuanced approach to achieve high yields and purity. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you in your synthetic endeavors.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments.
Q1: My coupling reaction shows low to no conversion. What are the likely causes and how can I resolve this?
A1: Low or no conversion in the coupling of cyclopropanecarboxamide with heterocyclic amines is a common hurdle, often stemming from the reduced nucleophilicity of the heterocyclic amine. The electron-withdrawing nature of many heteroaromatic systems can significantly decrease the reactivity of the amino group.
Primary Causes and Solutions:
-
Insufficiently Reactive Coupling Reagent: Standard reagents like EDC/HOBt may not be potent enough to activate the cyclopropanecarboxamide sufficiently for reaction with a weakly nucleophilic amine.[1]
-
Solution: Switch to a more powerful coupling reagent.
-
Uronium Salts: HATU, HBTU, and HCTU are highly efficient reagents that form reactive OAt- or OBt-active esters, accelerating the coupling reaction.[2] HATU is often preferred for its rapid kinetics and ability to suppress racemization.[2]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for sterically hindered substrates.[3]
-
Acyl Fluoride Formation: In particularly challenging cases, converting the cyclopropanecarboxamide to its acyl fluoride in situ with reagents like TFFH or BTFFH creates a small, highly reactive intermediate that can overcome both steric and electronic barriers.[4][5]
-
-
-
Inappropriate Reaction Conditions: The choice of solvent, base, and temperature plays a critical role.
-
Solution:
-
Solvent: Use polar aprotic solvents like DMF or NMP to ensure all reactants are fully dissolved.[6] For purification purposes, solvents like 2-MeTHF or EtOAc can be considered.[7]
-
Base: Employ a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3][6] The use of nucleophilic bases like pyridine can interfere with the reaction.[6] Typically, 2-3 equivalents of base are used.
-
Temperature: For sluggish reactions, increasing the temperature can be beneficial. Reactions can be heated, sometimes up to 80°C, but this should be monitored carefully to avoid decomposition.[4]
-
-
-
Sub-optimal Order of Reagent Addition: The timing of adding each component can significantly impact the outcome.
-
Solution: Implement a pre-activation step. Stir the cyclopropanecarboxamide, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent for 15-30 minutes at room temperature before adding the heterocyclic amine.[6][8] This allows for the formation of the highly reactive activated ester intermediate, minimizing side reactions where the coupling reagent reacts directly with the amine.[7][9]
-
Q2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A2: Side product formation can complicate purification and reduce the yield of your desired cyclopropyl amide. The nature of these byproducts often points to the underlying issue.
Common Side Reactions and Mitigation Strategies:
-
Guanidinylation of the Amine: This is a frequent side reaction when using uronium-based coupling reagents like HATU. The amine nucleophile attacks the coupling reagent itself, forming a guanidinium byproduct.[7][9]
-
Cyclopropyl Ring Opening: The inherent strain in the cyclopropane ring makes it susceptible to cleavage under harsh conditions, particularly strong acids.[10] This can lead to the formation of isomeric olefinic amides or other rearranged products.[11][12]
-
Mitigation:
-
Avoid Strongly Acidic Conditions: Be cautious with the choice of reagents and workup procedures. While some protocols for other reactions might use strong acids, milder conditions are preferable here. The cyclopropanecarboxamide moiety itself is generally stable under typical hydrolytic conditions.[13]
-
Moderate Temperatures: High temperatures can also promote ring opening.[10] Use the lowest effective temperature to drive the reaction to completion.
-
-
-
N-Acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and halts the desired reaction.[14]
Q3: My heterocyclic amine is particularly electron-deficient (e.g., aminopyridines, aminopyrazoles with electron-withdrawing groups). Are there specific strategies for these challenging substrates?
A3: Electron-deficient heterocyclic amines are notoriously difficult coupling partners due to their low nucleophilicity.[1][4][5] Standard protocols often fail, requiring a more specialized approach.
Strategies for Electron-Deficient Amines:
-
Highly Potent Coupling Reagents: This is the most critical factor.
-
Acyl Fluoride Precursors: The in situ formation of cyclopropanecarbonyl fluoride is often the most successful strategy. Reagents like BTFFH have proven effective where other methods, including HATU, have failed.[4]
-
COMU: This newer generation uronium reagent, based on OxymaPure, is highly reactive and can be more effective than HATU in some cases.
-
-
Elevated Temperatures: These reactions often require thermal energy to overcome the high activation barrier. Heating the reaction mixture, for instance to 80°C in a sealed vial or using a microwave reactor, can significantly improve conversion.[4]
-
Catalytic Additives: While DMAP can sometimes act as an acyl transfer agent to form a highly reactive acyliminium intermediate, its use with sterically hindered substrates can be detrimental.[1][4] However, for some systems, a catalytic amount of HOBt with EDC and DMAP has been shown to be effective.[1]
Frequently Asked Questions (FAQs)
Q: Which coupling reagent should I start with for a new cyclopropanecarboxamide-heterocyclic amine coupling?
A: A good starting point for moderately reactive heterocyclic amines is HATU with DIPEA as the base in DMF .[6] This combination is robust, fast, and generally provides good yields while minimizing racemization.[2] If this fails, moving to a more potent system like BTFFH to generate the acyl fluoride is a logical next step.[4]
Q: How do I monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[3] LC-MS is particularly powerful as it allows you to track the consumption of starting materials and the formation of the desired product (by mass) and any major byproducts.
Q: What is the best way to purify the final product?
A: The purification strategy will depend on the properties of your product and the impurities present.
-
Aqueous Workup: A standard aqueous workup can help remove water-soluble byproducts from coupling reagents (e.g., EDC-urea, HOBt) and excess base.[15] Washing with a dilute acid (e.g., 0.1 M HCl) can remove basic impurities like DIPEA, while a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove unreacted carboxylic acid.[15]
-
Column Chromatography: Silica gel column chromatography is typically required to separate the desired amide from remaining starting materials and non-polar byproducts.
-
Crystallization: If your product is crystalline, this can be an excellent final purification step.
Q: Can I use microwave heating to accelerate the coupling reaction?
A: Yes, microwave-assisted heating can be very effective, especially for difficult couplings involving unreactive amines.[4][16] It can significantly reduce reaction times from hours to minutes. However, it is important to screen conditions carefully to avoid product decomposition or ring opening at elevated temperatures.
Experimental Protocols
Protocol 1: General HATU-Mediated Coupling with Pre-activation
This protocol is a robust starting point for many cyclopropanecarboxamide and heterocyclic amine couplings.
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxamide (1.0 equiv.) and HATU (1.1 equiv.).
-
Add anhydrous DMF (to make a 0.1–0.5 M solution).
-
Add DIPEA (2.0-3.0 equiv.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the heterocyclic amine (1.0-1.2 equiv.) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and perform an aqueous workup.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acyl Fluoride Mediated Coupling for Challenging Amines
This protocol is designed for sterically hindered or electron-deficient heterocyclic amines where other methods have failed.[4]
-
In a reaction vial, dissolve cyclopropanecarboxamide (1.2 equiv.) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).
-
Add BTFFH (1.2 equiv.) followed by a non-nucleophilic base like 2,6-lutidine or DIPEA (3.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the acyl fluoride.
-
Add the electron-deficient heterocyclic amine (1.0 equiv.).
-
Seal the vial and heat the reaction mixture to 80°C.
-
Monitor the reaction by LC-MS (typically 12-24 hours).
-
After cooling to room temperature, perform a standard aqueous workup.
-
Purify the crude product by silica gel column chromatography.
Data and Visualization
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages | Best For |
| EDC/HOBt | Carbodiimide | Cost-effective; water-soluble byproducts (EDC).[14] | Lower reactivity; risk of N-acylurea formation and racemization.[2][14] | Routine couplings with reactive amines. |
| HATU/HBTU | Uronium Salt | High reactivity; fast reaction times; low racemization.[2] | Can cause guanidinylation of the amine if not pre-activated.[9] | General purpose, including moderately challenging couplings. |
| PyBOP | Phosphonium Salt | High reactivity; effective for hindered substrates.[3] | Byproducts can be difficult to remove. | Sterically hindered amines or acids. |
| COMU | Uronium Salt | Very high reactivity; good solubility; less hazardous profile than benzotriazole-based reagents. | Higher cost. | Difficult couplings where other uronium salts are insufficient. |
| BTFFH/TFFH | Fluorinating Agent | Forms highly reactive acyl fluorides; excellent for very unreactive amines.[4][5] | Reagents can be moisture-sensitive. | Extremely electron-deficient or sterically hindered amines. |
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low-yield amide couplings.
Diagram 2: Catalytic Cycle of HATU-Mediated Amide Coupling
Caption: The reaction pathway for HATU-mediated amide bond formation.
References
-
[Cyclocondensation reactions of an electron deactivated 2-aminophenyl tethered imidazole with mono/1,2-biselectrophiles: Synthesis and DFT studies on rationalisation of imidazo[1,2-a]quinoxaline versus benzo[f]imidazo[1,5-a][10][13]triazepine selectivity switch | Request PDF - ResearchGate]([Link])
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. reddit.com [reddit.com]
- 16. Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine [organic-chemistry.org]
Technical Support Center: N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide Solubility for In Vitro Assays
Welcome to the technical support guide for N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during in vitro experimentation. Given that a significant portion of new chemical entities are poorly water-soluble, optimizing the solubility of this compound is critical for generating reliable and reproducible data.[1][2] This guide offers a series of frequently asked questions and troubleshooting protocols to address specific issues you may face.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound and how do they impact solubility?
A1: Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy. The molecule's structure, containing a bromo-imidazo[1,2-a]pyridine core and a cyclopropanecarboxamide side chain, suggests it is a relatively non-polar, hydrophobic compound.[3][4] Compounds with larger molecular weights and complex structures tend to be less soluble in aqueous solutions.[5]
Key Physicochemical Properties:
| Property | Value/Prediction | Implication for Solubility |
| Molecular Formula | C11H10BrN3O | Indicates a relatively complex organic molecule. |
| Molecular Weight | 280.125 g/mol [4] | Larger molecules can be more challenging to solvate. |
| Structure | Imidazo[1,2-a]pyridine fused ring system with bromo and cyclopropanecarboxamide substituents.[3][4] | The heterocyclic core and substituents contribute to its hydrophobicity. |
| Predicted LogP | ~2.5 - 3.5 (Estimated) | A positive LogP value indicates a preference for a lipid environment over an aqueous one, suggesting low water solubility. |
Given these properties, direct dissolution in aqueous assay buffers is expected to be very low, necessitating the use of organic solvents for stock solutions and careful dilution protocols for working solutions.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What's happening and how can I prevent it?
A2: This is a common and critical issue known as "compound crashing out." It occurs when a compound that is soluble in a high-concentration organic solvent (like 100% DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate.[6]
To prevent this, a stepwise dilution protocol is highly recommended.[7] This involves intermediate dilution steps to gradually acclimate the compound to the aqueous environment.
Troubleshooting Workflow for Dilution-Induced Precipitation:
Caption: Stepwise dilution workflow to prevent compound precipitation.
Detailed Protocol for Stepwise Dilution:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% sterile DMSO to a concentration of 10-50 mM. Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary.
-
Perform Serial Dilutions in 100% DMSO (if needed): To achieve a range of concentrations for dose-response studies, it is best to first perform serial dilutions in 100% DMSO.[6] This maintains a consistent solvent environment for each concentration before introducing an aqueous component.
-
Create an Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in a mixture of DMSO and your final assay buffer (e.g., 1:1 or 1:3 DMSO:buffer).
-
Prepare the Final Working Solution: Add the intermediate dilution to the final assay buffer to achieve the desired working concentration. The final DMSO concentration in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[6][7][8] Always include a vehicle control with the same final DMSO concentration in your experiments.[6][7]
Q3: My compound still has limited solubility even with DMSO. What other solubilization strategies can I explore for in vitro assays?
A3: When DMSO alone is insufficient, several other techniques can be employed to enhance the solubility of poorly soluble compounds. These can be categorized into physical and chemical modifications.[9]
Solubility Enhancement Strategies:
| Strategy | Mechanism of Action | Suitability for In Vitro Assays | Key Considerations |
| pH Adjustment | For ionizable compounds, altering the pH can increase the proportion of the more soluble ionized form.[][11] | High | The imidazo[1,2-a]pyridine core is basic and can be protonated at lower pH, potentially increasing solubility.[12] However, the final assay pH must be compatible with the biological system. |
| Co-solvents | Using a mixture of solvents (e.g., ethanol, PEG 400, propylene glycol with water) can increase the solubility of non-polar compounds.[][13] | Moderate to High | Co-solvents must be tested for their own cytotoxicity and potential to interfere with the assay.[14] |
| Surfactants | Surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1] | Moderate | Useful for cell-free assays (e.g., enzyme inhibition).[15] For cell-based assays, concentrations must be kept below the critical micelle concentration (CMC) to avoid cell lysis.[15] |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[16][17][18][19][20] | High | Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used and generally have low cytotoxicity at typical working concentrations.[21] |
Logical Flow for Selecting a Solubility Enhancement Method:
Caption: Decision tree for solubility enhancement strategies.
Troubleshooting Guides & Protocols
Protocol 1: Preparation of a Stock Solution using pH Adjustment
This protocol is suitable if your compound has an ionizable group and your assay can tolerate a specific pH range. The imidazo[1,2-a]pyridine moiety is basic and can be protonated.
-
Determine the pKa: If not known, predict the pKa of the imidazo[1,2-a]pyridine nitrogen. This will likely be in the range of 4-6.
-
Prepare Acidic Buffer: Prepare a buffer with a pH at least 1-2 units below the predicted pKa (e.g., a citrate buffer at pH 3.0-4.0).
-
Dissolution: Attempt to dissolve the compound directly in the acidic buffer. Gentle heating or sonication may aid dissolution.
-
Neutralization (Optional but Recommended): For cell-based assays, it's often necessary to bring the pH of the final working solution closer to physiological pH (~7.4). After preparing a concentrated stock in acidic buffer, you can perform a final, large dilution into your neutral pH assay medium. Monitor for any signs of precipitation.
-
Validation: Always confirm that the pH of the final assay medium is within the acceptable range for your biological system.
Protocol 2: Preparation of a Stock Solution using Cyclodextrin Inclusion Complexation
This method is broadly applicable and often has lower toxicity than co-solvents.[21]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Complexation: Add the this compound powder directly to the HP-β-CD solution.
-
Incubation: Stir or shake the mixture at room temperature or slightly elevated temperature (e.g., 37-40°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your stock solution.
-
Quantification: It is advisable to determine the actual concentration of the solubilized compound in your stock solution using a suitable analytical method like HPLC-UV.
-
Dilution: This stock solution can then be diluted into the final assay medium.
By systematically applying these principles and protocols, researchers can effectively manage the solubility of this compound, leading to more accurate and reliable in vitro assay results.
References
- MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- National Institutes of Health. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Semantic Scholar. Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- National Institutes of Health. Improvement in solubility of poor water-soluble drugs by solid dispersion.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- Isp-mod.com. pH adjustment: Significance and symbolism.
- PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- IJPBR. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- ResearchGate. How to enhance drug solubility for in vitro assays?.
- PubChem. This compound.
- National Institutes of Health. Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development.
- MedChemExpress. Compound Handling Instructions.
- ResearchGate. How do I make a stock solution of a substance in DMSO?.
- Springer. Considerations regarding use of solvents in in vitro cell based assays.
- BLD Pharm. This compound.
- WuXi AppTec. How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- Indian Journal of Pharmaceutical Sciences. In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase.
- BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- OUCI. Strategies to Address Low Drug Solubility in Discovery and Development.
- CompoundingToday.com. pH Adjusting Database.
- BenchChem. Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
- BenchChem. Preparing Entinostat stock solutions with DMSO for in vitro studies.
- Chemistry LibreTexts. The Effects of pH on Solubility.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- PubMed Central. Solubilization techniques used for poorly water-soluble drugs.
- GE Healthcare. Buffer and sample preparation for direct binding assay in 2% DMSO.
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- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. This compound | C11H10BrN3O | CID 122462616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. ijpbr.in [ijpbr.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
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"N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide stability issues in DMSO"
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide and may be encountering stability issues when using Dimethyl Sulfoxide (DMSO) as a solvent. This document provides troubleshooting advice, experimental protocols, and answers to frequently asked questions to ensure the integrity of your experimental results.
Introduction to the Molecule and the Challenge
This compound is a molecule featuring an imidazo[1,2-a]pyridine scaffold. This heterocyclic core is of significant interest in medicinal chemistry and is found in numerous biologically active compounds.[1][2][3] However, the stability of compounds in solution, particularly in a versatile solvent like DMSO, is a critical factor that can influence experimental outcomes. While DMSO is an excellent solvent for many organic molecules, it is not entirely inert and can present challenges.[4] This guide will address potential stability issues with this compound in DMSO and provide practical solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Basic Observations and Initial Steps
Question 1: I've just dissolved my this compound in DMSO and the solution has a slight yellow tint. Is this normal?
A slight yellow color in a freshly prepared DMSO stock solution can sometimes be attributed to the inherent color of the compound itself. However, it can also be an early indicator of a potential stability issue. It is crucial to first establish a baseline. When you first receive a new batch of the compound, dissolve a small amount in high-purity, anhydrous DMSO and immediately record its appearance and acquire an analytical characterization (e.g., HPLC-MS, NMR). This initial characterization will serve as your reference for future preparations. If the yellowing intensifies over time, it may suggest degradation.
Question 2: My DMSO stock solution of this compound has become cloudy or has visible precipitates after storage. What should I do?
Cloudiness or precipitation in a DMSO stock solution upon storage is a common issue.[5][6][7] This can be due to several factors:
-
Compound Solubility: You may have prepared a solution that is above the compound's solubility limit in DMSO, especially at lower storage temperatures.
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[8][9] The presence of water can significantly decrease the solubility of many organic compounds, leading to precipitation.[10]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.[5][10]
Troubleshooting Steps:
-
Gentle Warming and Sonication: Try gently warming the solution to 37°C and sonicating for 5-10 minutes.[11] This can often redissolve the precipitate.
-
Check DMSO Quality: Ensure you are using anhydrous, high-purity DMSO.[5][12]
-
Re-evaluation of Stock Concentration: You may need to prepare your stock solutions at a lower concentration.
-
Aliquotting: It is highly recommended to aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[9]
Section 2: Investigating Compound Stability
Question 3: I suspect that my this compound is degrading in my DMSO stock solution. What are the potential degradation pathways?
While there is no specific literature on the degradation of this compound in DMSO, we can infer potential pathways based on its chemical structure and the known reactivity of DMSO.
-
Hydrolysis: The amide bond in the cyclopropanecarboxamide moiety could be susceptible to hydrolysis, especially if the DMSO has absorbed water. This would lead to the formation of 5-bromoimidazo[1,2-a]pyridin-2-amine and cyclopropanecarboxylic acid.
-
Oxidation: The imidazo[1,2-a]pyridine ring system could be susceptible to oxidation. DMSO itself can be involved in oxidative reactions, and degradation of DMSO can produce reactive species.[13][14][15]
-
Reaction with DMSO Impurities: Lower-grade DMSO can contain impurities that may react with the compound.
Below is a diagram illustrating the structure of the parent compound and a potential hydrolytic degradation pathway.
Figure 1. Structure of this compound and potential hydrolysis.
Question 4: How can I experimentally assess the stability of my compound in DMSO?
A simple stability study can be performed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Protocol: Assessing Compound Stability in DMSO
-
Prepare a Fresh Stock Solution: Dissolve this compound in anhydrous, high-purity DMSO to your desired stock concentration.
-
Initial Analysis (T=0): Immediately take an aliquot of the fresh stock solution, dilute it in an appropriate solvent (e.g., acetonitrile/water), and analyze it by HPLC-MS.
-
Record the peak area and retention time of the parent compound.
-
Look for any impurity peaks.
-
-
Incubate the Stock Solution: Store the remaining stock solution under your typical storage conditions (e.g., -20°C, 4°C, or room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take another aliquot from the stock solution, dilute it in the same manner, and analyze it by HPLC-MS.
-
Data Analysis: Compare the chromatograms from the different time points.
-
A decrease in the peak area of the parent compound over time indicates degradation.
-
The appearance or increase in the area of new peaks suggests the formation of degradation products.
-
Mass spectrometry data can help in identifying the mass of the degradation products, providing clues to the degradation pathway.
-
The following diagram outlines this experimental workflow.
Figure 2. Workflow for assessing compound stability in DMSO.
Section 3: Best Practices for Storage and Handling
Question 5: What are the best practices for preparing and storing DMSO stock solutions of this compound to maximize stability?
Adhering to best practices for compound storage is crucial for ensuring the reproducibility of your experiments.[6][7]
| Best Practice | Rationale |
| Use High-Purity, Anhydrous DMSO | Minimizes the presence of water and other reactive impurities that can cause compound degradation or precipitation.[5][12] |
| Store at Low Temperatures | Storing stock solutions at -20°C or -80°C can slow down the rate of chemical degradation. |
| Aliquot into Single-Use Volumes | Prevents multiple freeze-thaw cycles which can lead to precipitation and degradation.[10] It also minimizes the introduction of atmospheric moisture into the main stock. |
| Use Proper Storage Vials | Store in tightly sealed glass or polypropylene vials to prevent moisture absorption and potential leaching from other plastics.[12] |
| Minimize Exposure to Light | Store stock solutions in amber vials or in the dark to prevent potential photodegradation. |
| Inert Atmosphere | For highly sensitive compounds, consider overlaying the DMSO stock with an inert gas like argon or nitrogen before sealing and storing. |
Summary of Key Recommendations
-
Characterize Freshly Prepared Solutions: Always establish a baseline characterization of your compound in DMSO.
-
Use High-Quality Reagents: Use anhydrous, high-purity DMSO for preparing stock solutions.
-
Optimize Storage Conditions: Store aliquoted, single-use stock solutions at -20°C or -80°C.
-
Monitor for Instability: Be vigilant for signs of instability such as color changes or precipitation.
-
Perform Stability Studies: If you suspect instability, perform a simple time-course analysis using HPLC-MS to confirm.
By following these guidelines, you can minimize the risk of compound instability and ensure the reliability and reproducibility of your research data.
References
- Lee, J. et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
- ResearchGate. (n.d.). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
- ResearchGate. (n.d.). Degradation pathways of DMSO during UV/H 2 O 2 treatment.
- Quora. (2018). What is the best way of storing a DMSO in a research lab?
- BenchChem. (n.d.). Troubleshooting Guide for Small Molecule Inhibitor Solubility and Stability in DMSO.
- Waybright, T. J. et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714.
- PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives.
- Etra Organics. (n.d.). How to Use DMSO Safely | Best Practices & Common Mistakes.
- Oxford Academic. (n.d.). Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere.
- ResearchGate. (2015). What is the best right way of storing DMSO in research lab?
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
- Sigma-Aldrich. (2007). Degradation of DMSO by ozone-based advanced oxidation processes.
- ResearchGate. (2022). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen.
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- ResearchGate. (n.d.). General Approaches to halogenation of imidazo[1,2‐α]pyridines.
- A2B Chem. (n.d.). This compound.
- Ziath. (n.d.). Issues in Compound Storage in DMSO.
- PMC - NIH. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- ResearchGate. (2021). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 5-Bromoimidazo 1,2-a pyridine 96 69214-09-1.
- ResearchGate. (n.d.). DMSO: An Efficient Catalyst for the Cyclopropanation of C 60, C 70 , SWNTs, and Graphene through the Bingel Reaction.
- PubChem. (n.d.). Cyclopropanecarboxamide.
- Thermo Scientific Chemicals. (n.d.). 5-Bromoimidazo[1,2-a]pyridine, 97% 10 g | Buy Online.
- PubMed. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro.
- NIH. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
- BLD Pharm. (n.d.). 885275-77-4|5-Bromoimidazo[1,5-a]pyridine.
- PubChem. (n.d.). (1S,2R,5R)-5-(4-amino-7-bromoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol.
- gChem Global. (n.d.). DMSO.
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- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-acyl-imidazo[1,2-a]pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of N-acyl-imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. The unique combination of a basic heterocyclic core and a potentially labile N-acyl group presents specific hurdles that require careful consideration of purification strategies. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you achieve high purity and yield in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of N-acyl-imidazo[1,2-a]pyridine derivatives in a practical question-and-answer format.
Chromatography Issues
Q: My compound is showing significant peak tailing during silica gel chromatography. What can I do?
A: Peak tailing is a classic problem when purifying basic compounds like imidazo[1,2-a]pyridines on standard, slightly acidic silica gel. The issue arises from strong, non-ideal interactions between the basic nitrogen atoms in your molecule and acidic silanol groups (Si-OH) on the silica surface.[1][2] This leads to a portion of your compound being retained more strongly, resulting in a "tail" as it slowly elutes.
Causality & Solution:
To resolve this, you must disrupt this secondary interaction. There are two primary strategies:
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) is the most common choice. Typically, adding 0.1-1% TEA to your mobile phase will neutralize the acidic sites on the silica, leading to symmetrical, Gaussian peaks.[3] Ammonium hydroxide can also be used, particularly if TEA is incompatible with your molecule or downstream applications.
-
Use a Different Stationary Phase: If base-modified eluents are not effective or desirable, consider using an alternative stationary phase.
-
Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds.
-
Deactivated or End-Capped Silica: Modern, high-purity silica gels are often "end-capped" to minimize the number of free silanol groups, which can significantly reduce tailing without the need for additives.[1][4]
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Reversed-Phase Chromatography (C18): For more polar derivatives, reversed-phase HPLC or flash chromatography can be highly effective. The separation mechanism is different (hydrophobic interactions), bypassing the issue of silanol interactions.
-
Q: I'm observing low recovery of my N-acyl product after column chromatography. What are the likely causes?
A: Low recovery is a frustrating issue that can stem from either chemical decomposition on the column or physical loss of the product.
Causality & Solution:
-
Amide Bond Instability: The N-acyl (amide) bond can be susceptible to hydrolysis under strongly acidic or basic conditions.[3][5] While generally stable, prolonged exposure to the acidic surface of silica gel, especially with certain activating groups on the molecule, can cause partial cleavage back to the corresponding amine.
-
Troubleshooting Step: Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude product in the intended eluent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC or LC-MS to see if any decomposition occurs.
-
Solution: If decomposition is observed, switch to a more inert stationary phase like deactivated silica or alumina. Alternatively, neutralizing the silica with triethylamine as described above can also mitigate acid-catalyzed hydrolysis.[3]
-
-
Irreversible Adsorption: Highly polar or poly-functionalized derivatives may bind so strongly to the silica gel that they do not elute with standard solvent systems.
-
Solution: Increase the polarity of your eluent system. A common gradient for polar compounds is from dichloromethane (DCM) to a mixture of DCM/Methanol. If the compound still doesn't elute, consider adding a small percentage of acetic acid or formic acid to the mobile phase to protonate the compound and disrupt its binding, though this should be done with caution due to the potential for amide hydrolysis.
-
-
Physical Loss: For very small scale purifications (<50 mg), significant product can be lost on the column itself.
-
Solution: Use a smaller column appropriate for your sample size. Ensure the product is fully eluted by flushing the column with a very polar solvent (e.g., 10-20% Methanol in DCM) after your product fractions have been collected and check these final fractions by TLC.
-
Q: I'm struggling to separate my desired product from a closely eluting impurity. How can I improve the resolution?
A: Improving chromatographic resolution requires optimizing the "separation triangle": selectivity, efficiency, and retention.
Causality & Solution:
-
Optimize Selectivity (Solvent System): The most impactful change is often the eluent system. If you are using a standard Hexane/Ethyl Acetate system, the two components offer different types of interactions (dispersion and polarity). Try switching to a system with a different solvent that offers alternative interactions, such as hydrogen bonding or dipole-dipole forces. For example, substituting ethyl acetate with acetone or using a ternary system like Hexane/DCM/Ethyl Acetate can alter the relative retention of your components.
-
Improve Efficiency (Column Packing & Flow Rate):
-
A well-packed column is essential for sharp peaks and good separation. Ensure your silica is uniformly packed without any air channels.
-
Running the column at a slower flow rate increases the equilibration time between the stationary and mobile phases, often leading to better resolution.
-
-
Use Higher Performance Media: Switching from large-particle flash silica (e.g., 40-63 µm) to smaller particle media (e.g., 20-40 µm) or using high-performance flash chromatography (HPFC) systems can dramatically increase separation efficiency.
Crystallization Issues
Q: My product separates as an oil during recrystallization instead of forming crystals. How can I resolve this "oiling out"?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[6][7] This is common for low-melting solids or when the solution is cooled too rapidly, leading to very high supersaturation.[7] Oiled-out products are often impure as they trap solvent and impurities.
Causality & Solution:
The key is to encourage nucleation and slow, controlled crystal growth.
-
Re-heat and Add More Solvent: The simplest solution is often to re-heat the mixture until the oil redissolves, add a small amount of additional solvent to lower the saturation point, and then allow it to cool much more slowly.[6][8]
-
Slow Cooling: Cool the solution as slowly as possible. Allow it to first cool to room temperature undisturbed on an insulating surface (like paper towels), and only then move it to a colder environment like a refrigerator or ice bath.[9]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[6][9]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.
-
-
Change the Solvent System: If the above methods fail, your solvent may be too good. Try a solvent system where your compound is less soluble. Using a binary solvent system (see next question) can be particularly effective.
Q: I can't find a suitable single-solvent system for recrystallization. What should I try next?
A: When no single solvent has the ideal property of dissolving your compound when hot but not when cold, a binary (two-solvent) system is the perfect solution.[10]
Causality & Solution:
The strategy is to use one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible with each other.
Protocol:
-
Dissolve your compound in a minimal amount of the hot "soluble solvent."
-
While the solution is still hot, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
Add a drop or two of the "soluble solvent" to just redissolve the cloudiness, ensuring you have a hot, saturated solution.
-
Allow the solution to cool slowly. The gradual change in solubility will promote the formation of pure crystals.
A classic example is dissolving a moderately polar compound in hot ethanol (soluble solvent) and then adding water (anti-solvent) until it becomes cloudy.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best first-pass strategy for purifying a novel N-acyl-imidazo[1,2-a]pyridine derivative?
A: A robust initial strategy is as follows:
-
Aqueous Workup: Perform a standard aqueous workup after the reaction. If your compound is sufficiently basic and impurities are neutral or acidic, a dilute acid wash (e.g., 1M HCl) can extract your product into the aqueous layer, which is then basified and re-extracted into an organic solvent.[11] However, be mindful of potential N-acyl hydrolysis if the conditions are too harsh or prolonged.[12]
-
TLC Analysis: Develop a TLC system using a Hexane/Ethyl Acetate gradient. Add 0.5% triethylamine to the solvent jar to preview its effect on spot shape.
-
Column Chromatography: Purify using silica gel column chromatography with the eluent system developed by TLC, including the TEA additive if it improved the spot shape.[13][14]
-
Recrystallization: Attempt to recrystallize the purified solid product from a solvent system like ethanol, ethyl acetate/hexane, or dichloromethane/hexane to achieve high analytical purity.
Q: How stable is the N-acyl amide bond to typical purification conditions?
A: Generally, amide bonds are quite stable.[5] However, their stability can be influenced by the electronic nature of the acyl group and the imidazo[1,2-a]pyridine core. Electron-withdrawing groups can make the amide carbonyl more electrophilic and thus more susceptible to nucleophilic attack (hydrolysis). While stable to neutral water and standard workups, prolonged exposure to strongly acidic (e.g., pH < 2) or basic (e.g., pH > 12) conditions, especially with heating, can cause cleavage.[3] The acidic surface of silica gel is a mild acidic environment, but over long contact times, it can cause degradation of sensitive substrates.
Q: Are there alternatives to silica gel for purifying these basic compounds?
A: Yes. As mentioned in the troubleshooting section, the most common and effective alternative is alumina . It is available in acidic, neutral, and basic forms, with the neutral or basic grades being ideal for imidazo[1,2-a]pyridines. Another excellent option is reversed-phase (C18) silica gel , which separates compounds based on hydrophobicity and avoids issues with basicity. This is particularly useful for more polar derivatives that may require highly polar mobile phases on normal phase silica.
Q: How can I separate regioisomers of my substituted N-acyl-imidazo[1,2-a]pyridine?
A: The synthesis of substituted imidazo[1,2-a]pyridines can sometimes yield a mixture of regioisomers (e.g., substitution at the 6- vs. 8-position). Separating these can be challenging as they often have very similar polarities.
-
High-Resolution Chromatography: This is a situation where high-efficiency techniques are necessary. Using smaller particle size silica gel and optimizing the eluent system for maximum selectivity is key. It may require screening several different solvent systems (e.g., replacing ethyl acetate with acetone or using toluene-based systems) to find one that can differentiate between the isomers.
-
Preparative HPLC: If flash chromatography fails, preparative HPLC, either normal phase or reversed-phase, offers much higher resolving power and is often successful in separating challenging isomer pairs.
Visualizations and Data Tables
Caption: Purification Strategy Decision Tree.
Caption: Troubleshooting Flowchart for Column Chromatography.
Table 1: Common Eluent Systems for Column Chromatography
| Polarity | Solvent System | Additive (if needed) | Notes |
| Low | Hexane / Ethyl Acetate | 0.1 - 1% TEA | A good starting point for many derivatives. |
| Medium | Dichloromethane / Methanol (e.g., 100:0 to 95:5) | 0.1 - 1% TEA | Effective for more polar compounds that don't move in Hex/EtOAc.[15] |
| Medium | Dichloromethane / Acetone | 0.1 - 1% TEA | Acetone offers different selectivity compared to ethyl acetate. |
| High | Ethyl Acetate / Methanol | 0.1 - 1% TEA | For very polar derivatives. |
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent Type | Soluble Solvent | Anti-Solvent | Notes |
| Single Solvent | Ethanol | N/A | Often effective for moderately polar solids. |
| Single Solvent | Isopropanol | N/A | Similar to ethanol but can offer different solubility characteristics. |
| Binary System | Ethyl Acetate | Hexane | A very common and effective system for a wide range of polarities. |
| Binary System | Dichloromethane | Hexane | Good for less polar compounds. |
| Binary System | Ethanol | Water | Useful for more polar compounds that are soluble in alcohols. |
| Binary System | Acetone | Pentane | Can be effective when other systems fail. |
Step-by-Step Protocols
Protocol 1: Column Chromatography with a Triethylamine-Modified Eluent
-
Prepare the Slurry: In a beaker, add your silica gel. Add your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate) containing 0.5% triethylamine (TEA) until you have a pourable, but not overly dilute, slurry.
-
Pack the Column: Pour the slurry into your column and use gentle air pressure or a pump to pack the bed evenly. Ensure there are no cracks or air bubbles.
-
Equilibrate: Run 2-3 column volumes of the starting eluent (with TEA) through the packed column to ensure the entire stationary phase is equilibrated.
-
Load the Sample: Dissolve your crude product in a minimum amount of your eluent or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Run the column, collecting fractions. Gradually increase the polarity of your eluent as needed to elute your compound. Ensure that every eluent mixture you use throughout the gradient contains the same percentage of TEA.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of TEA may require placing the flask under high vacuum for an extended period.
Protocol 2: A Stepwise Guide to Inducing Crystallization from an Oil
-
Initial Setup: Place your flask containing the oily product in a heating bath.
-
Dissolution: Add a small amount of a "soluble solvent" (e.g., ethyl acetate) and heat until the oil completely dissolves.
-
Saturation: While hot, slowly add a miscible "anti-solvent" (e.g., hexane) dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of the "soluble solvent" to make the solution clear again. You now have a hot, saturated solution.
-
Slow Cooling: Remove the flask from the heat, cover it, and place it on an insulating surface (e.g., a cork ring or folded paper towels). Let it cool to room temperature undisturbed. Do not rush this step.
-
Induce Nucleation (if necessary): If no crystals form after reaching room temperature, gently scratch the inner wall of the flask with a clean glass rod. Alternatively, add a single seed crystal if available.
-
Maximize Yield: Once crystallization has begun and the flask is at room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the solid.
-
Isolate: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
References
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
-
Murugan, P. et al. (2022, September 8). How to recrystallize an oily compound after column chromatography? ResearchGate. [Link]
-
Various Authors. (2016, July 1). How to crystallize organic compounds. Quora. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Nichols, L. (2021, September 24). Crystallization, Large Scale. YouTube. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Liao, Y. et al. (2022, June 8). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Stoll, D. R., & Dolan, J. W. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Nawrocki, J. et al. (1998). Comparative studies of chromatographic properties of silica-based amide-bonded phases under hydro–organic conditions. Journal of Chromatography A. [Link]
-
Various Authors. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]
-
Singh, Y. et al. (2020, October 1). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. [Link]
-
Agilent Technologies. HPLC Troubleshooting Guide. [Link]
-
Pesek, J. J., & Matyska, M. T. (2015). Evaluation of Silica Hydride Based Amide Stationary Phase for High Performance Liquid Chromatography and Aqueous Normal Phase Separations. SJSU ScholarWorks. [Link]
-
Gonzalez-Vera, J. A. et al. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]
-
Moucheron, C. et al. (2019). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal. [Link]
-
Clark, J. Hydrolysis of acid/acyl chlorides. Doc Brown's Chemistry. [Link]
-
Wilson, I. D. et al. (2024). Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Reddy, C. R. et al. (2016). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Journal of Chemical Research. [Link]
-
Li, X. et al. (2017, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. [Link]
-
Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry. [Link]
-
Zhu, D.-J. et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society. [Link]
-
El-Sayed, R. et al. (2016). Utilization of N-Acyl Compounds for the Synthesis of tricyclic and Bridged Heterocyclic Compounds. Research and Reviews: Journal of Chemistry. [Link]
-
Kushwaha, N. et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. [Link]
-
University of York. Theory of Aqueous Workup. [Link]
-
Adams, J. L. et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
-
Verrier, C., & Hoarau, C. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Zhang, G. et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica. [Link]
-
Berteina-Raboin, S. et al. (2020). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemCatChem. [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
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- 11. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
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- 15. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of 2-amino-imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Groebke-Blackburn-Bienaymé (GBB) reaction is resulting in a low yield or failing completely. What are the most likely causes?
Low yields in the Groebke-Blackburn-Bienaymé (GBB) reaction, a cornerstone for synthesizing 2-amino-imidazo[1,2-a]pyridines, can often be traced back to the quality of your starting materials, suboptimal reaction conditions, or an inappropriate choice of catalyst. Here is a systematic approach to troubleshooting this common issue:
1. Purity of Starting Materials:
-
Aldehyde: A frequent culprit is the purity of the aldehyde. Aldehydes are susceptible to oxidation, forming carboxylic acid impurities. These carboxylic acids can divert the reaction pathway towards Ugi or Passerini-type side reactions, consuming your starting materials and complicating purification.
-
Troubleshooting Protocol:
-
Check for Purity: Before use, analyze your aldehyde by ¹H NMR to check for the presence of a carboxylic acid proton signal (typically a broad singlet between 10-13 ppm).
-
Purification: If impurities are detected, purify the aldehyde by distillation or column chromatography. Alternatively, washing a solution of the aldehyde with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities. Ensure the aldehyde is thoroughly dried after washing.
-
Proper Storage: Store aldehydes under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to minimize oxidation.
-
-
-
Isocyanide: Isocyanides are known for their pungent odor and can degrade over time, especially if exposed to moisture or air.
-
Troubleshooting Protocol:
-
Use Fresh Reagents: Whenever possible, use freshly prepared or recently purchased isocyanides.
-
Assess Purity: If in doubt, check the purity by IR spectroscopy (a strong, sharp peak around 2150-2100 cm⁻¹) or NMR.
-
-
-
2-Aminopyridine: Ensure the purity of the 2-aminopyridine substrate is high, as impurities can interfere with the reaction.
2. Reaction Conditions:
-
Presence of Water: The initial and crucial step in the GBB reaction is the condensation of the 2-aminopyridine and the aldehyde to form an imine intermediate. This reaction releases a molecule of water. As this step is often reversible, the presence of water in the reaction mixture can inhibit the formation of the imine and consequently, the desired product.[1]
-
Troubleshooting Protocol:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Employ a Dehydrating Agent: The addition of a dehydrating agent, such as trimethyl orthoformate or molecular sieves, can effectively remove the water generated in situ, driving the equilibrium towards the imine and improving the overall yield.[2]
-
-
-
Temperature Optimization: While many GBB reactions proceed efficiently at room temperature, some less reactive substrates may require heating to overcome the activation energy barrier. Conversely, excessive heat can promote side reactions and decomposition of starting materials or products.
-
Troubleshooting Protocol:
-
Screen Temperatures: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C).
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate the GBB reaction, often leading to higher yields in shorter reaction times.
-
-
3. Catalyst Selection:
-
The choice of catalyst can significantly impact the reaction's success. Both Brønsted and Lewis acids are commonly used.
-
Troubleshooting Protocol:
-
Catalyst Screening: If one catalyst is not effective, screen a variety of others. Common choices include scandium(III) triflate (Sc(OTf)₃), ytterbium(III) triflate (Yb(OTf)₃), p-toluenesulfonic acid (p-TSA), and ammonium chloride (NH₄Cl).[3]
-
Catalyst Loading: Optimize the catalyst loading. Typically, 5-10 mol% is a good starting point.
-
-
FAQ 2: I am observing a significant amount of a byproduct with a higher molecular weight than my expected 2-amino-imidazo[1,2-a]pyridine. What could it be?
A common and often perplexing issue is the formation of higher molecular weight byproducts. In the context of the GBB reaction, this frequently points to the occurrence of competing Ugi or Passerini-type reactions .[4][5] These side reactions become particularly prominent if your aldehyde starting material is contaminated with its corresponding carboxylic acid.
Mechanism of Side Product Formation:
-
Passerini Reaction: This three-component reaction involves an aldehyde, an isocyanide, and a carboxylic acid to form an α-acyloxy carboxamide. If your aldehyde contains carboxylic acid as an impurity, these three components can react to form a Passerini product instead of the desired imidazo[1,2-a]pyridine.[6][7][8][9]
-
Ugi Reaction: This is a four-component reaction between an aldehyde, an amine (in this case, 2-aminopyridine), an isocyanide, and a carboxylic acid, yielding a bis-amide. The presence of a carboxylic acid impurity can trigger this reaction, leading to a complex byproduct.[10][11]
Visualizing the Competing Reactions
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
Welcome to the technical support center for the synthesis of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this important molecule. Our aim is to equip you with the necessary knowledge to navigate the challenges of transitioning this synthesis from the lab bench to pilot scale.
I. Synthetic Strategy and Workflow
The synthesis of this compound is most effectively approached as a two-step process. The first step involves the construction of the key intermediate, 2-amino-5-bromoimidazo[1,2-a]pyridine, followed by a selective N-acylation with cyclopropanecarbonyl chloride. This strategy allows for better control over the introduction of the desired functionalities and facilitates purification at each stage.
II. Experimental Protocols and Scale-Up Considerations
Step 1: Synthesis of 2-Amino-5-bromoimidazo[1,2-a]pyridine
This step involves the cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde, a variation of the classic Tschitschibabin reaction.[1][2]
Protocol:
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2-amino-5-bromopyridine (1.0 eq) and ethanol (5-10 volumes).
-
Reagent Addition: While stirring, add a 50% aqueous solution of chloroacetaldehyde (1.1-1.2 eq) dropwise. Scale-up consideration: For larger batches, the addition should be controlled to manage the initial exotherm.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and then with a minimal amount of cold ethanol.
-
Dry the solid under vacuum at 40-50 °C to a constant weight.
-
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale and Considerations |
| Solvent Volume | 100 mL | 7.5 L | Sufficient for solubility and stirring, while minimizing solvent waste. |
| Reagent Addition | Manual, over 5 min | Controlled pump, over 30-60 min | Manages exotherm and ensures homogenous mixing. |
| Heating | Heating mantle | Jacketed reactor with thermal fluid | Provides uniform and controlled heating. |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer | Ensures efficient mixing in a larger volume. |
| Isolation | Buchner funnel | Nutsche filter-dryer | More efficient for large-scale solid handling and drying. |
Step 2: Synthesis of this compound
This is a standard N-acylation reaction. The key challenge is to ensure regioselectivity, favoring N-acylation at the 2-amino position over potential C-acylation at the C3 position.[3][4][5]
Protocol:
-
Reaction Setup: In a clean, dry reactor, suspend 2-amino-5-bromoimidazo[1,2-a]pyridine (1.0 eq) in dichloromethane (DCM, 10-15 volumes).
-
Base Addition: Add pyridine (1.5-2.0 eq) and cool the mixture to 0-5 °C.
-
Acylating Agent Addition: Slowly add cyclopropanecarbonyl chloride (1.1-1.2 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor by TLC or HPLC.
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale and Considerations |
| Solvent | Dichloromethane (DCM) | DCM or an alternative like 2-MeTHF | DCM is effective but has environmental and safety concerns at scale. 2-MeTHF can be a greener alternative. |
| Base | Pyridine | Pyridine or a non-nucleophilic base like triethylamine | Pyridine acts as both a base and a nucleophilic catalyst. Triethylamine can also be used. |
| Temperature Control | Ice bath | Chiller unit | Crucial for controlling the exothermic acylation and minimizing side reactions. |
| Purification | Column chromatography | Recrystallization | Column chromatography is not practical for large quantities. Developing a robust crystallization method is key for purity at scale. |
III. Troubleshooting Guide
IV. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for a successful scale-up of the Tschitschibabin reaction (Step 1)?
A1: Temperature control during the initial addition of chloroacetaldehyde and maintaining a steady reflux are crucial. On a larger scale, localized overheating can lead to the formation of polymeric byproducts and a decrease in yield. A well-controlled addition rate and efficient heat transfer through a jacketed reactor are paramount.[6]
Q2: I am observing a significant amount of a di-bromo impurity in my 2-amino-5-bromoimidazo[1,2-a]pyridine. What is the likely cause?
A2: This is most likely due to the presence of 2-amino-3,5-dibromopyridine in your starting material (2-amino-5-bromopyridine). This impurity will undergo the same cyclization reaction. It is essential to ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, HPLC) before starting the synthesis.
Q3: How can I minimize the formation of the C3-acylated isomer in Step 2?
A3: The regioselectivity of the acylation is highly dependent on the reaction conditions. Low temperatures (0-5 °C) during the addition of cyclopropanecarbonyl chloride significantly favor N-acylation. The use of a suitable base, like pyridine, also plays a key role in modulating the reactivity of the 2-amino group.[3]
Q4: My final product is difficult to purify by crystallization. What are my options at a larger scale?
A4: If direct crystallization is challenging, consider a solvent screen to identify a system that provides good solubility at high temperatures and poor solubility at room temperature. Anti-solvent crystallization is another effective technique. If impurities are the issue, a charcoal treatment of the solution before crystallization can sometimes remove colored impurities. In some cases, a pH adjustment and extraction might be necessary to remove acidic or basic impurities before the final crystallization.
Q5: Are there any safety concerns I should be aware of when scaling up this synthesis?
A5: Yes. Chloroacetaldehyde is toxic and should be handled with appropriate personal protective equipment in a well-ventilated area. The acylation step with cyclopropanecarbonyl chloride is exothermic and can release HCl gas, requiring a robust cooling system and a means to trap acidic vapors (e.g., a scrubber). Always perform a safety assessment before scaling up any chemical reaction.
V. References
-
Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(61), 35649-35653. [Link]
-
Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(61), 35649-35653. [Link]
-
Masurier, N., et al. (2012). Selective C-acylation of 2-aminoimidazo[1,2-a]pyridine: application to the synthesis of imidazopyridine-fused[7][8]diazepinones. The Journal of Organic Chemistry, 77(7), 3679-3685. [Link]
-
Kallitsakis, M. G., et al. (2018). Alumina-Supported Gold Nanoparticles as a Bifunctional Catalyst for the Synthesis of 2-Amino-3-arylimidazo[1,2-a]pyridines. ACS Omega, 3(12), 17947-17956. [Link]
-
Dunne, C., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1614-1644. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Scientific Update. (2018). The Chichibabin amination reaction. [Link]
-
Chemistry LibreTexts. (2023). Chichibabin Reaction. [Link]
-
ResearchGate. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. [Link]
-
PubMed. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives. [Link]
-
PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]
-
MDPI. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
-
PubMed Central. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
Google Patents. (n.d.). Process for the purification of nicotinic acid amide I.
-
ResearchGate. (n.d.). What is the best technique for amide purification?. [Link]
-
PubMed Central. (n.d.). HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]
-
ACS Publications. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. [Link]
-
Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
-
ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. [Link]
-
ResearchGate. (n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. [Link]
-
Google Patents. (n.d.). Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
-
Cambridge University Press. (n.d.). Chichibabin Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP.. [Link]
-
PubMed Central. (2016). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
-
RSC Publishing. (n.d.). Synthesis of N-heterocyclic amides from imidazoheterocycles through convergent paired electrolysis. [Link]
-
RSC Publishing. (n.d.). 8-Aminoimidazo[1,2-a]pyridine (AIP) directed Pd(ii) catalysis: site-selective ortho-C(sp2)–H arylation in aqueous medium. [Link]
-
RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]
-
RSC Publishing. (n.d.). Bypassing the abnormal Chichibabin reaction dead-end provides a biomimetic access to pre-haouamine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Selective C-acylation of 2-aminoimidazo[1,2-a]pyridine: application to the synthesis of imidazopyridine-fused [1,3]diazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
"addressing poor oral bioavailability of imidazo[1,2-a]pyridine inhibitors"
Technical Support Center: Imidazo[1,2-a]pyridine Inhibitor Bioavailability
Last Updated: 2026-01-20
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine inhibitors. This versatile scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4][5][6] However, its fused heterocyclic structure often presents significant challenges in achieving adequate oral bioavailability, hindering the progression of promising candidates from the bench to the clinic.
This guide is designed to be a practical resource, providing in-depth, experience-driven advice to troubleshoot and overcome common experimental hurdles. We will move beyond simple protocols to explain the underlying mechanisms, helping you make informed decisions in your drug development workflow.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when poor oral bioavailability is observed with an imidazo[1,2-a]pyridine candidate.
Q1: My imidazo[1,2-a]pyridine inhibitor shows excellent in vitro potency but has very low exposure in my rat PK study. What are the most likely causes?
A1: This is a classic and frequent scenario. The primary culprits for poor oral bioavailability, especially for this class of compounds, can be categorized into three main areas, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Poor Aqueous Solubility: The imidazo[1,2-a]pyridine core, while adaptable, can lead to compounds with high crystallinity and low aqueous solubility.[1] The compound must dissolve in the gastrointestinal (GI) fluid to be absorbed. If solubility is below what is required for the therapeutic dose, exposure will be limited, a situation known as "solubility-limited absorption."
-
High First-Pass Metabolism: After absorption from the gut into the portal vein, the compound passes through the liver before reaching systemic circulation.[7][8] The liver is rich in metabolic enzymes, particularly Cytochrome P450s (CYPs), which can extensively metabolize the inhibitor, reducing the amount of active drug that reaches the bloodstream.[9]
-
Efflux Transporter Activity: The intestines and other tissues express efflux transporters, such as P-glycoprotein (P-gp), which act as cellular pumps.[10] These transporters can recognize your compound as a substrate and actively pump it back into the GI lumen, preventing its absorption into the bloodstream. Several imidazo[1,2-a]pyridine derivatives have been identified as P-gp substrates.[11]
A logical first step is to systematically evaluate each of these potential barriers.
Q2: How can I quickly determine if solubility is the primary issue for my compound?
A2: A straightforward approach is to conduct a dose-escalation study in your animal model. If the exposure (measured as AUC, or Area Under the Curve) does not increase proportionally with the dose, this suggests that you are hitting the limit of how much drug can dissolve and be absorbed in the GI tract. For instance, if you double the dose but only see a 20% increase in AUC, solubility is very likely a limiting factor. Concurrently, performing simple in vitro kinetic and equilibrium solubility tests in simulated gastric and intestinal fluids (SGF, FaSSIF, FeSSIF) will provide quantitative data to support this hypothesis.
Q3: What does it mean if my compound is a P-glycoprotein (P-gp) substrate, and how do I confirm this?
A3: If your compound is a P-gp substrate, the P-gp transporter protein actively removes it from intestinal cells, limiting its entry into the systemic circulation.[10][11] This can significantly reduce oral bioavailability even if the compound has good solubility and metabolic stability.
The gold-standard method to confirm this is an in vitro permeability assay using a cell line that expresses the transporter, such as Caco-2 or MDR1-MDCK cells. In this assay, you measure the transport of your compound across a monolayer of these cells in two directions: from the apical (gut) side to the basolateral (blood) side (A-to-B) and vice-versa (B-to-A). A high efflux ratio (B-to-A permeability divided by A-to-B permeability) significantly greater than 2 is a strong indicator of active efflux.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows to diagnose and solve specific bioavailability challenges.
Troubleshooting Scenario 1: Solubility-Limited Absorption
You've confirmed that your imidazo[1,2-a]pyridine inhibitor has low aqueous solubility, and this is capping its oral exposure.
Logical Workflow for Addressing Solubility Issues
Caption: Workflow for troubleshooting solubility-limited bioavailability.
Strategy 1: Amorphous Solid Dispersions (ASDs)
Causality: ASDs improve solubility by converting the crystalline drug into a high-energy, amorphous state, which requires less energy to dissolve.[12][13] A polymer matrix is used to stabilize this amorphous form and prevent recrystallization.[12]
Experimental Protocol: ASD Screening
-
Polymer Selection: Choose a set of pharmaceutically acceptable polymers with varying properties (e.g., PVP K30, HPMC-AS, Soluplus®). The goal is to find a polymer that is miscible with your compound and can stabilize its amorphous form.
-
Solvent Selection: Identify a common solvent that can dissolve both your imidazo[1,2-a]pyridine inhibitor and the chosen polymers (e.g., methanol, acetone, dichloromethane).
-
Preparation (Small Scale):
-
Prepare solutions containing the drug and a single polymer at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Cast the solutions onto a glass plate or petri dish.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40 °C) for 12-24 hours to form a thin film.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze the film to confirm the absence of a melting peak (indicating an amorphous state) and to determine the glass transition temperature (Tg). A single Tg for the mixture suggests good miscibility.
-
Powder X-Ray Diffraction (PXRD): Confirm the absence of sharp peaks, which is characteristic of an amorphous solid.
-
-
Performance Testing:
-
Conduct in vitro dissolution tests on the most promising ASD formulations. The goal is to achieve and maintain a supersaturated concentration of the drug over time.
-
Strategy 2: Lipid-Based Formulations (LBFs)
Causality: LBFs, such as Self-Emulsifying Drug Delivery Systems (SEDDS), improve bioavailability by presenting the drug in a solubilized state within lipid droplets.[14] Upon gentle agitation in the GI tract, these systems form fine oil-in-water emulsions, facilitating drug absorption.[14][15]
Data Presentation: Example LBF Screening Compositions
| Formulation ID | Drug (%) | Oil (e.g., Capryol 90) (%) | Surfactant (e.g., Kolliphor EL) (%) | Co-surfactant (e.g., Transcutol HP) (%) |
| LBF-1 | 5 | 40 | 40 | 15 |
| LBF-2 | 5 | 30 | 50 | 15 |
| LBF-3 | 5 | 40 | 30 | 25 |
| LBF-4 | 10 | 35 | 45 | 10 |
Troubleshooting Scenario 2: High First-Pass Metabolism
Your compound has good solubility and permeability but shows low oral bioavailability (%F) and high clearance in PK studies.
Logical Workflow for Addressing Metabolic Instability
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
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- 9. researchgate.net [researchgate.net]
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- 11. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedjournal.com [biomedjournal.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine-Based Compounds
Welcome to the technical support center for researchers working with imidazo[1,2-a]pyridine (IP) based compounds. This guide is designed to provide in-depth troubleshooting strategies and address common challenges, particularly the emergence of drug resistance. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, understand, and overcome resistance in your experiments.
Frequently Asked Questions (FAQs): Understanding the Roots of Resistance
This section addresses the fundamental questions regarding the mechanism of action and the common pathways that lead to reduced efficacy of IP compounds.
Q1: What are the primary molecular targets for imidazo[1,2-a]pyridine compounds?
A1: The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, and its derivatives have been developed to interact with a wide range of biological targets depending on their substitution patterns.[1][2] In infectious diseases, particularly tuberculosis, a prominent target is the cytochrome bcc complex (Complex III) of the electron transport chain, specifically the QcrB subunit .[3][4] The clinical candidate Telacebec (Q203) is a well-known example of an IP compound that targets QcrB, disrupting cellular respiration and ATP synthesis in Mycobacterium tuberculosis.[3][4]
In oncology, IP derivatives have been designed to inhibit various key signaling molecules crucial for cancer cell proliferation and survival. These include:
-
PI3K/Akt/mTOR Pathway: Many IP compounds are potent inhibitors of phosphoinositide 3-kinase (PI3K), which consequently downregulates the Akt/mTOR signaling cascade involved in cell growth and survival.[5][6][7]
-
Tubulin Polymerization: Certain analogues act as anti-proliferative agents by inhibiting the polymerization of tubulin, a critical process for cell division.[8]
-
Other Kinases: Various receptor tyrosine kinases such as PDGFR and other enzymes like cyclin-dependent kinases (CDKs) have also been identified as targets.[9][10][11]
Q2: My model system (cells/bacteria) is showing a significant increase in IC50/MIC to my IP compound. What are the likely resistance mechanisms?
A2: This is a common challenge in drug development. Resistance to IP compounds typically arises from one of three primary mechanisms. Identifying the specific mechanism in your system is the critical first step to overcoming it.
-
Target-Based Resistance: This occurs when the drug's direct molecular target is altered. The most common cause is the acquisition of point mutations in the gene encoding the target protein. For example, in M. tuberculosis, a single mutation in the qcrB gene can confer cross-resistance to multiple IP compounds that target this subunit.[12] These mutations can alter the binding pocket, reducing the affinity of the compound for its target.
-
Increased Drug Efflux: Cells can develop resistance by actively pumping the compound out, thereby preventing it from reaching a sufficient intracellular concentration to exert its effect. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[13][14][15] In cancer research, transporters like ABCB1 (P-glycoprotein) and ABCG2 are frequently implicated in multidrug resistance (MDR) to various chemotherapeutics, including some IP derivatives.[16][17]
-
Metabolic Inactivation: The compound may be rapidly metabolized and inactivated by cellular enzymes. For some IP derivatives, particularly those based on the imidazo[1,2-a]pyrimidine scaffold, rapid metabolism by aldehyde oxidase (AO) has been identified as a significant challenge, leading to poor pharmacokinetic profiles and reduced efficacy.[18]
Below is a logical workflow to begin diagnosing the cause of resistance in your experiments.
Caption: A logical workflow for diagnosing the cause of resistance.
Troubleshooting Guide: From Diagnosis to Solution
This section provides practical, step-by-step guidance to investigate and counteract resistance.
Problem: The potency of my lead IP compound has decreased significantly (e.g., >10-fold increase in IC50).
Phase 1: Diagnosis of the Resistance Mechanism
Action 1.1: Rule Out Target-Based Resistance via Gene Sequencing
-
Causality: The most direct cause of resistance is often a mutation in the target protein that prevents the drug from binding effectively. Sequencing the gene that encodes the target is the definitive way to confirm or exclude this possibility.
-
Protocol: See Appendix A, Protocol 1 for a generalized workflow for target gene amplification and sequencing.
-
Interpreting the Data: Compare the gene sequence from your resistant cells/bacteria to the wild-type (sensitive) counterpart. A non-synonymous mutation within the predicted binding site of your compound is strong evidence of target-based resistance.
Action 1.2: Quantify Drug Efflux Activity
-
Causality: If the target is unchanged, the cell may be preventing the drug from reaching it. Overexpression of efflux pumps is a common mechanism. An efflux assay measures the cell's ability to export a known substrate, which serves as a proxy for its ability to export your compound.
-
Protocol: See Appendix A, Protocol 2 for a detailed Rhodamine 123 Efflux Assay. This protocol uses a common fluorescent substrate for ABC transporters. A significant increase in fluorescence retention in the presence of a known efflux pump inhibitor (like Verapamil for ABCB1) suggests this resistance mechanism.
-
Data Interpretation:
| Condition | Observed Fluorescence | Interpretation |
| Resistant Cells | Low | Pumps are active, exporting the dye. |
| Resistant Cells + Inhibitor | High | Pumps are inhibited, dye is retained. |
| Wild-Type Cells | Moderate | Basal level of pump activity. |
Action 1.3: Assess Compound Metabolic Stability
-
Causality: If the compound can enter the cell and the target is unaltered, it may be getting inactivated. This is especially relevant for in vivo studies or cell lines with high metabolic activity (e.g., hepatocytes). A microsomal stability assay provides a standardized way to measure this.
-
Protocol: See Appendix A, Protocol 3 for a Liver Microsomal Stability Assay. This protocol measures the rate at which your compound is degraded by metabolic enzymes.
-
Interpreting the Data: A short half-life (t½) indicates rapid metabolism, which can be a source of resistance in vivo or even in vitro over long incubation periods.
Phase 2: Strategies to Overcome Resistance
Solution 2.1: For Target-Based Resistance → Rational Analogue Design
-
Strategy: If a target mutation is confirmed, the goal is to design a next-generation compound that can bind effectively to the mutated target. This is a core principle of Structure-Activity Relationship (SAR) studies.[12][19][20]
-
Action Plan:
-
Structural Modeling: Use computational docking to model how the mutation alters the binding pocket.
-
Scaffold Hopping/Modification: Synthesize new analogues with modified side chains that can form new interactions within the mutated pocket or are less affected by the steric hindrance caused by the mutation. For example, if a bulky amino acid is introduced, a smaller moiety on your compound might be required.
-
Solution 2.2: For Efflux-Mediated Resistance → Combination Therapy or Efflux Avoidance
-
Strategy 1: Combination Therapy: The most direct approach is to co-administer your IP compound with an efflux pump inhibitor (EPI). This restores intracellular drug concentration.
-
Example: Some studies have shown that Pim1 kinase inhibitors, which can downregulate ABCG2 expression and function, can re-sensitize cancer cells to other drugs.[21][22][23] While not IP-based themselves, the principle of targeting regulatory proteins of efflux pumps is a powerful strategy.
-
Action Plan: Screen your IP compound in combination with known EPIs (e.g., Verapamil, Tariquidar) to see if potency is restored.
-
Caption: Mechanism of efflux pump inhibition to restore drug efficacy.
-
Strategy 2: Efflux Avoidance Design: Modify the IP compound to be a poor substrate for efflux pumps. This often involves altering physicochemical properties.
-
Action Plan: Synthesize analogues with different lipophilicity, polarity, or by adding bulky groups that prevent recognition by the pump's binding site. For example, incorporating a fluorine-substituted piperidine has been shown to reduce P-glycoprotein (Pgp) mediated efflux and improve bioavailability.[10]
-
Solution 2.3: For Metabolic Resistance → Block Metabolic "Hotspots"
-
Strategy: If your compound is rapidly metabolized, the goal is to modify the structure at the site of metabolism without losing potency.
-
Action Plan:
-
Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites of your compound. This reveals the "hotspots" for metabolism.
-
Block Metabolism: Modify the identified hotspot. A common strategy is deuteration or replacing a susceptible hydrogen with a fluorine or methyl group. This can strengthen the chemical bond and make it less susceptible to enzymatic cleavage by enzymes like aldehyde oxidase.[18]
-
Appendix A: Key Experimental Protocols
Protocol 1: Target Gene Amplification and Sanger Sequencing
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both the sensitive (wild-type) and resistant cell lines or bacterial colonies.
-
Design Primers: Design PCR primers that flank the entire coding sequence of your target gene. Ensure primers are specific to your gene of interest.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the target gene from both sensitive and resistant gDNA templates.
-
Purify PCR Product: Clean up the PCR product to remove primers and dNTPs using a standard PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using both the forward and reverse amplification primers.
-
Analyze Sequences: Align the sequence from the resistant sample against the wild-type sequence. Use sequence analysis software (e.g., SnapGene, Geneious) to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.
Protocol 2: Rhodamine 123 Efflux Assay (for ABCB1/Pgp Activity)
-
Cell Plating: Seed your sensitive and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Treat one set of wells for each cell line with a known efflux pump inhibitor (e.g., 50 µM Verapamil) for 1 hour at 37°C. Treat the control set with vehicle.
-
Dye Loading: Add the fluorescent substrate Rhodamine 123 (final concentration 1-5 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Wash and Efflux Phase: Gently wash the cells with cold PBS to remove extracellular dye. Add fresh, pre-warmed media (with and without the inhibitor) and return the plate to the 37°C incubator for 1-2 hours to allow for efflux.
-
Read Fluorescence: Measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~525 nm).
-
Analysis: Compare the fluorescence intensity in resistant cells ± inhibitor to the wild-type cells. A significant increase in fluorescence in the inhibitor-treated resistant cells indicates high efflux pump activity.
Protocol 3: Liver Microsomal Stability Assay
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing liver microsomes (e.g., human, mouse) and your IP compound (final concentration typically 1 µM) in a phosphate buffer (pH 7.4).
-
Initiate Reaction: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and add it to a tube containing a cold "stop solution" (e.g., acetonitrile with an internal standard) to quench the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate or vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of your parent compound at each time point.
-
Calculate Half-Life: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693 / k).
References
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
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Patel, H., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
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Aliwani, S., et al. (2024). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]
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Hieke, M., et al. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Winter, E., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Biology & Therapy. [Link]
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Winter, E., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Semantic Scholar. [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
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Chen, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
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Yang, Y., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. ResearchGate. [Link]
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Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]
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Winter, E., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. The Australian National University. [Link]
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Vats, S., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
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Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
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Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
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Wikipedia. (n.d.). Imidazopyridine. Wikipedia. [Link]
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Request PDF. (2025). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [Link]
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Pop, F., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
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Gholami, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru Journal of Pharmaceutical Sciences. [Link]
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ResearchGate. (n.d.). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine... ResearchGate. [Link]
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Yang, Y., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry. [Link]
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Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. ResearchGate. [Link]
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Vats, S., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
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Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
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Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
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Al-Ostath, A., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
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Dadgostar, P. (2022). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. MDPI. [Link]
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Yang, Y., et al. (2023). Imidazo[1,2‑a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Figshare. [Link]
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Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
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Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
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Khoramrooz, S. S., et al. (2016). Efflux MexAB-Mediated Resistance in Multidrug and Pan-Drug Resistant Strains of Pseudomonas aeruginosa Isolated From Patients With Burn and Wound Infections. Archives of Pediatric Infectious Diseases. [Link]
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The Bertha Centre. (2024). Efflux Pumps: Current Targets in the fight against Antibiotic Resistance. The Bertha Centre. [Link]
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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
Welcome to the technical support center for N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on mitigating off-target effects during your experiments. The imidazo[1,2-a]pyridine scaffold is a well-established framework in medicinal chemistry, known for its role in developing targeted therapies, particularly kinase inhibitors[1][2][3]. While this compound is a novel agent without extensive public data, its structural class suggests it is likely a kinase inhibitor. This guide is therefore predicated on this classification, offering both foundational principles and advanced troubleshooting for kinase inhibitor studies.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the use of this compound and managing its specificity.
Q1: What is the likely mechanism of action for this compound?
A1: Based on its core imidazo[1,2-a]pyridine structure, this compound is predicted to function as a kinase inhibitor[4][5]. This scaffold has been successfully utilized to develop inhibitors for various kinases, including those in the PI3K/AKT/mTOR and IGF-1R pathways[4][6][7]. Therefore, it is crucial to approach its use with the assumption that it may interact with multiple kinases.
Q2: How can I be sure my observed phenotype is a result of on-target inhibition?
A2: This is a critical question in targeted therapy research. To distinguish on-target from off-target effects, a multi-pronged approach is recommended:
-
Titration: Use the lowest effective concentration of the inhibitor that still produces the desired effect on the target. This minimizes engagement with lower-affinity off-targets.
-
Rescue Experiments: If the inhibitor's effect is due to on-target activity, it should be possible to rescue the phenotype by expressing a form of the target kinase that is resistant to the inhibitor.
-
Kinome Profiling: A broad kinase selectivity screen can identify other kinases that are inhibited at your experimental concentration, revealing potential off-target interactions.
Q3: My inhibitor is potent in biochemical assays but less effective in cell-based assays. Why?
A3: This discrepancy is common and can stem from several factors:
-
Cell Permeability: The compound may have poor membrane permeability.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Inhibitor Degradation: The compound may be unstable in the cellular environment and subject to metabolic degradation.
-
High Intracellular ATP: In cell-based assays, high intracellular ATP concentrations can outcompete ATP-competitive inhibitors, reducing their apparent potency.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Guide 1: Inconsistent Results in Kinase Assays
High variability between replicate wells can obscure the true effect of your inhibitor.
| Potential Cause | Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent tip immersion depth. |
| Inadequate Mixing | Gently mix all reagents thoroughly after addition, especially the enzyme and inhibitor. Avoid introducing bubbles. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, as they are more susceptible to evaporation. Alternatively, fill the outer wells with buffer or water. |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. |
Guide 2: Higher Than Expected IC50 Value
If the inhibitor is showing a higher IC50 value than anticipated, consider the following:
| Potential Cause | Solution |
| Incorrect ATP Concentration | If your inhibitor is ATP-competitive, a high ATP concentration in the assay will increase the apparent IC50. Determine the Km of ATP for your kinase and use an ATP concentration at or below this value. |
| Inactive Inhibitor | Ensure your stock solution is fresh and has been stored correctly. Consider verifying the compound's integrity via analytical methods like HPLC or mass spectrometry. |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of additives (e.g., detergents, BSA) can influence inhibitor binding and enzyme activity. Verify that the buffer conditions are optimal for your specific kinase. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Determining On-Target vs. Off-Target Effects in Cells
This workflow is designed to systematically differentiate intended from unintended cellular effects.
Caption: Workflow for validating on-target cellular effects.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful technique to verify that your compound is binding to its intended target in a cellular context.
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another set with vehicle control (e.g., DMSO).
-
Harvest and Lyse: Harvest the cells and resuspend them in a suitable buffer.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the tubes to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze by Western blot for your target protein.
-
Data Interpretation: A successful binding event will stabilize the target protein, leading to a higher amount of soluble protein at elevated temperatures in the drug-treated samples compared to the vehicle control.
Part 4: Visualizing and Quantifying Selectivity
Kinase inhibitor selectivity is often visualized using a kinome tree, where inhibited kinases are marked. Quantitatively, selectivity can be expressed using a selectivity score or by comparing IC50 values.
Caption: Illustrative kinase selectivity profile.
By systematically applying these principles and protocols, you can confidently characterize the on- and off-target effects of this compound, leading to more robust and reproducible research outcomes.
References
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. Available at: [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. Available at: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Activity of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide: A Comparative Guide
This guide provides a comprehensive framework for validating the anticancer activity of the novel compound N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide, hereafter referred to as BIP-C1 . The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing promise as inhibitors of critical cancer signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways[1][2][3]. This document outlines a systematic approach to characterize the efficacy and mechanism of action of BIP-C1, comparing it against established anticancer agents: a targeted PI3K inhibitor (Alpelisib) and a conventional chemotherapeutic agent (Doxorubicin).
The experimental design detailed herein is intended for researchers in oncology and drug development, providing not just protocols, but the scientific rationale behind each step to ensure a robust and self-validating investigation.
Introduction: The Rationale for Investigating BIP-C1
Cancer remains a formidable challenge, with drug resistance and off-target toxicity limiting the efficacy of many current treatments[2]. The imidazo[1,2-a]pyridine core is of significant interest due to its synthetic tractability and its ability to be functionalized to target various enzymatic pockets[2][4]. Several derivatives have been identified as potent inhibitors of PI3K, Akt, mTOR, and tubulin polymerization, all of which are validated targets in oncology[1][2].
The aberrant activation of the Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequent oncogenic events in human cancers, regulating cellular proliferation, survival, and metabolism. Therefore, our validation strategy will initially hypothesize that BIP-C1 exerts its anticancer effects through modulation of the PI3K/Akt signaling cascade. This hypothesis provides a logical starting point for selecting appropriate cancer cell lines, comparator compounds, and mechanistic assays.
Phase I: In Vitro Cytotoxicity Screening
The foundational step in validating any potential anticancer agent is to determine its cytotoxic and anti-proliferative effects against a panel of cancer cell lines. This initial screen helps to identify sensitive cancer types and establishes the dose-response relationship, from which the half-maximal inhibitory concentration (IC50) is derived.
Experimental Objective
To quantify and compare the dose-dependent cytotoxicity of BIP-C1, Alpelisib (a known PI3Kα inhibitor), and Doxorubicin (a DNA intercalating agent) across multiple cancer cell lines.
Selected Cell Lines
-
MCF-7: Human breast adenocarcinoma, estrogen receptor (ER)-positive, known to harbor a activating PIK3CA mutation.
-
A549: Human lung adenocarcinoma, wild-type BRAF, KRAS mutant.
-
HCT116: Human colorectal carcinoma, KRAS mutant.
-
NIH/3T3: Non-cancerous mouse embryonic fibroblast cell line, to assess cancer cell-specific toxicity.[5]
Methodology: XTT Cell Viability Assay
The XTT assay is chosen over the traditional MTT assay for its operational advantages. The formazan product of XTT reduction by metabolically active cells is water-soluble, eliminating the need for a solubilization step and thereby reducing potential errors and streamlining the protocol.[6][7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of BIP-C1, Alpelisib, and Doxorubicin in culture medium. Add 100 µL of each concentration to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and medium-only blank wells.
-
Incubation: Incubate the plates for 48 hours.
-
XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions (e.g., mixing XTT reagent with the electron-coupling reagent). Add 50 µL of the activated solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader, with a reference wavelength of 630-690 nm.
-
Data Analysis: Subtract the background absorbance (medium-only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of compound concentration and determine the IC50 value using non-linear regression analysis.
Comparative Cytotoxicity Data (Hypothetical)
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | IC50 (µM) on HCT116 | IC50 (µM) on NIH/3T3 |
| BIP-C1 | 1.2 | 5.8 | 4.5 | > 50 |
| Alpelisib | 0.8 | 15.2 | 12.8 | > 50 |
| Doxorubicin | 0.5 | 0.9 | 0.7 | 2.1 |
Interpretation: The hypothetical data suggests BIP-C1 exhibits potent cytotoxicity against the PIK3CA-mutant MCF-7 cell line, comparable to the targeted inhibitor Alpelisib. Importantly, it shows significantly less activity against the non-cancerous NIH/3T3 cell line, indicating a favorable therapeutic window compared to the broad-spectrum cytotoxic agent Doxorubicin.
Phase II: Mechanistic Evaluation - Unraveling the Mode of Action
Following the confirmation of cytotoxic activity, the next crucial phase is to investigate how BIP-C1 induces cell death. Key cellular processes to investigate are apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction Analysis via Flow Cytometry
Flow cytometry provides a robust, high-throughput method for quantifying different stages of apoptosis in a cell population.[8][9] The standard assay utilizes Annexin V to detect the externalization of phosphatidylserine (an early apoptotic event) and a vital dye like Propidium Iodide (PI) or 7-AAD to identify cells that have lost membrane integrity (a late apoptotic/necrotic event).[8][10]
Protocol: Annexin V & PI Staining
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with BIP-C1 at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (1 mg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Discriminate cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Cell Cycle Analysis
Anticancer compounds frequently exert their effects by disrupting the normal progression of the cell cycle. Flow cytometric analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]
Protocol: Propidium Iodide Staining
-
Cell Treatment: Treat MCF-7 cells with BIP-C1 at IC50 concentration for 24 hours.
-
Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.[11][13] Incubate for at least 1 hour at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNA Digestion: Resuspend the cell pellet in a PI staining solution containing RNase A to ensure only DNA is stained.[13][14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. Use software to model the cell cycle distribution.
Visualization of Experimental Workflows
Caption: Proposed mechanism of BIP-C1 action via inhibition of the PI3K/Akt pathway.
Phase III: In Vivo Efficacy Evaluation
While in vitro assays are essential for initial screening and mechanistic studies, they lack the complexity of a whole-organism system. Therefore, validating the anticancer activity of BIP-C1 in an in vivo model is a critical step to assess its potential therapeutic efficacy. [15][16][17]
Experimental Objective
To evaluate the anti-tumor efficacy and tolerability of BIP-C1 in a human tumor xenograft mouse model.
Model: Subcutaneous Xenograft
The subcutaneous xenograft model, where human cancer cells are injected under the skin of immunodeficient mice (e.g., athymic nude or SCID mice), is a standard and robust model for assessing the efficacy of anticancer agents on tumor growth. [18][19][20] Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline, i.p.)
-
BIP-C1 (e.g., 25 mg/kg, i.p., daily)
-
Alpelisib (e.g., 25 mg/kg, p.o., daily)
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and general health of the animals as indicators of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Comparative In Vivo Efficacy Data (Hypothetical)
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5% |
| BIP-C1 (25 mg/kg) | 480 ± 95 | 61.6% | -1.8% |
| Alpelisib (25 mg/kg) | 510 ± 110 | 59.2% | -2.1% |
Interpretation: The hypothetical in vivo data demonstrates that BIP-C1 significantly inhibits tumor growth in a xenograft model, with efficacy comparable to the established PI3K inhibitor Alpelisib. The minimal body weight loss suggests the compound is well-tolerated at an efficacious dose.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validate the anticancer activity of this compound (BIP-C1). The presented workflow, from broad cytotoxicity screening to specific mechanistic and in vivo efficacy studies, provides a clear and logical path for characterization.
Based on the favorable hypothetical data, BIP-C1 emerges as a promising preclinical candidate. Its potent activity against a PIK3CA-mutant cell line, coupled with its targeted inhibition of the PI3K/Akt pathway and significant in vivo tumor growth inhibition, warrants further investigation.
Future studies should aim to:
-
Expand the panel of cell lines to include those with different genetic backgrounds (e.g., BRAF-mutant melanoma, for which BRAF and MEK inhibitors are standard of care)[21][22][23][24].
-
Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to optimize dosing schedules.
-
Evaluate BIP-C1 in combination with other agents, as combination therapies often yield superior results and can overcome resistance. [22][23]* Utilize orthotopic or patient-derived xenograft (PDX) models for a more clinically relevant assessment of efficacy. [18][25][26] By following this structured validation process, researchers can build a comprehensive data package to support the continued development of novel imidazo[1,2-a]pyridine derivatives like BIP-C1 as next-generation cancer therapeutics.
References
-
Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
DNA Cell Cycle Analysis with PI. [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. [Link]
-
MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. [Link]
-
Apoptosis Assays by Flow Cytometry - Agilent. [Link]
-
BRAF inhibitors in cancer therapy - PubMed. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]
-
The present and future of PI3K inhibitors for cancer therapy - PMC - NIH. [Link]
-
Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. [Link]
-
Phosphoinositide 3-kinase inhibitor - Wikipedia. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
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A Comparative Guide to Kinase Inhibition: N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide and Next-Generation Multi-Kinase Inhibitors
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms. Their ability to selectively block the activity of specific kinases involved in oncogenic signaling pathways offers a more precise and often less toxic alternative to traditional chemotherapy. This guide provides a comparative analysis of a novel compound, N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide, within the promising imidazo[1,2-a]pyridine class, against two clinically established multi-kinase inhibitors: Anlotinib and Cabozantinib.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanisms of action, target profiles, and the experimental methodologies required for a rigorous head-to-head comparison.
Introduction: The Kinase Inhibitor Landscape and the Imidazo[1,2-a]pyridine Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), Akt, and phosphoinositide 3-kinases (PI3Ks). The subject of this guide, this compound, incorporates this core structure, suggesting its potential as a kinase inhibitor. The bromo-substituent at the 5-position and the cyclopropanecarboxamide group at the 2-position are key modifications that likely influence its target selectivity and potency.
In contrast, Anlotinib and Cabozantinib are well-characterized multi-targeted tyrosine kinase inhibitors (TKIs) that have demonstrated significant clinical efficacy in various solid tumors. They represent a benchmark against which new investigational compounds can be compared.
Mechanism of Action and Target Selectivity
A critical aspect of any kinase inhibitor is its mechanism of action and target profile. While specific experimental data for this compound is not yet publicly available, we can infer its potential based on the known structure-activity relationships (SAR) of the imidazo[1,2-a]pyridine class.
This compound (Inferred)
The imidazo[1,2-a]pyridine core is known to orient within the ATP-binding pocket of various kinases, forming key hydrogen bond interactions with the hinge region. The substituents on this core dictate the inhibitor's selectivity and potency. The cyclopropanecarboxamide moiety may confer selectivity for specific kinase subfamilies, while the bromine atom could be involved in halogen bonding or act as a synthetic handle for further chemical modification. Based on related structures, potential targets could include kinases involved in cell cycle regulation and survival pathways.
Anlotinib
Anlotinib is an oral, multi-targeted TKI that primarily inhibits vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[1][2] This broad-spectrum activity allows it to simultaneously inhibit tumor angiogenesis and proliferation.[3][4] Preclinical studies have shown that Anlotinib has a stronger anti-angiogenic activity compared to other TKIs like sunitinib and sorafenib.[3]
Cabozantinib
Cabozantinib is another potent oral TKI that targets multiple receptor tyrosine kinases, including MET, VEGFRs, AXL, and RET.[5][6] The dual inhibition of MET and VEGFR is a key feature of Cabozantinib, as it can overcome resistance mechanisms that arise from therapies targeting only the VEGF pathway.[6] Its ability to inhibit a broad range of kinases contributes to its efficacy in various cancers, including those that are resistant to other treatments.[6]
Signaling Pathway Overview
Caption: Simplified signaling pathways targeted by the kinase inhibitors.
Comparative Performance Data
The following table summarizes the inhibitory activity (IC50 values) of Anlotinib and Cabozantinib against a panel of key kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate greater potency. Data for this compound is not available and would require experimental determination.
| Kinase Target | Anlotinib IC50 (nM) | Cabozantinib IC50 (nM) |
| VEGFR1 | 26.9[7] | - |
| VEGFR2 | 0.2[7] | 0.035[8] |
| VEGFR3 | 0.7[7] | - |
| MET | >2000[7] | 1.3[8] |
| RET | - | 5.2[6] |
| AXL | - | 7[6] |
| FGFR1 | - | - |
| FGFR2 | - | - |
| FGFR3 | - | - |
| PDGFRα | - | - |
| PDGFRβ | 115.0[7] | - |
| c-Kit | 14.8[7] | 4.6[9] |
| FLT3 | - | 11.3[6] |
| TIE-2 | - | 14.3[9] |
Experimental Protocols for Comparative Evaluation
To directly compare the performance of this compound with Anlotinib and Cabozantinib, a series of standardized in vitro and cell-based assays are required.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Workflow:
Caption: Workflow for a typical biochemical kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Dilute the purified kinase to the desired concentration in kinase assay buffer.
-
Prepare a substrate solution in kinase assay buffer.
-
Prepare an ATP solution, including a radiolabeled tracer (e.g., [γ-³²P]ATP), in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the test inhibitor at various concentrations to the wells of a microtiter plate.
-
Add the diluted kinase to each well and incubate to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the plate at the optimal temperature for the kinase for a defined period.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unreacted ATP.
-
Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Cell-Based Kinase Activity Assay (Western Blotting)
This assay determines the effect of an inhibitor on the phosphorylation of a kinase's downstream target within a cellular context.
Workflow:
Caption: General workflow for Western blotting to assess kinase inhibition.
Detailed Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the kinase inhibitors for a specified time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.
-
-
Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein to determine the extent of inhibition.
-
Cell Viability Assay
This assay measures the effect of the kinase inhibitors on the proliferation and survival of cancer cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of each kinase inhibitor.
-
Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent such as MTT or a reagent that measures ATP levels (e.g., CellTiter-Glo®).
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
This compound, as a representative of the imidazo[1,2-a]pyridine class of compounds, holds promise as a novel kinase inhibitor. However, a direct comparison with established multi-kinase inhibitors like Anlotinib and Cabozantinib requires rigorous experimental evaluation. The provided protocols outline the necessary steps to characterize its inhibitory profile, cellular activity, and potential as a therapeutic agent.
Future research should focus on identifying the specific kinase targets of this compound through comprehensive kinase screening panels. Subsequent structure-activity relationship studies will be crucial for optimizing its potency and selectivity, ultimately paving the way for preclinical and clinical development. The insights gained from such comparative studies will be invaluable in advancing the field of targeted cancer therapy.
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Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - Frontiers. (URL: [Link])
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Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed. (URL: [Link])
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Full article: Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence - Taylor & Francis. (URL: [Link])
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A phase I study of the tyrosine kinase inhibitor anlotinib combined with platinum/pemetrexed-based chemotherapy in untreated nonsquamous non-small-cell lung cancer - NIH. (URL: [Link])
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Clinical Trials Using Cabozantinib S-malate - NCI - National Cancer Institute. (URL: [Link])
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Safety and Efficacy of Anlotinib, a Multikinase Angiogenesis Inhibitor, in Patients with Refractory Metastatic Soft-Tissue Sarcoma - AACR Journals. (URL: [Link])
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. (URL: [Link])
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (URL: [Link])
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Phase 3 Trial of Cabozantinib to Treat Advanced Neuroendocrine Tumors - PubMed - NIH. (URL: [Link])
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Cabozantinib Extends Progression-Free Survival in Phase 3 Clinical Trial - NETRF. (URL: [Link])
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A Study to Test the Addition of the Drug Cabozantinib to Chemotherapy in Patients With Newly Diagnosed Osteosarcoma - UCLA Health. (URL: [Link])
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Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... - ResearchGate. (URL: [Link])
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A Comparative Guide to N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide and Sorafenib for Researchers in Oncology Drug Discovery
This guide provides a comprehensive comparison between the well-established multi-kinase inhibitor, sorafenib, and the investigational compound, N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide. While extensive data is available for sorafenib, this document outlines a strategic framework for the evaluation of this compound, leveraging insights from the broader class of imidazo[1,2-a]pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Sorafenib, a cornerstone in the treatment of various solid tumors, has set a benchmark for multi-targeted kinase inhibitors. Its efficacy, however, is met with challenges of acquired resistance and a spectrum of side effects. The quest for novel kinase inhibitors with improved therapeutic windows and distinct target profiles is therefore a continuous endeavor in oncology research. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[1][2][3][4][5] this compound belongs to this promising class of compounds. This guide will first detail the established profile of sorafenib and then propose a comprehensive experimental roadmap to characterize this compound and rigorously compare its performance against sorafenib.
Sorafenib: An Established Multi-Kinase Inhibitor
Sorafenib is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[3] Its mechanism of action is dual, impacting both tumor cell proliferation and angiogenesis.
Mechanism of Action of Sorafenib
Sorafenib's anti-tumor activity is attributed to its inhibition of:
-
RAF Kinases (C-RAF, B-RAF, and mutant B-RAF): By targeting the RAF/MEK/ERK signaling pathway, sorafenib directly hinders tumor cell proliferation.
-
Receptor Tyrosine Kinases (RTKs): Sorafenib inhibits VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients). It also shows activity against other RTKs like FLT-3, c-KIT, and RET.
This multi-targeted approach allows sorafenib to simultaneously attack the tumor cell and its supporting vasculature.
Caption: Sorafenib's dual mechanism of action.
Preclinical and Clinical Profile of Sorafenib
Preclinical studies have demonstrated sorafenib's ability to inhibit tumor growth in a wide array of human cancer xenograft models, including renal, hepatocellular, colon, and pancreatic carcinomas.[6] Clinically, sorafenib is approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and radioactive iodine-refractory differentiated thyroid cancer. While it has shown to improve progression-free survival, its efficacy can be modest, with overall survival benefits of a few months.
| Parameter | Sorafenib |
| Primary Targets | RAF kinases (B-RAF, C-RAF), VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT3, RET |
| Mechanism | Inhibition of tumor cell proliferation and angiogenesis |
| Approved Indications | Advanced Renal Cell Carcinoma, Unresectable Hepatocellular Carcinoma, Differentiated Thyroid Cancer |
| Administration | Oral |
This compound: An Investigational Compound
Currently, there is a lack of publicly available data on the specific biological activity of this compound. However, its core structure, imidazo[1,2-a]pyridine, is a well-known pharmacophore in the development of kinase inhibitors.
The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
Research has shown that derivatives of imidazo[1,2-a]pyridine can potently inhibit various kinases, including:
-
Akt: A key node in cell survival pathways.[1]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): Implicated in tumor growth and survival.[2]
-
Phosphoinositide 3-kinases (PI3Ks): Central to cell growth, proliferation, and differentiation.[3]
-
Anaplastic Lymphoma Kinase (ALK): A driver of certain cancers.
These findings strongly suggest that this compound is likely to function as a kinase inhibitor. The specific kinase or kinases it targets will determine its therapeutic potential and differentiate it from existing drugs like sorafenib.
Proposed Experimental Framework for Comparative Evaluation
To ascertain the therapeutic potential of this compound and compare it to sorafenib, a systematic and rigorous experimental plan is essential.
Part 1: In Vitro Characterization
This phase will establish the fundamental biochemical and cellular activity of the compound.
1.1. Kinase Profiling
The initial and most critical step is to identify the kinase targets of this compound.
-
Objective: To determine the kinase inhibitory profile and selectivity.
-
Methodology: A broad-panel kinase screen (e.g., against 400+ kinases) should be performed at a fixed concentration (e.g., 1 µM). Any kinases showing significant inhibition (e.g., >50%) should be further evaluated to determine the half-maximal inhibitory concentration (IC50).
Caption: Kinase profiling workflow.
1.2. Cellular Activity
Following target identification, the on-target and off-target effects in a cellular context need to be assessed.
-
Objective: To evaluate the anti-proliferative activity and downstream signaling effects.
-
Methodology:
-
Cell Viability Assays (e.g., MTT or XTT): A panel of cancer cell lines with known kinase dependencies (including those relevant to sorafenib's targets) should be treated with increasing concentrations of this compound and sorafenib to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis: In sensitive cell lines, assess the phosphorylation status of the identified kinase targets and their downstream effectors to confirm on-target activity.
-
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or sorafenib (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by non-linear regression analysis.
Part 2: In Vivo Evaluation
Promising in vitro results should be followed by in vivo efficacy studies.
2.1. Xenograft Models
-
Objective: To assess the anti-tumor efficacy in a living organism.
-
Methodology:
-
Select a relevant human cancer cell line that is sensitive to this compound in vitro.
-
Implant the cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound (at various doses), and sorafenib (as a positive control).
-
Administer the compounds orally daily and monitor tumor growth and body weight.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target modulation).
-
Caption: In vivo xenograft model workflow.
Summary and Future Directions
The comparative analysis of this compound and sorafenib is currently constrained by the limited available data for the former. However, based on the established activity of the imidazo[1,2-a]pyridine scaffold, there is a strong rationale for its investigation as a kinase inhibitor. The proposed experimental framework provides a clear path to elucidate its mechanism of action, target profile, and preclinical efficacy.
A direct comparison with sorafenib at each stage of this evaluation will be crucial in determining the unique therapeutic potential of this compound. Key differentiators to investigate include:
-
A novel kinase selectivity profile: This could translate to efficacy in tumors resistant to sorafenib or a different spectrum of activity.
-
Improved potency against specific targets: This may lead to lower effective doses and reduced off-target toxicities.
-
A more favorable safety profile: A wider therapeutic window would be a significant clinical advantage.
The successful execution of this research plan will provide the necessary data to make a go/no-go decision on the further development of this compound as a novel oncology therapeutic.
References
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1][2][4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide - Benchchem
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4][5]imidazo[1,2-c]pyrimidine and benzo[4][5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors
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A Comparative Guide to the Cross-Reactivity Profiling of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to its successful translation into a therapeutic agent. Off-target effects can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[1][2] This guide provides a comprehensive framework for the cross-reactivity profiling of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide, a compound built upon the versatile imidazo[1,2-a]pyridine scaffold. While specific biological data for this particular molecule is not extensively published, its core structure is recognized as a "privileged scaffold" in medicinal chemistry, frequently associated with kinase inhibitory activity.[3][4][5]
This guide will, therefore, use a plausible, data-driven hypothetical scenario where this compound (henceforth referred to as Cpd-X ) is an inhibitor of a key signaling kinase. We will objectively compare its hypothetical performance with other illustrative kinase inhibitors, supported by established experimental methodologies.
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
The human kinome consists of over 500 protein kinases that share a conserved ATP-binding site, making the development of truly selective inhibitors a significant challenge.[2][6] Cross-reactivity with unintended kinases can lead to toxic side effects, while in some instances, multi-targeted inhibition can be therapeutically advantageous.[1][7] Therefore, a thorough assessment of a compound's selectivity profile early in the drug discovery process is not just a regulatory requirement but a critical step in understanding its biological activity and potential clinical outcomes.[8][9]
Comparative Compounds
To establish a meaningful comparison, we will evaluate the hypothetical cross-reactivity profile of Cpd-X against two well-characterized kinase inhibitors with differing selectivity profiles:
-
Compound A (Dasatinib): A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It is known to inhibit a broad range of kinases.
-
Compound B (Lapatinib): A dual inhibitor of EGFR and HER2, demonstrating a more focused selectivity profile compared to Dasatinib.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a robust assessment of a compound's selectivity. This typically involves a combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased proteomic approaches.
Large-Scale Kinase Panel Screening
The initial and most common step is to screen the compound against a large panel of purified kinases.[7] This provides a broad overview of the compound's inhibitory activity across the kinome.
Experimental Protocol: Kinase Panel Screening (Illustrative)
-
Compound Preparation: Cpd-X, Compound A, and Compound B are serially diluted in DMSO to create a range of concentrations (e.g., from 10 µM to 1 nM).
-
Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in a reaction buffer.
-
Inhibitor Addition: The diluted compounds are added to the kinase reactions.
-
Activity Measurement: Kinase activity is measured, typically through the quantification of phosphorylated substrate, often using methods like radiometric assays (³³P-ATP) or fluorescence-based immunoassays.
-
Data Analysis: The percentage of inhibition at a given concentration (e.g., 1 µM) is calculated for each kinase. For hits, IC₅₀ values are determined from the concentration-response curves.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement in a more physiologically relevant cellular environment.[2] The principle is based on the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol: CETSA®
-
Cell Treatment: Intact cells are treated with the test compound (e.g., Cpd-X) or vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
Affinity-Based Proteomics
For an unbiased identification of potential off-targets, affinity-based proteomics can be employed. This method involves using the compound as a "bait" to pull down its interacting proteins from a cell lysate.
Experimental Protocol: Affinity-Based Pulldown
-
Compound Immobilization: Cpd-X is chemically coupled to a solid support, such as agarose beads.
-
Lysate Incubation: A cell lysate is incubated with the immobilized compound.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins are eluted from the beads.
-
Protein Identification: The eluted proteins are identified by mass spectrometry (LC-MS/MS).
Comparative Data Analysis
The following tables summarize the hypothetical cross-reactivity data for Cpd-X in comparison to Compounds A and B.
Table 1: Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Cpd-X | Compound A (Dasatinib) | Compound B (Lapatinib) |
| Primary Target: Aurora Kinase A | 98% | 95% | 15% |
| EGFR | 25% | 85% | 92% |
| HER2 | 18% | 70% | 95% |
| ABL1 | 30% | 99% | 10% |
| SRC | 45% | 98% | 20% |
| VEGFR2 | 60% | 88% | 35% |
| PDGFRβ | 55% | 92% | 28% |
| p38α | 15% | 65% | 5% |
Table 2: Selectivity Scores
A common metric for quantifying selectivity is the S-score, which is calculated based on the number of kinases inhibited above a certain threshold. A lower S-score indicates higher selectivity.
| Compound | S-Score (at >90% inhibition, 1 µM) |
| Cpd-X | 1 |
| Compound A (Dasatinib) | 5 |
| Compound B (Lapatinib) | 2 |
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental processes and biological pathways.
Caption: A generalized workflow for comprehensive cross-reactivity profiling.
Caption: Simplified Aurora Kinase A signaling pathway, the hypothetical primary target of Cpd-X.
Conclusion
This guide outlines a robust, multi-faceted approach to characterizing the cross-reactivity profile of this compound (Cpd-X). Based on our hypothetical data, Cpd-X demonstrates a more selective profile than the broad-spectrum inhibitor Dasatinib and a different target focus from the dual inhibitor Lapatinib. The imidazo[1,2-a]pyridine scaffold holds significant therapeutic promise, and a thorough understanding of the selectivity of its derivatives is crucial for advancing them through the drug discovery pipeline.[4][10] The methodologies described herein provide a clear and actionable framework for researchers to generate the critical data needed to assess the therapeutic potential and safety of novel small molecule inhibitors.
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"confirming the target of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide using CRISPR"
A Researcher's Comparison Guide to Confirming Small Molecule Targets Using CRISPR
Topic: Confirming the Target of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide using CRISPR
Introduction: The Challenge of Target Deconvolution
The discovery of a novel bioactive small molecule, such as this compound (hereafter referred to as "Cpd-X"), represents a pivotal moment in drug development. Cpd-X, built on the versatile imidazo[1,2-a]pyridine scaffold, shows promising phenotypic effects in cancer cell lines. This scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[1][2][3][4] Specifically, related compounds have demonstrated potent inhibition of the AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[5][6]
However, the phenotypic promise of Cpd-X remains mechanistically undefined. Identifying the specific molecular target is the most critical next step, as it underpins all future efforts in optimization, biomarker discovery, and clinical translation. This guide provides an in-depth, comparative framework for leveraging CRISPR-Cas9 technology as a superior, function-first approach to definitively identify and validate the molecular target of Cpd-X.
Part 1: The Rationale - Why CRISPR for Target Identification?
Traditionally, identifying a small molecule's target involved biochemical methods like affinity chromatography-mass spectrometry or biophysical approaches such as cellular thermal shift assays (CETSA). While valuable, these methods have inherent limitations.
-
Affinity-based methods require chemical modification of the compound to attach a linker, which can sterically hinder or alter its binding to the true target. They are also biased towards high-affinity interactions, potentially missing physiologically relevant targets.
-
CETSA relies on the principle that a ligand binding to its target protein confers thermal stability. While powerful for confirming target engagement, it is low-throughput and can be challenging for membrane proteins or protein complexes.
CRISPR-based genetic screens, by contrast, offer a direct, unbiased, and functional readout in a native cellular environment.[7][8][9] The core principle is simple: if knocking out a specific gene confers resistance or hypersensitivity to the compound, that gene product is functionally linked to the compound's mechanism of action.[10][11][] This provides a powerful line of evidence that is often more physiologically relevant than in vitro binding data alone.
| Feature | CRISPR-Cas9 Knockout Screen | Affinity Chromatography-MS | Cellular Thermal Shift Assay (CETSA) |
| Principle | Functional genomics (resistance/sensitivity) | Biochemical pulldown | Biophysical (thermal stabilization) |
| Primary Output | List of functionally validated gene candidates | List of potential binding proteins | Target engagement confirmation |
| Unbiased Discovery | High (genome-scale) | Moderate (biased by affinity and abundance) | Low (candidate-based) |
| Compound Modification | Not required | Required (may alter activity) | Not required |
| Physiological Context | High (live cells) | Low (cell lysate) | High (live cells or lysate) |
| Main Limitation | Can be complex to execute and analyze | Prone to false positives (non-specific binders) | Low throughput, not suitable for discovery |
Part 2: A Phased Experimental Strategy for Target Discovery & Validation
This section outlines a robust, multi-phase strategy to move from an uncharacterized compound to a validated molecular target with a high degree of scientific confidence.
Phase 1: Genome-Scale CRISPR Knockout (GeCKO) Screen for Candidate Identification
The primary discovery engine is a genome-scale, pooled CRISPR-Cas9 knockout screen.[13] This experiment aims to identify genes whose loss-of-function causes cells to become resistant to the cytotoxic effects of Cpd-X. The direct protein target is often the top hit in such a screen.
Caption: High-level workflow for a positive selection CRISPR knockout screen.
Detailed Experimental Protocol: GeCKO Screen
-
Cell Line Selection: Choose a cancer cell line that is sensitive to Cpd-X, for instance, the A375 melanoma line, which has known dependencies on kinase signaling pathways. Ensure the line is stably expressing the Cas9 nuclease.
-
Lentivirus Library Production: Package a genome-scale sgRNA library (e.g., GeCKO v2) into lentiviral particles.[14][15][16] This is typically done by transfecting HEK293T cells with the library plasmid pool and packaging plasmids.[17]
-
Determine Cpd-X IC50: Perform a dose-response curve to determine the concentration of Cpd-X that inhibits cell growth by 50% (IC50) and 80% (IC80). The screen will be run at a high concentration (e.g., IC80) to provide strong selective pressure.
-
Library Transduction: Transduce the Cas9-expressing A375 cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3). This is a critical step to ensure that the majority of cells receive only a single sgRNA, linking one genetic knockout to one cell.
-
Screen Execution: After antibiotic selection to remove untransduced cells, split the cell population. One arm is treated with vehicle (DMSO) and serves as the baseline reference. The other arm is treated with a lethal dose of Cpd-X (e.g., IC80).
-
Sample Collection: Collect cell pellets at the beginning of the experiment (Day 0) and after 14-21 days of drug selection from both the DMSO and Cpd-X arms.
-
Next-Generation Sequencing (NGS): Extract genomic DNA from all samples. Use PCR to amplify the sgRNA-encoding regions and submit the amplicons for NGS.
-
Bioinformatic Analysis: Use computational tools like MAGeCK or BAGEL to analyze the sgRNA read counts.[18][19][20] These algorithms identify sgRNAs, and by extension genes, that are significantly enriched in the Cpd-X-treated population compared to the DMSO control.[21][22][23]
Hypothetical Data: Top Hits from Cpd-X Resistance Screen
The analysis will generate a ranked list of genes whose knockout confers resistance. The top candidate is our primary hypothesis for the direct target.
| Gene Symbol | Rank | Description | MAGeCK Score (p-value) | Fold Enrichment |
| KTA1 | 1 | Kinase Target Alpha 1 | 1.2e-8 | 12.5 |
| SUB1 | 2 | KTA1 Substrate Unit Beta | 5.5e-6 | 8.2 |
| CUL4 | 3 | Cullin 4 E3 Ubiquitin Ligase | 9.1e-5 | 6.1 |
| DDB1 | 4 | Damage-Specific DNA Binding Protein 1 | 2.4e-4 | 5.8 |
| SLC1A5 | 5 | Solute Carrier Family 1 Member 5 | 8.0e-4 | 4.5 |
In this hypothetical result, Kinase Target Alpha 1 (KTA1) is the most significantly enriched gene, making it the top candidate for the direct molecular target of Cpd-X. The enrichment of a known substrate (SUB1) and components of a degradation pathway (CUL4/DDB1) provide immediate clues into the downstream consequences of target inhibition.
Phase 2: Orthogonal Validation of the Top Candidate
A genome-scale screen provides strong candidates, but not definitive proof. The next phase uses precise, single-gene editing to validate the top hit, KTA1.[10][11]
Method 1: Individual Gene Knockout and Dose-Response Shift
The most direct validation is to generate a clonal cell line where KTA1 is knocked out and test its sensitivity to Cpd-X.
-
Protocol:
-
Design 2-3 high-efficiency sgRNAs targeting distinct exons of the KTA1 gene.
-
Deliver these sgRNAs (via lentivirus or ribonucleoprotein complex) into the parent A375-Cas9 cell line.
-
Isolate single-cell clones and expand them.
-
Verify KTA1 knockout via Sanger sequencing and Western blot.
-
Perform a dose-response assay with Cpd-X on the wild-type (WT) and KTA1-KO clones.
-
-
Expected Outcome: A successful validation will show a significant rightward shift in the IC50 value for the KTA1-KO cells, indicating strong resistance to Cpd-X.
Hypothetical Data: Cpd-X IC50 Shift in KO Cells
| Cell Line | KTA1 Protein Level | Cpd-X IC50 (nM) | Fold Shift |
| A375 Wild-Type | 100% | 50 nM | 1.0x |
| A375 KTA1-KO Clone #1 | <1% | 1,250 nM | 25.0x |
| A375 KTA1-KO Clone #2 | <1% | 1,400 nM | 28.0x |
Method 2: Rescue Experiment for Target Specificity
To ensure the resistance phenotype is specifically due to the loss of KTA1 and not an off-target effect of the CRISPR editing, a "rescue" experiment is performed.
-
Protocol:
-
Create a version of the KTA1 cDNA that is resistant to the knockout sgRNA (e.g., by introducing silent mutations in the sgRNA target site).
-
stably re-express this sgRNA-resistant KTA1 in the KTA1-KO cell line.
-
Repeat the Cpd-X dose-response assay.
-
-
Expected Outcome: Re-expression of KTA1 should restore the cells' sensitivity to Cpd-X, shifting the IC50 back towards wild-type levels. This provides definitive evidence that Cpd-X acts through KTA1.
Caption: Proposed mechanism of Cpd-X inhibiting the KTA1 signaling cascade.
Conclusion
By systematically applying a CRISPR-based target identification workflow—moving from an unbiased, genome-wide screen to precise, single-gene validation and rescue experiments—researchers can move beyond mere phenomenological observation. This approach provides a robust, function-first method to unambiguously identify the molecular target of novel compounds like this compound. The genetic evidence gathered through this guide's framework establishes a high-confidence foundation for advancing a promising molecule into a rational and targeted drug development program.[8]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]
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Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]
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Mout, R., et al. (2017). Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery. In CRISPR/Cas9 Protocols. Humana Press. [Link]
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Hart, T., & Moffat, J. (2016). BAGEL: a computational framework for identifying essential genes from pooled library screens. BMC Bioinformatics, 17(1), 164. [Link]
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Rauscher, B., et al. (2021). Common computational tools for analyzing CRISPR screens. Cancers, 13(24), 6297. [Link]
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Rauscher, B., et al. (2021). Common computational tools for analyzing CRISPR screens. Cancers, 13(24), 6297. [Link]
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Hart, T., & Moffat, J. (2016). BAGEL: a computational framework for identifying essential genes from pooled library screens. BMC Bioinformatics, 17, 164. [Link]
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A Senior Application Scientist's Guide to Investigating N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide as a Potential Agent to Overcome Multidrug Resistance in Cancer
For researchers, scientists, and drug development professionals, the challenge of multidrug resistance (MDR) in cancer remains a formidable obstacle to successful patient outcomes. The emergence of cancer cell populations that are refractory to a broad spectrum of chemotherapeutic agents necessitates the urgent development of novel therapeutic strategies. This guide provides a comprehensive overview of the potential of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide, a compound from the promising imidazo[1,2-a]pyridine class, as a candidate for circumventing MDR. While direct experimental evidence for this specific compound in drug-resistant cell lines is not yet available in the public domain, this document synthesizes existing data on related compounds and outlines a rigorous experimental framework to evaluate its efficacy.
The Challenge of Multidrug Resistance in Oncology
Multidrug resistance is a complex phenomenon wherein cancer cells exhibit simultaneous resistance to various structurally and mechanistically distinct anticancer drugs.[1] This can be an intrinsic characteristic of the cancer or acquired after exposure to chemotherapy.[2] One of the primary mechanisms underpinning MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP/ABCG2).[3][4] These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and diminishing their cytotoxic effects.[5]
The Imidazo[1,2-a]pyridine Scaffold: A Promising Avenue for Overcoming MDR
The imidazo[1,2-a]pyridine heterocyclic system has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-cancer properties.[6][7] Recent studies have highlighted the potential of certain imidazo[1,2-a]pyridine derivatives to act as inhibitors of key signaling pathways implicated in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[8][9]
Crucially, a recent study has demonstrated that specific imidazo[1,2-a]pyridine derivatives can function as dual-target inhibitors of ABCB1 and ABCG2 transporters.[3][10] One such compound, designated Y22 , has been shown to reverse MDR by blocking the efflux function of these critical transporters, thereby re-sensitizing resistant cancer cells to conventional chemotherapeutics.[10] This finding provides a strong rationale for exploring other compounds within the imidazo[1,2-a]pyridine class for their potential to overcome MDR.
This compound: A Candidate for Investigation
This compound shares the core imidazo[1,2-a]pyridine scaffold with compounds that have demonstrated anti-cancer and MDR-reversing activities. Its structural features, including the bromine substitution and the cyclopropanecarboxamide moiety, warrant a thorough investigation into its potential as an MDR modulator.
While direct efficacy data in drug-resistant cell lines is pending, the known anti-proliferative effects of other imidazo[1,2-a]pyridine derivatives against various cancer cell lines, including breast cancer, provide a solid foundation for this line of inquiry. For instance, novel imidazo[1,2-a]pyridine compounds have shown cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values in the micromolar range.[3][4][5]
Comparative Efficacy of Standard-of-Care Drugs in Sensitive vs. Resistant Cell Lines
To establish a benchmark for evaluating the potential efficacy of this compound, it is essential to consider the performance of current standard-of-care chemotherapeutics in both drug-sensitive and drug-resistant cancer cell lines.
| Drug | Cancer Type | Cell Line (Sensitive) | IC50 (Sensitive) | Cell Line (Resistant) | IC50 (Resistant) | Fold Resistance | Reference |
| Doxorubicin | Breast Cancer | MCF-7 | 2.50 µM | Dox-resistant MCF-7 | >20 µM | >8 | [9][11] |
| Cisplatin | Ovarian Cancer | A2780 | 3 µM | A2780/CP70 | 40 µM | 13.3 | [12] |
| Cisplatin | Ovarian Cancer | SKOV-3 | 19.18 µM (72h) | SKOV-3/CisR1 | 91.59 µM (72h) | 4.8 | [13] |
| Paclitaxel | Lung Cancer (NSCLC) | NCI-H838 | ~0.1 µM (72h) | NCI-H2887 (MDR1+) | >1 µM (72h) | >10 | [14] |
| Paclitaxel | Various | Various | 2.5 - 7.5 nM (24h) | N/A | N/A | N/A | [15] |
Proposed Experimental Workflow for Efficacy Evaluation
To systematically assess the efficacy of this compound in drug-resistant cell lines, the following experimental workflow is proposed:
Caption: Proposed experimental workflow for evaluating the efficacy of this compound in drug-resistant cell lines.
Detailed Experimental Protocols
1. Cell Lines and Culture Conditions:
-
Parental (Sensitive) Cell Lines: MCF-7 (breast cancer), A2780 (ovarian cancer), NCI-H460 (lung cancer).
-
Drug-Resistant Cell Lines: MCF-7/ADR (doxorubicin-resistant), A2780/cisR (cisplatin-resistant), NCI-H460/PTX (paclitaxel-resistant).
-
All cell lines should be cultured in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Resistant cell lines should be periodically cultured in the presence of the respective drug to maintain the resistant phenotype.
2. Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or the standard-of-care drug for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a non-linear regression analysis.
3. ABC Transporter Efflux Assay (Rhodamine 123 Assay for ABCB1):
-
Incubate drug-resistant cells with 5 µM Rhodamine 123 (a fluorescent substrate of ABCB1) in the presence or absence of various concentrations of this compound or a known ABCB1 inhibitor (e.g., Verapamil) for 90 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/528 nm).
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of ABCB1-mediated efflux.
Potential Signaling Pathways to Investigate
Based on the known mechanisms of imidazo[1,2-a]pyridine derivatives, key signaling pathways to investigate for their role in overcoming drug resistance include:
Caption: Potential mechanisms of action of this compound in overcoming multidrug resistance.
Conclusion
While further research is imperative, the existing evidence surrounding the imidazo[1,2-a]pyridine scaffold strongly suggests that this compound is a compelling candidate for investigation as an agent to combat multidrug resistance in cancer. Its potential to inhibit key MDR-associated ABC transporters, coupled with the known anti-cancer activities of its structural class, provides a solid scientific basis for the detailed experimental evaluation outlined in this guide. The successful validation of its efficacy would represent a significant step forward in the development of novel strategies to overcome one of the most significant challenges in modern oncology.
References
Sources
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- 2. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.waocp.org [journal.waocp.org]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 13. mdpi.com [mdpi.com]
- 14. karger.com [karger.com]
- 15. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Imidazo[1,2-a]pyridine Analogs as Anticancer Agents
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its derivatives have garnered significant attention for their potential as anticancer therapeutics, largely due to their ability to modulate critical cellular signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[2][3] This guide provides a head-to-head comparison of the in vitro cytotoxic performance of several recently developed imidazo[1,2-a]pyridine analogs, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed protocols for the key assays used in their evaluation.
Comparative Cytotoxicity Analysis
The primary measure of a compound's cytotoxic potential in vitro is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. Below, we present comparative data from discrete studies that have synthesized and evaluated series of novel imidazo[1,2-a]pyridine analogs against various human cancer cell lines.
Series 1: Imidazo[1,2-a]pyridine Hybrids (HB1-HB10)
A study by Al-Bahrani and colleagues synthesized ten novel imidazo[1,2-a]pyridine hybrids (HB1-HB10) and evaluated their cytotoxic potential against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines.[4][5] The results, benchmarked against the established anticancer drug Cisplatin, are summarized below.[5]
| Compound | A549 IC50 (µM) | HepG2 IC50 (µM) |
| HB1 | >100 | >100 |
| HB2 | 65.21 | 68.14 |
| HB3 | 60.18 | 54.09 |
| HB4 | 70.55 | 75.23 |
| HB5 | 85.33 | 90.87 |
| HB6 | 55.44 | 65.37 |
| HB7 | 53.40 | 58.91 |
| HB8 | 53.73 | 56.29 |
| HB9 | 50.56 | 52.15 |
| HB10 | 52.88 | 51.52 |
| Cisplatin | 53.25 | 54.81 |
Data sourced from Al-Bahrani H. A., et al., (2025).[5]
Key Insights from the HB Series:
-
Compound HB9 demonstrated the most potent activity against the A549 lung cancer cell line, with an IC50 value of 50.56 µM, outperforming the standard drug Cisplatin.[4][5]
-
Compound HB10 was the most effective against the HepG2 liver carcinoma cell line, with an IC50 of 51.52 µM, which is also lower than that of Cisplatin.[4][5]
-
The data reveals variability in sensitivity between the two cell lines, with some compounds showing preferential activity against one line over the other.[5] For instance, HB6 was significantly more potent against A549 cells compared to HepG2 cells.[5]
Series 2: Novel Imidazo[1,2-a]pyridines (IP-5, IP-6, and IP-7)
In a separate investigation, three novel imidazo[1,2-a]pyridine compounds, designated IP-5, IP-6, and IP-7, were assessed for their anticancer effects against the HCC1937 breast cancer cell line.[6][7]
| Compound | HCC1937 IC50 (µM) |
| IP-5 | 45 |
| IP-6 | 47.7 |
| IP-7 | 79.6 |
Data sourced from Abd-Alhafeez, M. M., et al. (2022).[6][7]
Key Insights from the IP Series:
-
Compounds IP-5 and IP-6 exhibited strong cytotoxic effects against the HCC1937 breast cancer cells, with IC50 values of 45 µM and 47.7 µM, respectively.[6][7]
-
IP-7 was found to be less potent in this cell line, with an IC50 of 79.6 µM.[6][7]
-
Further investigation into the mechanism of action for IP-5 revealed that it induces cell cycle arrest and apoptosis, suggesting its potential as a promising candidate for further development.[7]
Series 3: Imidazo[1,2-a]pyridine-Pyridine Derivatives
A study focused on developing inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), synthesized a series of imidazo[1,2-a]pyridine-pyridine derivatives. The inhibitory effects of these compounds were evaluated against the MOLM14 cell line, which harbors the FLT3-ITD mutation.
| Compound | MOLM14 IC50 (nM) |
| 18 | 1.8 |
| 20 | 2.1 |
| 24 | 0.9 |
| 42 | 3.5 |
| Gilteritinib | 0.4 |
Data sourced from a study on FLT3 inhibitors.[8]
Key Insights from the FLT3 Inhibitor Series:
-
Compound 24 emerged as a highly potent inhibitor of the MOLM14 cell line with an IC50 of 0.9 nM.[8]
-
This series of compounds demonstrated balanced inhibition against both the primary FLT3-ITD mutation and secondary resistance mutations.[8]
-
The inhibitory potency of compound 24 is comparable to the approved drug Gilteritinib, highlighting the potential of this chemical scaffold for targeting AML.[8]
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of many imidazo[1,2-a]pyridine analogs is attributed to their ability to inhibit key signaling pathways that are crucial for cancer cell proliferation and survival.[9] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, and its aberrant activation is a common feature of many cancers.[3]
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for imidazo[1,2-a]pyridine analogs.
Experimental Protocols
The following is a detailed, step-by-step methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a self-validating system as it includes both negative (vehicle-treated) and positive (no cells) controls to ensure the reliability of the results.
Materials:
-
Cancer cell lines of interest (e.g., A549, HepG2, HCC1937)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
Imidazo[1,2-a]pyridine analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine analogs in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of solvent as the treated wells) and a blank control (medium only, no cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Sources
- 1. In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. chemmethod.com [chemmethod.com]
- 6. journal.waocp.org [journal.waocp.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Evaluation of the Therapeutic Index for N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
A Methodological Guide for Preclinical Assessment
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for evaluating the therapeutic index (TI) of the novel compound N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide. Given the limited public data on this specific molecule, we will establish a robust, self-validating methodology. This document is designed for researchers, scientists, and drug development professionals, offering a blueprint for preclinical assessment, contextualized with established comparators against a plausible therapeutic target.
The imidazo[1,2-a]pyridine scaffold, the core of our compound of interest, is a well-established pharmacophore. Compounds containing this structure are known to exhibit a range of biological activities, frequently targeting the γ-aminobutyric acid type A (GABA-A) receptor. Therefore, for the purpose of this guide, we will proceed under the hypothesis that this compound acts as a positive allosteric modulator of the GABA-A receptor, a mechanism shared by widely-used anxiolytic and hypnotic agents.
Our primary objective is to determine the compound's therapeutic window—the dose range that produces therapeutic effects without causing significant toxicity. This is quantified by the therapeutic index (TI), a critical parameter in drug development that balances efficacy and safety. A higher TI is desirable, as it suggests a wider margin of safety for the drug.
Conceptual Framework for Therapeutic Index (TI) Evaluation
The therapeutic index is traditionally defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).
Therapeutic Index (TI) = TD50 / ED50
A compound with a narrow therapeutic index requires careful dose monitoring to avoid toxic effects, whereas a compound with a wide therapeutic index is generally considered safer. Our evaluation will be structured to determine the ED50 and TD50 through a series of in vivo experiments, allowing for a direct comparison with established GABA-A modulators.
Selection of Comparator Compounds
To contextualize the performance of this compound, we will compare it against two well-characterized drugs known to modulate the GABA-A receptor:
-
Diazepam (Valium): A classical benzodiazepine with a long history of clinical use for anxiety and seizure disorders. It serves as a gold-standard comparator.
-
Zolpidem (Ambien): A non-benzodiazepine hypnotic that acts on specific subunits of the GABA-A receptor, offering a more targeted comparison.
Experimental Workflow Overview
The evaluation will proceed through two parallel experimental arms: one to determine efficacy (ED50) and the other to assess toxicity (TD50). This workflow ensures that the data generated is robust and allows for a direct, logical calculation of the TI.
Caption: Workflow for determining the Therapeutic Index (TI).
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and standardized measures. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol: Determination of Efficacy (ED50) using the Elevated Plus Maze (EPM)
The EPM test is a widely accepted model for assessing anxiolytic-like effects in rodents. The apparatus consists of two open arms and two closed arms, and anxiolytic compounds typically increase the time rodents spend in the open arms.
Methodology:
-
Animal Subjects: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week before testing.
-
Compound Administration:
-
This compound, Diazepam, and Zolpidem are dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administer the compounds intraperitoneally (i.p.) at a range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) to different groups of mice (n=8-10 per group). A vehicle-only group serves as the negative control.
-
Allow 30 minutes for drug absorption before testing.
-
-
EPM Test:
-
Place each mouse in the center of the EPM, facing a closed arm.
-
Record the behavior using an overhead video camera for a 5-minute session.
-
Key parameters to measure are: (a) time spent in open arms, and (b) number of entries into open arms.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms relative to the total time.
-
Plot the dose-response curve (Dose vs. % Time in Open Arms).
-
The ED50 is the dose that produces a 50% increase in the time spent in the open arms relative to the maximum possible effect. This is determined using non-linear regression analysis (e.g., four-parameter logistic curve).
-
Protocol: Determination of Toxicity (TD50) using the Rotarod Test
The Rotarod test is used to assess motor coordination, balance, and sedation. A compound-induced decrease in the time a mouse can stay on a rotating rod is indicative of neurological toxicity or sedation.
Methodology:
-
Animal Subjects: Use the same strain and age of mice as in the efficacy study for consistency.
-
Training: Train the mice on the Rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for 2-3 days prior to the test day, until they can consistently stay on for at least 180 seconds.
-
Compound Administration:
-
Administer the same compounds and vehicle as in the EPM study, using a similar dose range, potentially extending to higher doses if no effect is seen.
-
-
Rotarod Test:
-
At 30 minutes post-injection, place each mouse on the accelerating Rotarod.
-
Record the latency to fall from the rod. A maximum trial time of 300 seconds is set.
-
-
Data Analysis:
-
Plot the dose-response curve (Dose vs. Latency to Fall).
-
The TD50 is the dose that causes a 50% reduction in the latency to fall compared to the vehicle-treated group. This is also determined using non-linear regression.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between this compound and the reference compounds.
Table 1: Comparative Efficacy, Toxicity, and Therapeutic Index
| Compound | ED50 (mg/kg) [EPM Test] | TD50 (mg/kg) [Rotarod Test] | Therapeutic Index (TI = TD50/ED50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Diazepam | Experimental Value | Experimental Value | Calculated Value |
| Zolpidem | Experimental Value | Experimental Value | Calculated Value |
Note: The table is populated with placeholders. Actual values must be derived from experimental data.
Interpreting the Results
A higher TI value for this compound compared to Diazepam and Zolpidem would suggest a superior safety profile. For instance, if our novel compound has an ED50 of 1 mg/kg and a TD50 of 20 mg/kg, its TI would be 20. If Diazepam, under the same conditions, shows an ED50 of 0.5 mg/kg and a TD50 of 5 mg/kg, its TI would be 10. This would be a strong indicator that the novel compound has a wider margin of safety.
Visualizing the Mechanism of Action
Understanding the underlying mechanism is crucial. As a putative GABA-A receptor positive allosteric modulator, our compound would enhance the effect of the endogenous ligand, GABA.
Caption: Mechanism of a positive allosteric modulator at the GABA-A receptor.
Conclusion and Future Directions
This guide outlines a rigorous, comparative methodology for the preclinical evaluation of the therapeutic index of this compound. By benchmarking against established drugs like Diazepam and Zolpidem, researchers can generate the critical data needed to assess the compound's potential as a therapeutic candidate.
A favorable therapeutic index from these studies would provide a strong rationale for advancing the compound to more complex preclinical models, including pharmacokinetic/pharmacodynamic (PK/PD) studies, and ultimately, to Investigational New Drug (IND)-enabling toxicology studies. The self-validating nature of the described protocols ensures that the generated data is reliable, reproducible, and directly relevant to key decision-making in the drug development pipeline.
References
-
Title: Therapeutic Index | Source: ScienceDirect | URL: [Link]
A Researcher's Guide to Characterizing Novel VEGFR2 Inhibitors: A Comparative Analysis of TAK-593 and N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
For researchers in oncology and angiogenesis, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a prime therapeutic target.[1][2] Its critical role in mediating endothelial cell proliferation, migration, and survival makes it a linchpin in tumor angiogenesis.[3][4][5] The development of small molecule inhibitors against the VEGFR-2 kinase domain is a highly active area of research. This guide provides a comparative framework for evaluating such inhibitors, juxtaposing the well-characterized, potent inhibitor TAK-593 with a lesser-known compound, N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide , for which public-domain biological data is scarce.
This guide will use TAK-593 as a benchmark to illustrate the key experimental data and methodologies required to thoroughly characterize a novel VEGFR-2 inhibitor. For this compound, we will outline a strategic experimental workflow to determine its potential as a VEGFR-2 inhibitor.
The Central Role of VEGFR-2 in Angiogenesis
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that, upon binding its ligand VEGF-A, triggers a cascade of downstream signaling events crucial for the formation of new blood vessels.[6][7] This process, termed angiogenesis, is essential for tumor growth and metastasis.[1] The activation of VEGFR-2 leads to the recruitment and phosphorylation of multiple intracellular signaling proteins, initiating pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which collectively promote endothelial cell proliferation, migration, and survival.[3][4][5]
Caption: Tiered experimental workflow for characterizing VEGFR2 inhibitors.
Part 1: Biochemical Assays
This is the foundational experiment to determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR2.
Principle: This assay measures the transfer of a phosphate group from ATP to a peptide substrate by the recombinant VEGFR2 kinase domain. The amount of phosphorylated substrate is quantified, typically using luminescence-based ATP consumption assays (e.g., Kinase-Glo®) or antibody-based detection methods. [6] Protocol:
-
Prepare Reagents:
-
Recombinant Human VEGFR2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)
-
ATP solution (e.g., 500 µM)
-
Peptide Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compounds (TAK-593 and this compound) serially diluted in DMSO, then in kinase buffer.
-
-
Assay Setup (96-well plate):
-
To each well, add 25 µL of a master mix containing kinase buffer, ATP, and the peptide substrate.
-
Add 5 µL of the diluted test compound solutions to the respective wells.
-
For the positive control (no inhibitor), add 5 µL of kinase buffer with the same final DMSO concentration.
-
For the blank (no enzyme), add 5 µL of kinase buffer.
-
-
Enzyme Addition:
-
Add 20 µL of diluted VEGFR2 enzyme to all wells except the blank.
-
Add 20 µL of kinase buffer to the blank wells.
-
-
Incubation: Mix gently and incubate at 30°C for 45 minutes.
-
Detection:
-
Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
To assess the specificity of an inhibitor, it should be tested against a broad panel of other kinases. TAK-593, for instance, was found to be highly selective for the VEGFR and PDGFR families, with IC50 values greater than 1 µM for over 200 other kinases. [8]This is a crucial step to identify potential off-target effects.
Part 2: Cell-Based Assays
This assay determines the ability of a compound to inhibit the proliferative effect of VEGF on endothelial cells.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with VEGF in the presence of the test compound. Cell proliferation is measured after a set incubation period using methods like MTT or CellTiter-Glo®.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 4-6 hours.
-
Treatment: Add serial dilutions of the test compounds to the wells.
-
Stimulation: Add a final concentration of 10 ng/mL of VEGF to all wells except the negative control.
-
Incubation: Incubate for 72 hours at 37°C.
-
Proliferation Measurement: Add a proliferation reagent (e.g., MTT) and measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value for the inhibition of VEGF-stimulated proliferation.
For TAK-593, the IC50 for inhibiting VEGF-stimulated HUVEC proliferation is 0.30 nM.
This assay models the later stages of angiogenesis, where endothelial cells form capillary-like structures.
Principle: HUVECs are seeded onto a basement membrane-like matrix (e.g., Matrigel®). In the presence of pro-angiogenic factors like VEGF, they will form a network of tube-like structures. The inhibitory effect of a compound is quantified by measuring the disruption of this network.
Protocol:
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Cell Seeding: Resuspend HUVECs in a low-serum medium containing VEGF (e.g., 10 ng/mL) and the test compound at various concentrations.
-
Incubation: Seed the cell suspension onto the Matrigel® and incubate for 4-18 hours at 37°C.
-
Imaging and Analysis: Image the tube formation using a microscope. Quantify the total tube length, number of junctions, and number of loops using image analysis software.
TAK-593 potently inhibits VEGF-induced tube formation with an IC50 of 0.32 nM. [9]
Part 3: In Vivo Evaluation
For promising compounds, in vivo studies are the final step in preclinical evaluation.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung adenocarcinoma) into the flank of nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the test compound (e.g., orally) daily or as determined by its pharmacokinetic profile.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, tumors can be excised for immunohistochemical analysis of microvessel density (CD31 staining) and VEGFR2 phosphorylation.
Oral administration of TAK-593 has demonstrated significant anti-tumor efficacy in various human cancer xenograft models. [10][11][9]For example, in an A549 xenograft model, TAK-593 at 1 mg/kg twice daily potently inhibited tumor growth.
Conclusion
The comprehensive characterization of a novel VEGFR2 inhibitor requires a systematic approach, from initial biochemical screens to cell-based functional assays and finally to in vivo efficacy models. TAK-593 serves as an exemplary case of a highly potent and selective inhibitor, with its slow-binding kinetics offering a potential therapeutic advantage.
For this compound, the path to understanding its potential as a VEGFR2 inhibitor is clear. By following the experimental workflows detailed in this guide, researchers can systematically generate the necessary data to determine its potency, selectivity, and anti-angiogenic activity. This will allow for a direct and meaningful comparison with established inhibitors like TAK-593 and determine its viability as a candidate for further drug development.
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Ghorab MM, Alsaid MS, El-Gazzar MG, et al. Discovery of new VEGFR-2 inhibitors based on bis(t[3][5][11]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Sci Rep. 2021;11(1):11357.
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An Independent Verification and Comparative Analysis of the Bioactivity of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
A Guide for Researchers in Oncology and Drug Discovery
The imidazo[1,2-a]pyridine core is a constituent of numerous biologically active compounds, with derivatives showing promise as inhibitors of various kinases, including insulin-like growth factor-1 receptor (IGF-1R), Akt, PI3K/mTOR, and Mer/Axl.[1][2][3][4][5] Given the structural similarities, it is plausible that N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide also targets a protein kinase. For the purpose of this guide, we will focus on a prominent target in oncology: Anaplastic Lymphoma Kinase (ALK).
ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, becomes a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6][7] This guide will therefore propose a series of experiments to determine if this compound can inhibit ALK and compare its hypothetical activity with two well-characterized, FDA-approved ALK inhibitors: Crizotinib and Ceritinib.[8][9][10][11][12][13]
Hypothesized Mechanism of Action and Signaling Pathway
We postulate that this compound functions as an ATP-competitive inhibitor of the ALK tyrosine kinase. In ALK-positive cancers, a chromosomal rearrangement often leads to the formation of a fusion protein (e.g., EML4-ALK) which results in ligand-independent dimerization and constitutive activation of the ALK kinase domain.[6][7] This aberrant signaling activates downstream pathways, primarily the RAS-RAF-MEK-ERK and JAK-STAT pathways, promoting cell proliferation and survival. By binding to the ATP-binding pocket of the ALK kinase domain, this compound would block its autophosphorylation and subsequent activation of these downstream signaling cascades, leading to an anti-tumor effect.
Experimental Protocols for Bioactivity Verification
To empirically validate the bioactivity of this compound as an ALK inhibitor, a two-tiered approach is recommended: an in vitro kinase assay to confirm direct enzymatic inhibition, followed by a cell-based assay to assess its efficacy in a biologically relevant context.
Protocol 1: In Vitro Kinase Assay
This protocol is designed to measure the direct inhibition of recombinant ALK enzyme activity by the test compound. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate.[14][15]
Materials:
-
Recombinant human ALK enzyme
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
This compound, Crizotinib, and Ceritinib (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-³²P]ATP
-
SDS-PAGE apparatus and reagents
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant ALK enzyme, and MBP substrate.
-
Add varying concentrations of the test compound or control inhibitors to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the amount of ³²P incorporated into the MBP band using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality and Self-Validation: This assay directly measures the enzymatic activity of ALK. The inclusion of known inhibitors (Crizotinib, Ceritinib) serves as a positive control, validating the assay's sensitivity and accuracy. A dose-dependent decrease in phosphorylation of the substrate by the test compound would provide strong evidence of direct ALK inhibition.
Protocol 2: Cell-Based Kinase Activity Assay
This protocol assesses the ability of the test compound to inhibit ALK phosphorylation within a cellular context.[16][17][18][19]
Materials:
-
ALK-positive human cancer cell line (e.g., H3122 NSCLC cells)
-
Cell culture medium and supplements
-
This compound, Crizotinib, and Ceritinib (dissolved in DMSO)
-
Lysis buffer
-
Antibodies: anti-phospho-ALK and anti-total-ALK
-
Western blot apparatus and reagents
Procedure:
-
Culture H3122 cells to approximately 80% confluency.
-
Treat the cells with varying concentrations of the test compound or control inhibitors for a set period (e.g., 2-4 hours). Include a DMSO-only control.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-phospho-ALK antibody to detect the level of ALK activation.
-
Strip the membrane and re-probe with an anti-total-ALK antibody to ensure equal protein loading.
-
Detect the antibody signals using a chemiluminescence-based method.
-
Quantify the band intensities to determine the extent of ALK phosphorylation inhibition.
Causality and Self-Validation: This assay measures the downstream effect of ALK inhibition in a living system. A reduction in the ratio of phosphorylated ALK to total ALK with increasing concentrations of the test compound would indicate its cell permeability and on-target activity. The use of a well-characterized ALK-positive cell line and established inhibitors provides a robust system for validation.
Comparative Analysis with Established ALK Inhibitors
A direct comparison with known ALK inhibitors is crucial for evaluating the potential of this compound.
-
Crizotinib: The first-in-class ALK inhibitor, Crizotinib, is a multi-targeted tyrosine kinase inhibitor that also targets c-Met and ROS1.[6][7][8][20] It acts as an ATP-competitive inhibitor.[6]
-
Ceritinib: A second-generation ALK inhibitor, Ceritinib is more potent than Crizotinib and is effective against some Crizotinib-resistant mutations.[9][10][11][12][13] It is also an ATP-competitive inhibitor.
Data Summary and Comparison
The following table presents a template for summarizing the hypothetical data from the proposed experiments.
| Compound | In Vitro ALK IC50 (nM) | Cell-Based p-ALK Inhibition EC50 (nM) |
| This compound | To be determined | To be determined |
| Crizotinib | ~2-20 | ~20-50 |
| Ceritinib | ~0.2-2 | ~2-10 |
Note: The values for Crizotinib and Ceritinib are representative ranges from published literature and may vary depending on the specific assay conditions.
Conclusion and Future Directions
This guide provides a scientifically rigorous framework for the independent verification of the bioactivity of this compound. Based on the known pharmacology of the imidazo[1,2-a]pyridine scaffold, we hypothesize that this compound may function as an ALK kinase inhibitor. The outlined in vitro and cell-based assays, along with a direct comparison to the established ALK inhibitors Crizotinib and Ceritinib, will provide a comprehensive assessment of its potential as a novel therapeutic agent.
Should the initial findings be promising, further investigations would be warranted, including kinome-wide selectivity profiling to assess off-target effects, in vivo efficacy studies in animal models of ALK-positive cancers, and detailed pharmacokinetic and toxicological evaluations.
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Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012, May 10). CancerNetwork. [Link]
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Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). PubMed. [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (n.d.). PubMed. [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (n.d.). PubMed Central. [Link]
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Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021, September 3). ACS Publications. [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016, February 1). PubMed. [Link]
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Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. [Link]
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). PubMed. [Link]
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In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]
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Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). Semantic Scholar. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020, February 18). ACS Publications. [Link]
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(PDF) In vitro kinase assay v1. (2023, June 27). ResearchGate. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). Royal Society of Chemistry. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The synthesis and handling of compounds like N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide, a halogenated heterocyclic molecule, necessitate a comprehensive understanding of its potential hazards and the protocols for its proper disposal. This guide provides essential, step-by-step procedures to ensure that this compound is managed safely from the bench to its final disposal, safeguarding both laboratory personnel and the environment.
While specific toxicological and environmental impact data for this compound are not extensively documented, a precautionary approach is mandated by examining its constituent chemical motifs: the imidazo[1,2-a]pyridine core, the brominated functional group, and the cyclopropanecarboxamide moiety. The procedures outlined below are synthesized from established best practices for handling halogenated organic compounds and related chemical structures.
Part 1: Hazard Identification and Risk Assessment
-
Imidazo[1,2-a]pyridine Derivatives: This class of compounds can exhibit biological activity and may be irritating to the skin, eyes, and respiratory system[1][2]. Some derivatives have shown potential for toxicity at high doses in preclinical studies[3][4][5].
-
Brominated Organic Compounds: The presence of bromine classifies this as a halogenated organic compound. These substances require specific disposal routes to prevent the release of harmful materials into the environment[6][7][8]. Combustion of brominated compounds can produce hazardous byproducts like hydrogen bromide[9].
-
Cyclopropanecarboxamide: The parent amide, cyclopropanecarboxamide, is classified as harmful if swallowed and causes serious eye irritation[10][11].
Given these characteristics, this compound should be handled as a hazardous substance with potential irritant and toxic properties.
Summary of Potential Hazards
| Hazard Classification | Inferred From | Potential Effects |
| Acute Toxicity (Oral) | Cyclopropanecarboxamide, 2-Bromoimidazo[1,2-a]pyridine | Harmful if swallowed[10][12]. |
| Skin Corrosion/Irritation | Imidazo[1,2-a]pyridine derivatives | May cause skin irritation[1][12]. |
| Serious Eye Damage/Irritation | Cyclopropanecarboxamide, Imidazo[1,2-a]pyridine derivatives | Causes serious eye irritation[1][10][11][12]. |
| Specific Target Organ Toxicity | Imidazo[1,2-a]pyridine derivatives | May cause respiratory irritation[12][13]. |
| Environmental Hazard | Halogenated Organic Compound | Requires special disposal to avoid environmental contamination[6][7]. |
Part 2: Personal Protective Equipment (PPE) and Handling
Strict adherence to PPE protocols is the first line of defense against accidental exposure. All handling of this compound, whether in solid or solution form, must be conducted within a certified laboratory chemical fume hood[14][15].
Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[16]. | Protects eyes from splashes and airborne particles[6]. |
| Hand Protection | Nitrile or neoprene gloves. Inspect prior to use[13]. | Prevents direct skin contact with the chemical[6]. |
| Body Protection | Fully buttoned laboratory coat[6][15]. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a fume hood. Use an approved respirator for nuisance exposures[13][16]. | Ensures protection from inhalation of dust or aerosols. |
Part 3: Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is waste segregation . As a brominated compound, it must never be mixed with non-halogenated chemical waste or disposed of down the drain[6].
Step 1: Waste Collection and Segregation
All waste containing this compound, including pure compound, reaction residues, contaminated consumables (e.g., weighing paper, pipette tips), and solutions, must be collected in a designated "Halogenated Organic Waste" container[6][7][8].
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible, sealable, and airtight container provided by your institution's environmental health and safety (EHS) department[7][15]. The container must be in good condition with a secure, threaded cap[7].
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added[7]. The label should include:
-
The words "Hazardous Waste" and "Halogenated Organic Waste."
-
The full chemical name: "this compound."
-
An accurate list of all other chemical constituents and their approximate concentrations.
-
The appropriate hazard pictograms (e.g., irritant, harmful).
-
Step 3: Storage Pending Disposal
Store the sealed waste container in a well-ventilated, designated satellite accumulation area, such as a secondary containment tray within a fume hood or a ventilated cabinet[14]. Ensure it is stored away from incompatible materials like strong oxidizing agents, bases, and amines[1][15].
Step 4: Final Disposal
Arrange for the disposal of the waste container through your institution's licensed professional waste disposal service[13]. These services will typically use high-temperature incineration, which is a safe and effective method for destroying halogenated organic compounds[13][17]. Do not overfill the container; adhere to the "90% full" rule to prevent spills[18].
The logical workflow for the disposal decision-making process is illustrated below.
Caption: Disposal decision workflow for laboratory chemical waste.
Part 4: Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the laboratory and contact your institution's EHS emergency line.
-
Ventilate: Ensure the chemical fume hood is operating correctly to ventilate vapors.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable container[13][16]. Avoid creating dust[13][16].
-
Dispose: The collected spill cleanup material is now hazardous waste. Place it in the designated "Halogenated Organic Waste" container for disposal[14][15].
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
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Capot Chemical. (2012). MSDS of Cyclopropanecarboxamide. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide, demands a thorough understanding of potential hazards and the rigorous application of safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a specialized research chemical. While a comprehensive toxicological profile may not be publicly available, the known hazard classifications for this compound indicate that it must be handled with care. The Globally Harmonized System (GHS) hazard statements associated with this chemical are:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this compound is "Warning".[1] These classifications necessitate a multi-faceted approach to PPE to mitigate risks of exposure through ingestion, dermal contact, and inhalation.
A thorough risk assessment should be conducted before any procedure involving this compound.[2] This assessment must consider the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, reaction monitoring), and the potential for aerosol or dust generation.
Core Personal Protective Equipment (PPE) Ensemble
A baseline of PPE is mandatory for any work in a laboratory where chemical hazards are present.[3][4] This foundational protection is supplemented by task-specific PPE as determined by the risk assessment.
Body Protection
A flame-resistant lab coat is required at all times in the research laboratory.[5] It should be fully buttoned to protect personal clothing and skin from potential splashes. For procedures with a higher risk of splashes, such as when transferring large volumes of solutions, a chemically resistant apron worn over the lab coat is recommended.
Eye and Face Protection
Safety glasses with side-shields that meet ANSI Z87.1 standards are the minimum requirement for eye protection in a laboratory setting.[3][5] However, due to the serious eye irritation hazard (H319) of this compound, chemical splash goggles are highly recommended, especially when handling the solid compound or its solutions.[5]
When there is a significant splash hazard, a face shield should be worn in addition to safety glasses or goggles.[3][5] It is crucial to remember that a face shield alone does not provide adequate eye protection and must always be paired with primary eyewear.[5]
Hand Protection
Given the skin irritation hazard (H315), appropriate chemical-resistant gloves are essential. Disposable nitrile gloves are a common minimum standard for incidental contact in a laboratory setting.[3] However, for prolonged handling or in situations where direct contact is likely, more robust hand protection is necessary.
Glove Selection and Use:
-
For incidental contact (e.g., handling sealed containers): A single pair of standard nitrile gloves is acceptable. These should be removed and replaced immediately if contamination is suspected.[3]
-
For direct or prolonged handling (e.g., weighing, preparing solutions): Double-gloving with two pairs of nitrile gloves provides an additional layer of protection. Alternatively, wearing a more robust glove, such as a flexible laminate glove (e.g., Silver Shield), under a disposable nitrile glove is a prudent measure, especially for chemicals of unknown toxicity.[3][5]
-
Glove Compatibility: Always consult a glove compatibility chart to ensure the chosen glove material offers adequate protection against the solvents being used to dissolve the compound.
-
Inspection and Removal: Before each use, visually inspect gloves for any signs of degradation or punctures. After use, remove gloves without touching the outside of the glove with bare skin and dispose of them in the appropriate waste container.
Foot Protection
Closed-toe shoes are mandatory in all laboratory environments to protect the feet from spills and falling objects.[5][6]
Respiratory Protection
The hazard statement H335 indicates that this compound may cause respiratory irritation.[1] Therefore, engineering controls are the primary means of mitigating inhalation risks.
-
Engineering Controls: All procedures involving the handling of the solid compound, especially those that could generate dust (e.g., weighing, scraping), must be performed in a certified chemical fume hood.[7] Similarly, any manipulations of its solutions that could produce aerosols should also be conducted within a fume hood.
-
Respiratory Protection: If engineering controls are not feasible or are insufficient to control exposure, respiratory protection may be required. The selection of a respirator must be based on a formal risk assessment and personnel must be medically cleared, trained, and fit-tested for the specific respirator in use.
Procedural Workflow for PPE
A systematic approach to donning and doffing PPE is critical to prevent cross-contamination.
Caption: Recommended sequence for donning and doffing PPE.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of this compound and associated materials.
PPE Disposal
All disposable PPE, including gloves and any contaminated lab coats, should be placed in a designated hazardous waste container immediately after use. Do not wear contaminated PPE outside of the laboratory.
Chemical Waste Disposal
As a brominated organic compound, this compound and any solutions containing it are classified as halogenated organic waste .[7][8]
Disposal Protocol:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[9][10]
-
Container: Use a designated, properly labeled "Halogenated Organic Waste" container.[7][9] The container must be in good condition, compatible with the waste, and have a secure, tight-fitting lid.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all components.[9][10]
-
Storage: Keep the waste container closed at all times, except when adding waste.[9] Store it in a well-ventilated area, away from incompatible materials.[11]
-
Prohibition: Under no circumstances should halogenated organic waste be disposed of down the drain.[7][10]
Caption: Waste disposal workflow for this compound.
By adhering to these rigorous PPE and disposal protocols, researchers can confidently and safely advance their vital work with this compound, ensuring a culture of safety and scientific excellence.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. [Link]
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Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
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Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. [Link]
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Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
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Halogenated Solvents. Environmental Health & Safety, Washington State University. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
